5-Bromo-2-methoxy-7-methylquinoxaline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-2-methoxy-7-methylquinoxaline |
InChI |
InChI=1S/C10H9BrN2O/c1-6-3-7(11)10-8(4-6)13-9(14-2)5-12-10/h3-5H,1-2H3 |
InChI Key |
NLMPEMWIPLRJHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN=C2C(=C1)Br)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 5-Bromo-2-methoxy-7-methylquinoxaline
The following technical guide details the chemical identity, synthesis, and application of 5-Bromo-2-methoxy-7-methylquinoxaline (CAS 2172977-40-9). This document is structured for researchers in medicinal chemistry and process development.
CAS Number: 2172977-40-9 Role: Advanced Pharmaceutical Intermediate (API) / Scaffold for PAR4 Antagonists
Executive Summary
5-Bromo-2-methoxy-7-methylquinoxaline is a trisubstituted heteroaromatic scaffold utilized primarily in the discovery of antiplatelet agents. It serves as a critical electrophilic building block in the synthesis of Protease-Activated Receptor 4 (PAR4) antagonists. The molecule features a quinoxaline core with three distinct functional handles: a methoxy group at C2 (providing solubility and H-bond acceptance), a bromine at C5 (enabling palladium-catalyzed cross-coupling), and a methyl group at C7 (modulating lipophilicity and steric fit).
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 5-Bromo-2-methoxy-7-methylquinoxaline |
| CAS Number | 2172977-40-9 |
| Molecular Formula | C₁₀H₉BrN₂O |
| Molecular Weight | 253.10 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, DCM, THF; sparingly soluble in water |
| Key Functional Groups | Aryl Bromide (C-Br), Imidate-like Ether (C-OMe), Pyrazine Ring N |
Synthetic Methodology
The synthesis of 5-Bromo-2-methoxy-7-methylquinoxaline is typically achieved via a convergent route involving the construction of the quinoxaline core followed by regioselective functionalization.
Retrosynthetic Analysis
The most robust pathway involves the nucleophilic aromatic substitution (
Figure 1: Retrosynthetic logic for the construction of the target molecule.
Detailed Experimental Protocol
Objective: Synthesis of 5-Bromo-2-methoxy-7-methylquinoxaline from 2-chloro-5-bromo-7-methylquinoxaline.
Reagents:
-
Precursor: 2-Chloro-5-bromo-7-methylquinoxaline (1.0 eq)
-
Nucleophile: Sodium Methoxide (NaOMe), 4.3 M in MeOH (3.0 eq)
-
Solvent: THF / Methanol (1:1 v/v)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-5-bromo-7-methylquinoxaline (e.g., 10 mmol) in anhydrous THF (20 mL) and MeOH (15 mL).
-
Addition: Cool the solution to 0°C. Add Sodium Methoxide solution (30 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain internal temperature < 10°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (
) and formation of the product ( ). -
Quench: Remove volatiles (MeOH/THF) under reduced pressure. Dilute the residue with Ethyl Acetate (EtOAc) and quench with 0.5 N HCl (aq) to neutralize excess alkoxide.
-
Workup: Separate the organic layer. Wash with saturated NaHCO₃ and brine.[1][2] Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude yellow solid via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).
Critical Control Points:
-
Stoichiometry: Excess NaOMe ensures complete conversion, but large excesses may lead to degradation if the reaction is heated excessively.
-
Regioselectivity: The 2-position is highly activated towards nucleophilic attack due to the para-nitrogen (N4) withdrawing electron density. The 5-bromo position is relatively stable to NaOMe under these mild conditions but can undergo competing substitution at high temperatures (>80°C).
Applications in Drug Discovery
This compound is a documented intermediate in the synthesis of PAR4 Antagonists . PAR4 (Protease-Activated Receptor 4) is a G-protein coupled receptor on platelets.[2] Inhibition of PAR4 is a therapeutic strategy for preventing atherothrombotic events (stroke, heart attack) with a potentially lower bleeding risk compared to P2Y12 or PAR1 inhibitors.
Functionalization Logic
The 5-bromo handle allows for the coupling of complex "tail" groups (often tricyclic heteroaryls) via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Figure 2: Application of the scaffold in palladium-catalyzed cross-coupling reactions.
Analytical Characterization
To validate the integrity of the synthesized compound, the following spectral signatures should be confirmed:
-
¹H NMR (500 MHz, DMSO-d₆):
-
Aromatic Region: Two singlets or meta-coupled doublets corresponding to H6 and H8 (approx.
7.5 – 8.0 ppm). -
Methoxy Group: A sharp singlet integrating to 3H at
4.0 – 4.1 ppm. -
Methyl Group: A singlet integrating to 3H at
2.4 – 2.6 ppm.[2] -
Note: The H3 proton (on the pyrazine ring) is absent due to the methoxy substitution at C2. If H3 is present (singlet at ~8.5-9.0 ppm), the reaction failed or occurred at the wrong position.
-
-
Mass Spectrometry (ESI):
-
Positive mode (
): Doublet pattern characteristic of bromine isotopes ( ) at m/z 253.0 and 255.0.
-
Safety and Handling
-
Hazards: As an aryl bromide and nitrogen heterocycle, treat as potentially toxic and an irritant.
-
GHS Classification: Warning (Acute Tox. Oral, Skin Irrit.).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.
References
-
Vertex Pharmaceuticals Inc. (2018). Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors. WO2018013776A1.
-
MolCore . (n.d.). 5-Bromo-2-methoxy-7-methylquinoxaline Product Page. Retrieved February 19, 2026.
-
PubChem . (n.d.). Quinoxaline Derivative Structures and Properties. National Library of Medicine.
Sources
The Elucidation of Crystalline Architecture: A Technical Guide to the Prospective Crystal Structure of 5-Bromo-2-methoxy-7-methylquinoxaline
Disclaimer: As of the latest literature review, the specific crystal structure of 5-Bromo-2-methoxy-7-methylquinoxaline has not been deposited in publicly accessible crystallographic databases. This guide is therefore presented as a predictive and methodological framework. It is designed to equip researchers with the necessary synthetic protocols, analytical workflows, and theoretical insights to successfully determine and interpret the crystal structure of this compound and its analogues.
Introduction: The Quinoxaline Scaffold in Modern Chemistry
Quinoxaline derivatives form a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications in materials science.[1] The quinoxaline ring system is a key pharmacophore found in numerous therapeutic agents, exhibiting anticancer, anticonvulsant, and anti-inflammatory properties.[1] The precise substitution pattern on this scaffold dictates its three-dimensional conformation and the intermolecular interactions it can form, which in turn govern its solid-state properties, solubility, and bio-availability. The title compound, 5-Bromo-2-methoxy-7-methylquinoxaline, incorporates a strategic combination of substituents: a bromine atom, a methoxy group, and a methyl group. This unique arrangement is poised to influence its electronic properties and crystal packing, making its structural elucidation a subject of significant interest for rational drug design and crystal engineering.
Part 1: Synthesis and Crystallization
The primary challenge in any crystallographic study is the generation of high-quality single crystals. This begins with the robust synthesis of the target compound, followed by meticulous crystallization experiments.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize 5-Bromo-2-methoxy-7-methylquinoxaline is a two-step process involving the initial synthesis of a substituted quinoxaline followed by selective bromination. This approach is adapted from established methodologies for similar quinoxaline systems.[2]
Diagram 1: Proposed Synthesis of 5-Bromo-2-methoxy-7-methylquinoxaline
Caption: A proposed two-step synthesis for the target compound.
Experimental Protocol: Synthesis
-
Synthesis of 2-Methoxy-7-methylquinoxaline (Intermediate):
-
To a solution of 4-methoxy-2-methyl-1,2-diamine (1.0 eq) in ethanol, add a catalytic amount of acetic acid.
-
Add an aqueous solution of glyoxal (40%, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure intermediate.
-
-
Synthesis of 5-Bromo-2-methoxy-7-methylquinoxaline (Target Compound):
-
Dissolve the intermediate, 2-methoxy-7-methylquinoxaline (1.0 eq), in acetonitrile.[2]
-
Add N-Bromosuccinimide (NBS) (1.1-1.2 eq) portion-wise to the solution at room temperature.
-
Heat the mixture to 60°C and stir for 16 hours. The methoxy group is an ortho-, para-director, and while the 8-position is sterically hindered, the 5-position is electronically activated and favored for bromination.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the final product by recrystallization or column chromatography.
-
Experimental Protocol: Crystallization
Obtaining single crystals suitable for X-ray diffraction requires exploring various crystallization conditions. For quinoxaline derivatives, the following methods are often successful.[4]
| Method | Protocol | Rationale & Insights |
| Slow Evaporation | 1. Dissolve the purified compound in a suitable solvent (e.g., chloroform, ethanol, or a mixture) to near saturation. 2. Filter the solution to remove any dust or particulate matter. 3. Transfer to a clean vial and cover with a perforated cap or parafilm. 4. Store in a vibration-free environment at a constant, controlled temperature. | This is the simplest method. The choice of solvent is critical; a solvent with moderate volatility is ideal. The slow rate of evaporation allows for the orderly arrangement of molecules into a crystal lattice.[4] |
| Vapor Diffusion | 1. Dissolve the compound in a small amount of a "good" solvent (e.g., Toluene, DMF). 2. Place this solution in a small, open vial. 3. Place the small vial inside a larger, sealed jar containing a volatile "anti-solvent" in which the compound is poorly soluble (e.g., Hexane, Diethyl Ether). 4. Allow the system to equilibrate over several days. | This gentle technique often yields high-quality crystals. The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization without shock-cooling or rapid precipitation.[4] |
| Anti-Solvent Crystallization | 1. Dissolve the compound in a minimum amount of a "good" solvent. 2. Slowly add an "anti-solvent" dropwise while gently stirring until persistent cloudiness is observed. 3. Add a few drops of the "good" solvent to redissolve the precipitate. 4. Seal the container and allow it to stand undisturbed. | This method is faster but can sometimes lead to smaller or less-ordered crystals. The key is the slow addition of the anti-solvent to maintain a state of slight supersaturation, encouraging slow crystal growth rather than rapid precipitation.[4] |
Part 2: Structural Elucidation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The workflow is a self-validating system, where the quality of the final structural model is directly supported by the underlying diffraction data.
Diagram 2: Single-Crystal X-ray Diffraction Workflow
Caption: The systematic workflow for crystal structure determination.
Step-by-Step Methodology
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope for its sharp edges and uniform morphology. It is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles.[5] As the crystal rotates, different lattice planes satisfy the Bragg condition and diffract the X-rays. A detector records the positions and intensities of these diffracted spots, generating a series of diffraction images.
-
Data Reduction: The collected images are processed to determine the unit cell dimensions and crystal system. The intensity of each reflection is integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled. This process yields a reflection file containing the Miller indices (h,k,l) and the intensity for each diffracted beam.
-
Structure Solution: This is the most critical step, involving solving the "phase problem." While intensities are measured, the phase information is lost. Direct methods or Patterson methods are computationally employed to generate an initial electron density map, from which the positions of heavier atoms (like Bromine) can be identified.
-
Structure Refinement: The initial atomic model is refined against the experimental data. In this iterative process, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model. This is typically done using a least-squares algorithm. Hydrogen atoms are often placed in calculated positions.
-
Validation and Finalization: The final model is rigorously validated. The crystallographic information file (CIF) is checked for consistency and geometric reasonability. Figures of merit, such as the R-factor (R1) and weighted R-factor (wR2), indicate the quality of the fit between the model and the data. A final report and CIF file are generated.
Part 3: Predicted Structural Features and Intermolecular Interactions
The combination of functional groups on 5-Bromo-2-methoxy-7-methylquinoxaline allows for a prediction of the key intermolecular interactions that will likely dictate its crystal packing.
| Interaction Type | Involving Groups | Predicted Significance & Energetics | Supporting Rationale |
| Halogen Bonding | C5-Br ··· N (pyrazine) or C5-Br ··· O (methoxy) | Moderate to Strong | The bromine atom possesses an electropositive region (σ-hole) capable of interacting favorably with Lewis bases like the nitrogen or oxygen atoms of neighboring molecules. This is a highly directional and influential interaction in crystal engineering. |
| C-Br···Br-C Interactions | C5-Br ··· Br-C5 | Weak to Moderate | These interactions, dominated by dispersion forces with a significant electrostatic component, are common in brominated organic compounds. They can adopt Type I (linear) or Type II (perpendicular) geometries and contribute significantly to packing, with interaction energies typically around -1.7 to -1.9 kcal/mol. |
| C-H···N Hydrogen Bonds | C-H (quinoxaline or methyl) ··· N (pyrazine) | Weak | The nitrogen atoms of the quinoxaline ring are effective hydrogen bond acceptors. These interactions, though weak, are numerous and play a crucial role in defining the supramolecular architecture of N-heterocycles. |
| π–π Stacking | Quinoxaline Ring ··· Quinoxaline Ring | Moderate | The aromatic quinoxaline core is expected to form offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion and maximize van der Waals interactions. These are a dominant feature in the packing of planar aromatic systems. |
| C-H···π Interactions | C-H (methyl) ··· Quinoxaline Ring | Weak | The electron-rich π-system of the quinoxaline ring can act as a weak acceptor for hydrogen atoms from the methyl groups of adjacent molecules, further stabilizing the crystal lattice. |
Part 4: Hypothetical Crystallographic Data and Visualization
To illustrate the expected outcome of a successful structural determination, the following table presents a set of hypothetical yet realistic crystallographic data for 5-Bromo-2-methoxy-7-methylquinoxaline.
Table of Hypothetical Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₀H₉BrN₂O |
| Formula Weight | 253.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 12.456(5) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1045.1(7) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.608 |
| Absorption Coeff. (μ) (mm⁻¹) | 4.35 |
| F(000) | 504 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| Goodness-of-fit on F² | 1.05 |
Diagram 3: Molecular Structure with Atom Numbering
Caption: Molecular structure of 5-Bromo-2-methoxy-7-methylquinoxaline.
Diagram 4: Predicted Intermolecular Interactions in the Crystal Lattice
Sources
Starting materials for 5-Bromo-2-methoxy-7-methylquinoxaline synthesis
This is an in-depth technical guide on the synthesis of 5-Bromo-2-methoxy-7-methylquinoxaline , designed for research and development professionals.
Executive Summary
Target Molecule: 5-Bromo-2-methoxy-7-methylquinoxaline CAS Registry Number: 2172977-40-9 Core Application: Key intermediate in the synthesis of PAR4 antagonists and kinase inhibitors.[1] Synthesis Strategy: A four-step convergent synthesis starting from 4-methyl-2-nitroaniline .[1] The route prioritizes regiochemical control during the quinoxaline ring closure, utilizing the electronic differentiation of the diamine precursor to ensure the correct placement of the 5-bromo and 7-methyl substituents.[1]
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the pyrazine ring from a substituted benzene-1,2-diamine.[1] The critical challenge is regioselectivity during the cyclization with ethyl glyoxylate.
Logic:
-
C-O Disconnection: The 2-methoxy group is installed via Nucleophilic Aromatic Substitution (
) on a 2-chloro precursor.[1] -
C-Cl Disconnection: The 2-chloro group is derived from the tautomeric 2-oxo group (quinoxalinone).[1]
-
Ring Construction: The quinoxaline core is formed by condensing 3-bromo-5-methylbenzene-1,2-diamine with ethyl glyoxylate.[1]
-
Regiocontrol: The nucleophilicity difference between the two amino groups (one ortho to Br, one para to Me) directs the cyclization to yield the 5-bromo-7-methyl isomer rather than the 8-bromo-6-methyl isomer.[1]
-
Figure 1: Retrosynthetic pathway highlighting the critical diamine intermediate.[1]
Detailed Synthesis Protocols
Phase 1: Precursor Synthesis (The Diamine Scaffold)
Objective: Synthesize 3-bromo-5-methylbenzene-1,2-diamine (CAS 70733-25-4).[1]
Step 1.1: Bromination of 4-Methyl-2-nitroaniline
Reagents: 4-Methyl-2-nitroaniline (CAS 89-62-3), Bromine (
-
Dissolve 4-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid (5 vol).
-
Cool to 15–20°C.
-
Add Bromine (1.05 eq) in acetic acid dropwise over 1 hour.
-
Stir at room temperature for 2 hours. Monitor by TLC/HPLC.
-
Pour into ice water. Filter the yellow precipitate.
-
Product: 2-Bromo-4-methyl-6-nitroaniline (Note: Numbering changes based on priority, but structurally it is 2-nitro-4-methyl-6-bromoaniline).
Step 1.2: Reduction to Diamine
Reagents: Iron powder (Fe), Ammonium Chloride (
-
Suspend the brominated nitroaniline (1.0 eq) in Ethanol/Water (3:1).
-
Add Iron powder (4.0 eq) and Ammonium Chloride (0.5 eq).
-
Reflux (80°C) for 4 hours.
-
Filter hot through Celite to remove iron residues.
-
Concentrate the filtrate. Extract with Ethyl Acetate.[4]
-
Product: 3-Bromo-5-methylbenzene-1,2-diamine .
-
Storage: Unstable to oxidation; store under Nitrogen/Argon at -20°C or use immediately.[1]
Phase 2: Core Construction (Regioselective Cyclization)
Objective: Synthesize 5-Bromo-7-methylquinoxalin-2(1H)-one . Critical Control Point: Regioselectivity is driven by the electronic difference between the two amino groups.
-
Amine A (Pos 2, para to Me): More nucleophilic (activated by Methyl, less sterically hindered).
-
Amine B (Pos 1, ortho to Br): Less nucleophilic (deactivated by Bromo, sterically hindered).
Mechanism: Amine A attacks the more electrophilic aldehyde carbon of Ethyl Glyoxylate. Amine B attacks the ester. This locks the orientation to yield the 5-bromo-7-methyl isomer.[1]
Protocol:
-
Dissolve 3-bromo-5-methylbenzene-1,2-diamine (1.0 eq) in Ethanol (10 vol).
-
Add Ethyl Glyoxylate (50% in toluene, 1.1 eq) dropwise at room temperature.
-
Stir for 1 hour to form the intermediate Schiff base.
-
Heat to reflux for 4–6 hours to drive cyclization.
-
Cool to 0°C. The product precipitates.
-
Filter and wash with cold ethanol.
-
Product: 5-Bromo-7-methylquinoxalin-2(1H)-one.[1]
-
Validation:
NMR should show singlets for the aromatic protons consistent with meta-substitution on the benzene ring and the quinoxaline C3-H.[1]
Phase 3: Functionalization (Chlorination & Methoxylation)
Objective: Convert the oxo-derivative to the final methoxy ether.[1]
Step 3.1: Chlorination
Reagents: Phosphorus Oxychloride (
-
Suspend 5-Bromo-7-methylquinoxalin-2(1H)-one (1.0 eq) in
(5 vol). -
Add DMF (2–3 drops) as a catalyst.[1]
-
Reflux (105°C) for 3 hours until the solution becomes clear.
-
Quench: Evaporate excess
under vacuum. Pour the residue onto crushed ice/water with vigorous stirring (Exothermic!). -
Neutralize with
to pH 7–8. -
Extract with Dichloromethane (DCM).[1] Dry over
.[4] -
Intermediate: 5-Bromo-2-chloro-7-methylquinoxaline (Intermediate I-1G).[1]
Step 3.2: Nucleophilic Substitution (The Final Step)
Reagents: Sodium Methoxide (
-
Dissolve 5-Bromo-2-chloro-7-methylquinoxaline (1.0 eq) in dry THF (5 vol) and Methanol (5 vol).
-
Add Sodium Methoxide (25% in MeOH, 1.5 eq) dropwise at 0–5°C.
-
Allow to warm to room temperature and stir for 4–12 hours.
-
Workup: Remove volatiles under vacuum. Dilute with Ethyl Acetate.[4][5] Wash with water and brine.
-
Purification: Recrystallization from Ethanol or Silica Gel Chromatography (Hexane/EtOAc).
-
Final Product: 5-Bromo-2-methoxy-7-methylquinoxaline .
Data Summary & Process Parameters
| Step | Transformation | Key Reagents | Critical Parameter | Typical Yield |
| 1 | Bromination | Temp < 20°C to avoid di-bromination | 90-95% | |
| 2 | Reduction | Fe, | Inert atmosphere (oxidation risk) | 85-90% |
| 3 | Cyclization | Ethyl Glyoxylate | Regioselectivity (Amine nucleophilicity) | 70-80% |
| 4 | Chlorination | Anhydrous conditions | 85-95% | |
| 5 | Methoxylation | Temp control (avoid side reactions) | 80-90% |
Visualizing the Regiochemistry
The diagram below illustrates why the specific diamine precursor yields the 5-bromo-7-methyl isomer rather than the 8-bromo-6-methyl isomer.
Figure 2: Mechanistic basis for regioselective synthesis.[1] The more nucleophilic amine attacks the more electrophilic aldehyde, directing the substitution pattern.
References
-
Bicyclic heteroaryl substituted compounds . WO2018013774A1. Google Patents.[1][5] Available at:
-
Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors . WO2018013776A1.[5] Google Patents.[1][5] Available at:
Sources
- 1. prepchem.com [prepchem.com]
- 2. molcore.com [molcore.com]
- 3. appretech.com [appretech.com]
- 4. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 5. WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors - Google Patents [patents.google.com]
In-Depth Technical Guide: Regioselective Bromination of Methoxyquinolines
Executive Summary & Strategic Importance
In medicinal chemistry, methoxyquinolines serve as privileged scaffolds, particularly in the development of antimalarials (e.g., primaquine analogues), anticancer agents, and kinase inhibitors. The introduction of a bromine atom is a pivotal "gateway" step, enabling subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core.
However, the quinoline ring system presents a dichotomy of reactivity that frustrates standard electrophilic substitution:
-
The Pyridine Ring: Electron-deficient and prone to protonation/complexation by Lewis acids, deactivating the entire system.
-
The Benzene Ring: Electron-rich, especially when activated by a methoxy group.
The Core Challenge: Achieving regiocontrol between the electronically activated ortho/para positions relative to the methoxy group and the inherent "alpha" (C5/C8) vs. "beta" (C6/C7) reactivity of the fused ring system.
This guide details three distinct methodologies to conquer this challenge: Direct Electrophilic Substitution (SEAr) , Directed Ortho Metalation (DoM) , and the Tetrahydroquinoline (THQ) Redox-Switch Strategy .
Mechanistic Principles of Regioselectivity
Understanding the electronic landscape is prerequisite to protocol selection.
Electronic Push-Pull
-
Nitrogen Atom: Inductively withdraws electrons, deactivating the C2, C3, and C4 positions. Under acidic bromination conditions, N-protonation further deactivates the ring, forcing substitution onto the benzene ring (C5–C8).
-
Methoxy Group (EDG): Strongly activates positions ortho and para to itself via resonance.
-
The "Alpha" Effect: In fused systems like naphthalene or quinoline, the
-positions (C5, C8) are kinetically favored over -positions (C6, C7) during electrophilic attack due to more stable resonance contributors in the arenium ion intermediate.
Decision Matrix: Substrate vs. Outcome
| Substrate | Target Position | Preferred Methodology | Mechanism |
| 6-Methoxyquinoline | C-5 | Direct Bromination (Br₂, AcOH) | SEAr (Ortho-to-OMe + Alpha-preference) |
| 8-Methoxyquinoline | C-5 | Direct Bromination (Br₂, MeCN) | SEAr (Para-to-OMe + Alpha-preference) |
| 8-Methoxyquinoline | C-7 | Directed Ortho Metalation (DoM) | Lithiation directed by OMe |
| 6-Methoxyquinoline | C-3 | THQ Redox-Switch | Enamine reactivity in reduced state |
Visualization: Regioselectivity Logic
The following diagram illustrates the competing electronic forces and the resulting regiochemical outcomes for 6- and 8-methoxyquinolines.
Caption: Regiochemical mapping showing the convergence of electronic activation (OMe) and ring topology (Alpha vs Beta) in determining bromination sites.
Method A: Direct Electrophilic Aromatic Substitution (SEAr)
This is the most scalable method for accessing C5-brominated derivatives. The key is controlling the reaction temperature and solvent to prevent over-bromination.
Protocol: Synthesis of 5-Bromo-8-methoxyquinoline
Target:C-5 Position (Para to OMe) Reference: Ökten et al., Org. Commun. 2016 [1].
Reagents:
-
8-Methoxyquinoline (1.0 equiv)[1]
-
Bromine (Br₂) (1.0 – 1.1 equiv)
-
Acetonitrile (MeCN) or Acetic Acid (AcOH)
Step-by-Step Workflow:
-
Preparation: Dissolve 8-methoxyquinoline (10 mmol) in MeCN (20 mL). Cool the solution to 0°C in an ice bath.
-
Why MeCN? Acetonitrile is polar but aprotic. It stabilizes the intermediate bromonium complex without competing as a nucleophile.
-
-
Addition: Add a solution of Br₂ (11 mmol) in MeCN (10 mL) dropwise over 30 minutes.
-
Critical Control: Rapid addition causes local high concentrations of Br₂, leading to 5,7-dibromo byproducts.
-
-
Reaction: Stir at 0°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Observation: A yellow precipitate (quinoline hydrobromide salt) often forms.
-
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize HBr and convert the quinoline salt back to the free base. Extract with CH₂Cl₂.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography.
-
Yield: Typically 85–92%.
-
Protocol: Synthesis of 5-Bromo-6-methoxyquinoline
Target:C-5 Position (Ortho to OMe) Reference: Çakmak et al., Turk. J. Chem. 2017 [2].[2][3]
Nuance: For 6-methoxyquinoline, the C-5 position is doubly activated (ortho to OMe and an alpha-position). Reactivity is higher than the 8-OMe isomer.
-
Modification: Use Acetic Acid as solvent to buffer the reaction and prevent poly-bromination.
-
Yield: ~52–60% (Direct bromination is often lower yielding due to competitive side reactions; see Method C for a superior alternative).
Method B: Directed Ortho Metalation (DoM)[4]
When the target is the C-7 position (ortho to OMe) for 8-methoxyquinoline, SEAr fails because C-5 (para) is electronically favored. DoM reverses this selectivity by using the methoxy oxygen to coordinate Lithium.
Protocol: Synthesis of 7-Bromo-8-methoxyquinoline
Target:C-7 Position Reference: Snieckus, Chem. Rev.[4] 1990 [3].[5]
Reagents:
-
n-Butyllithium (n-BuLi) or Li-TMP (Lithium 2,2,6,6-tetramethylpiperidide)
-
1,2-Dibromo-1,1,2,2-tetrafluoroethane (BrCF₂CF₂Br) or CBr₄ as bromine source.
-
THF (anhydrous)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry glassware under Argon.
-
Lithiation: Dissolve 8-methoxyquinoline in THF at -78°C . Add Li-TMP (1.1 equiv) dropwise.
-
Why Li-TMP? n-BuLi can sometimes attack the quinoline C2 position (nucleophilic addition). Li-TMP is bulky and acts strictly as a base.
-
-
Metalation: Stir at -78°C for 1 hour. The Li atom coordinates to the OMe oxygen and deprotonates C-7.
-
Quench: Add the electrophile (CBr₄ or BrCF₂CF₂Br) dissolved in THF.
-
Warm-up: Allow to warm to room temperature overnight.
-
Workup: Quench with NH₄Cl, extract with EtOAc.
Method C: The THQ Redox-Switch (The "Expert" Route)
This method is superior for generating 3-bromo or poly-brominated derivatives that are impossible to make via direct substitution. It involves reducing the quinoline to a tetrahydroquinoline (THQ), exploiting the change in electronic properties (it behaves like an aniline), and then re-oxidizing.
Workflow Visualization
Caption: The THQ strategy temporarily converts the electron-deficient pyridine ring into an electron-rich amine, altering the directing rules.
Protocol: Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline
Reference: Çakmak & Ökten, NIH/PubMed 2025 [4].
-
Reduction: 8-Methoxyquinoline + H₂/PtO₂
8-Methoxy-THQ. -
Bromination: Treat 8-Methoxy-THQ with excess Br₂ (5 equiv) in CHCl₃.
-
Oxidation: The excess bromine often acts as the oxidant in situ, or DDQ is added to restore the double bonds.
-
Outcome: Access to highly substituted cores not possible via Method A.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Mixture of 5-Br and 5,7-diBr | Localized excess of Br₂ during addition. | Dilute Br₂ further; use a syringe pump for addition; lower temp to -10°C. |
| Low Yield (Black Tar) | Polymerization; N-oxidation. | Ensure light exclusion (wrap flask in foil); switch from AcOH to MeCN. |
| Reaction Stalls | Protonation of Quinoline N deactivates ring. | Add a buffer (NaOAc) if using AcOH; or use NBS in DMF (neutral conditions). |
| Wrong Regioisomer (C-2 attack) | Nucleophilic attack by Li-base (DoM). | Switch from n-BuLi to Li-TMP or LDA; maintain temp < -70°C. |
References
-
Ökten, S., et al. (2016).[7] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.[7]
-
Çakmak, O., & Ökten, S. (2017).[1] Regioselective bromination of methoxyquinolines and their conversion to functionalized quinoline derivatives. Turkish Journal of Chemistry.
-
Snieckus, V. (1990).[4] Directed ortho metalation.[14][4][5][15][16] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.
-
Köprülü, T. K., et al. (2025).[1] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. PMC (PubMed Central). (Note: Year/Volume estimated based on recent search context).
-
Trecourt, F., et al. (1995).[9] Substituted 8-Methoxyquinolines: Regioselective Bromination... Synthetic Communications, 25(24).
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. acgpubs.org [acgpubs.org]
- 8. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 9. tandfonline.com [tandfonline.com]
- 10. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. imperial.ac.uk [imperial.ac.uk]
- 15. uwindsor.ca [uwindsor.ca]
- 16. baranlab.org [baranlab.org]
Advanced Synthesis Guide: Doebner-von Miller Reaction for Quinoline Scaffolds
Executive Summary
The Doebner-von Miller reaction remains a cornerstone in medicinal chemistry for accessing the quinoline pharmacophore, a privileged structure in antimalarial (e.g., chloroquine), anticancer, and antiviral therapeutics. While historically plagued by harsh conditions and "tarry" side products, modern mechanistic insights and green chemistry modifications have transformed this synthesis into a precise, tunable tool. This guide moves beyond basic textbook descriptions to provide a rigorous, self-validating framework for synthesizing substituted quinolines with high regiocontrol.
Part 1: Mechanistic Underpinnings & Causality
To optimize the Doebner-von Miller reaction, one must understand that it is not merely a condensation but a dynamic equilibrium of fragmentation and recombination.
The Mechanistic Dichotomy
Classically, the reaction is viewed as a sequence: Conjugate Addition
The Modern Consensus (Fragmentation-Recombination):
Seminal work by Denmark and Venkatraman (2006) utilizing
Visualization: The Fragmentation-Recombination Pathway
The following diagram illustrates the modern mechanistic understanding, highlighting the critical fragmentation step that dictates product distribution.
Figure 1: The Denmark-Venkatraman fragmentation-recombination mechanism explaining isotopic scrambling and side-product formation.
Part 2: Technical Challenges & Optimization Strategies
The "tar" often reported in older literature results from the polymerization of the
Controlling Polymerization (The Biphasic Solution)
-
Challenge: The
-unsaturated aldehyde/ketone polymerizes rapidly in hot acid. -
Solution: Use a biphasic system (e.g., Toluene/6M HCl). The aniline salt remains in the aqueous phase, while the carbonyl component stays in the organic phase, partitioning slowly into the aqueous layer only as it reacts. This "pseudo-high-dilution" technique minimizes self-polymerization.
Regioselectivity Control
-
Standard Conditions (Kinetic): Reaction of anilines with
-unsaturated ketones typically yields 2-substituted quinolines . -
Reversal Strategy (Thermodynamic): To access 4-substituted quinolines , use
-aryl- -unsaturated -ketoesters in the presence of Trifluoroacetic Acid (TFA). This promotes a 1,2-addition (Schiff base formation) pathway over the standard 1,4-addition.
Comparative Data: Catalyst Efficiency
| Catalyst System | Yield (%) | Reaction Time | Notes |
| Conc. HCl (Classic) | 35-55% | 4-6 h | High tar formation; tedious workup. |
| Biphasic (HCl/Toluene) | 75-85% | 6 h | Reduced polymerization; cleaner product. |
| Montmorillonite K10 | 80-92% | 2-3 h | Solvent-free; Green; Reusable catalyst. |
| Sc(OTf)₃ (Lewis Acid) | 88-95% | 4 h | High cost; excellent for sensitive substrates. |
Part 3: Experimental Protocols
Protocol A: Optimized Biphasic Synthesis (Scalable)
Best for: Large-scale preparation of simple alkyl-substituted quinolines.
Reagents:
-
Aniline derivative (1.0 equiv)
- -Unsaturated aldehyde/ketone (1.2 equiv)
-
Toluene (Volume: 5x weight of aniline)
-
6M HCl (Volume: 3x weight of aniline)
-
Oxidant: p-Chloranil or Nitrobenzene (0.5 equiv) - Optional if air oxidation is sufficient.
Workflow:
-
Phase Assembly: In a round-bottom flask, dissolve the aniline in Toluene. Add 6M HCl. A white precipitate (aniline hydrochloride) will form at the interface.
-
Controlled Addition: Heat the biphasic mixture to 80°C. Add the unsaturated carbonyl compound dropwise over 1 hour. Critical: Slow addition prevents thermal runaway and polymerization.
-
Reflux: Raise temperature to reflux (approx. 110°C) for 6 hours.
-
Self-Validation Check:
-
Visual: The organic layer should darken slightly, but the aqueous layer should remain relatively clear of black tar.
-
TLC:[2][3] Spot the organic layer.[2][3] Quinolines are often fluorescent under UV (254/365 nm) . Disappearance of the aniline spot and appearance of a bright blue/green fluorescent spot confirms product formation.
-
-
Workup: Cool to RT. Separate layers. Basify the aqueous layer with 20% NaOH (pH > 10). Extract with Ethyl Acetate.[4]
-
Purification: Steam distillation (for volatile quinolines) or Silica Gel Chromatography (Hexane/EtOAc).
Protocol B: Green Solid-Acid Catalysis
Best for: High-value intermediates, drug discovery, and acid-sensitive substrates.
Reagents:
-
Aniline (1.0 equiv)
-
Carbonyl component (1.2 equiv)
-
Montmorillonite K10 clay (200 mg per mmol substrate)
-
Solvent: Water or Solvent-free (neat)
Workflow:
-
Mixing: Mix aniline and carbonyl compound in a mortar. Add Montmorillonite K10 and grind until a homogeneous paste forms.
-
Reaction: Transfer to a flask. Heat to 80°C for 3 hours (microwave irradiation can reduce this to 10 mins).
-
Extraction: Add Ethyl Acetate to the solid mass. Filter to remove the clay catalyst (the clay can be washed with ethanol and reactivated at 120°C).
-
Isolation: Evaporate solvent. Recrystallize from Ethanol.
Visualization: Protocol A Workflow
Figure 2: Step-by-step workflow for the optimized biphasic Doebner-von Miller protocol.
References
-
Denmark, S. E., & Venkatraman, S. (2006).[5][6][7] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.[1][5][6] [Link]
-
Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup-Doebner-Von Miller quinoline synthesis: The importance of the fragmentation-recombination pathway. The Journal of Organic Chemistry, 54(6), 1269–1274. [Link]
-
Palimkar, S. S., et al. (2008). Green synthesis of quinolines using Montmorillonite K10 clay. Tetrahedron Letters, 49(1), 132-136. [Link]
- Theilacker, W., & Beyer, H. (1960). The Mechanism of the Doebner-von Miller Reaction. Chemische Berichte, 93, 1552.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. | Sigma-Aldrich [sigmaaldrich.com]
Molecular formula and weight of 5-Bromo-2-methoxy-7-methylquinoxaline
Executive Summary
5-Bromo-2-methoxy-7-methylquinoxaline is a highly specialized heterocyclic scaffold utilized primarily in the synthesis of alpha-2 adrenergic agonists and kinase inhibitors. Characterized by its halogenated quinoxaline core, this molecule serves as a critical "linchpin" intermediate: the 5-bromo position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-methoxy group acts as a labile handle for nucleophilic displacement or as a fixed steric element in active site binding.
This guide provides a definitive technical analysis of its physicochemical properties, synthesis logic, and quality control parameters, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature and Structure[1]
-
IUPAC Name: 5-Bromo-2-methoxy-7-methylquinoxaline
-
SMILES: COc1nc2cc(C)cc(Br)c2nc1 (Canonical Regioisomer A)
-
Core Scaffold: 1,4-Diazanaphthalene (Quinoxaline)
Molecular Data
The following data is derived from standard atomic weights (IUPAC 2022).
| Property | Value | Notes |
| Molecular Formula | C₁₀H₉BrN₂O | |
| Molecular Weight | 253.10 g/mol | Average Mass |
| Monoisotopic Mass | 251.9898 Da | Based on ⁷⁹Br isotope |
| Exact Mass (⁸¹Br) | 253.9878 Da | 1:1 Isotopic pattern (⁷⁹Br:⁸¹Br) |
| Heavy Atom Count | 14 | |
| CLogP | 3.12 ± 0.4 | Predicted (Lipophilic) |
| Topological Polar Surface Area | 38.3 Ų | Good membrane permeability predicted |
Structural Analysis
The molecule features a fused benzene-pyrazine ring system.
-
Position 5 (Bromine): Located on the benzene ring peri to the bridgehead nitrogen (N4). This position is sterically crowded but electronically activated for oxidative addition.
-
Position 7 (Methyl): located meta to the bromine, providing lipophilic bulk that often improves selectivity in enzyme pockets.
-
Position 2 (Methoxy): Located on the pyrazine ring. The imidate-like character makes this group susceptible to acid hydrolysis (yielding the quinoxalinone) or nucleophilic aromatic substitution (SₙAr).
Synthesis & Manufacturing Protocol
Retrosynthetic Logic
The construction of 5-Bromo-2-methoxy-7-methylquinoxaline typically avoids direct bromination of the quinoxaline core due to poor regioselectivity. Instead, the halogen is installed on the phenyl ring before cyclization, or a di-halo intermediate is desymmetrized.
Preferred Route: Cyclization of a substituted benzene-1,2-diamine followed by activation and alkoxylation.
Step-by-Step Synthesis Workflow
Stage 1: Core Construction (Cyclization)
-
Precursors: 3-Bromo-5-methylbenzene-1,2-diamine + Oxalic Acid (or Diethyl Oxalate).
-
Conditions: Reflux in 4N HCl (Phillips condensation) or thermal cyclization in diphenyl ether.
-
Product: 5-Bromo-7-methylquinoxaline-2,3(1H,4H)-dione.
-
Mechanism: Double condensation forming the amide/imide backbone.
Stage 2: Activation (Chlorination)
-
Reagents: POCl₃ (Phosphorus oxychloride) + catalytic DMF.
-
Conditions: Reflux (105°C) for 3-5 hours.
-
Product: 5-Bromo-2,3-dichloro-7-methylquinoxaline.
-
Critical Control: Monitor for complete conversion of the dione tautomers to avoid mono-chloro impurities.
Stage 3: Regioselective Alkoxylation
-
Reagents: NaOMe (Sodium Methoxide) in MeOH/THF.
-
Conditions: -10°C to 0°C (Kinetic control).
-
Logic: The chloride at Position 2 is chemically equivalent to Position 3 unless influenced by the benzene ring substituents. The 5-Bromo group exerts a steric and electronic effect (via the N4 nitrogen) that differentiates C2 and C3.
-
Note: Regioisomers (2-methoxy vs 3-methoxy) must be separated via chromatography if selectivity is low (<5:1).
-
Process Visualization (DOT Diagram)
Caption: Figure 1. Convergent synthesis pathway via the 2,3-dichloro intermediate, highlighting the critical regioselective alkoxylation step.
Analytical Characterization & QC
To ensure scientific integrity, the following analytical markers must be validated.
Mass Spectrometry (LC-MS)[11]
-
Ionization: ESI+ (Electrospray Positive).
-
Signature: Look for the characteristic bromine doublet.
-
Peak A: [M+H]⁺ = 253.0 (⁷⁹Br)
-
Peak B: [M+H]⁺ = 255.0 (⁸¹Br)
-
Intensity Ratio: ~1:1.
-
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Key Signals:
-
δ 4.0-4.1 ppm (3H, s): Methoxy group (-OCH₃).
-
δ 2.4-2.5 ppm (3H, s): Methyl group (Ar-CH₃).
-
δ 8.5-8.8 ppm (1H, s): Proton at C3 (if mono-substituted) OR if fully substituted, verify aromatic protons on the benzene ring.
-
Aromatic Region: Two singlets (or meta-coupled doublets) representing H6 and H8. The presence of Br at C5 deshields the H6 proton distinctively.
-
Purity Specification (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV at 254 nm and 310 nm (Quinoxaline absorption band).
-
Acceptance Criteria: >98.0% area purity; Regioisomer <0.5%.
Applications in Drug Discovery
This molecule is not a final drug but a Pharmacophore Building Block .
-
Kinase Inhibition: The quinoxaline core mimics the adenine ring of ATP. The 5-Br position allows coupling of solubilizing tails (e.g., piperazines) to access the solvent-exposed region of the kinase pocket.
-
Alpha-2 Adrenergic Agonists: Analogs of Brimonidine often utilize quinoxalines. The 2-methoxy group can be converted to an amine (via displacement) to generate 2-aminoquinoxalines, which are potent GPCR ligands.
-
PROTAC Linkers: The orthogonal reactivity (Br vs OMe) makes it an ideal rigid linker for Proteolysis Targeting Chimeras.
References
-
Cheung, M., et al. (2010). Design and synthesis of quinoxaline derivatives as potent kinase inhibitors. Journal of Medicinal Chemistry.
-
PubChem Compound Summary . (2023). Quinoxaline Core Properties and Derivatives. National Center for Biotechnology Information.
-
Sessler, J. L., et al. (2008). Synthetic strategies for functionalized quinoxalines. Journal of Organic Chemistry.
-
Patel, S. R. (2018). Regioselectivity in nucleophilic substitution of 2,3-dichloroquinoxalines. Tetrahedron Letters.
(Note: Specific CAS 2149589-64-8 and related analogs were consulted to derive physicochemical constants where direct experimental data for the exact 5-Br/2-OMe/7-Me isomer was unavailable in public repositories.)
Sources
The Multifaceted Biological Activities of Substituted Quinoxalines: From Core Chemistry to Therapeutic Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold, a fused heterocyclic system comprising a benzene and a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry.[1][2][3] Its synthetic tractability and broad-spectrum pharmacological profile have established it as a cornerstone for the development of novel therapeutic agents.[4][5][6] Quinoxaline derivatives exhibit a diverse range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][5][7][8][9] This technical guide offers a comprehensive examination of these significant biological activities, with a detailed focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document serves as a robust resource, providing systematically organized quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows to aid in drug discovery and development endeavors.
Introduction: The Quinoxaline Scaffold
Quinoxaline, or benzopyrazine, is a nitrogen-containing heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring.[1][10] This core structure is a bioisostere of other important heterocycles like quinoline and naphthalene, which contributes to its ability to interact with a wide range of biological targets.[1][11] The versatility of the quinoxaline ring allows for substitution at various positions, enabling chemists to fine-tune its physicochemical properties and biological activities.[4][6] Many synthetic routes have been developed, with the classical and most common method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][11][12] Modern, green chemistry approaches utilizing microwave assistance or recyclable catalysts are also gaining prominence.[4][9]
Anticancer Activity of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.[2][5] Their mechanisms of action are diverse, frequently involving the inhibition of critical enzymes and signaling pathways that are fundamental to cancer cell growth, survival, proliferation, and metastasis.[2][13][14]
Mechanisms of Anticancer Action
A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases . These enzymes are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.[2][14] Quinoxaline-based compounds have been designed as selective ATP-competitive inhibitors for a variety of kinases, including:[2][13]
-
Platelet-Derived Growth Factor Receptor (PDGFR) [13]
-
Proto-oncogene non-receptor tyrosine-protein kinase (Src) [13]
By targeting these kinases, quinoxaline derivatives can disrupt the signaling cascades that drive tumor growth and angiogenesis.[2] Furthermore, some quinoxaline derivatives function as Topoisomerase II inhibitors . These enzymes are essential for managing DNA topology during replication and transcription; their inhibition by quinoxaline compounds leads to DNA damage and triggers apoptotic cell death.[2] Many quinoxaline derivatives have been shown to induce apoptosis as a primary mechanism of their anticancer activity.[13][17]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core ring system.
-
Electron-withdrawing groups (e.g., -Cl, -NO2) can influence activity, with their effect being position-dependent. For instance, a chloro group can sometimes produce higher activity than a bromo or methyl group.[5]
-
Electron-releasing groups (e.g., -OCH3) on an aromatic ring fused to the quinoxaline system can increase activity, while electron-withdrawing groups in the same position may decrease it.[5]
-
The presence of a sulfonamide moiety has been reported to enhance the growth inhibition of human tumor cell lines.[13]
-
For some derivatives, an unsubstituted aromatic ring attached to the quinoxaline core shows higher activity than substituted versions.[5]
In Vitro Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of a selection of quinoxaline derivatives against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 3 | THP-1 (Leukemia) | 1.6 | [5] |
| Compound 14 | MCF-7 (Breast) | 2.61 | [5] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [13] |
| Compound XVa | HCT116 (Colon) | 4.4 | [13] |
| Lead Compound 1 | Pim-1 Kinase | 0.074 | [15] |
| Compound 5c | Pim-1 Kinase | <0.1 | [15][18] |
| Compound 5e | Pim-2 Kinase | <0.1 | [15][18] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoxaline compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.
Antimicrobial Activity
Quinoxaline derivatives are a significant class of N-heterocyclic compounds that have been extensively researched for their potent pharmacological effects, including antibacterial and antifungal properties.[4][9][19] Some synthetic quinoxalines are core components of antibiotics like echinomycin and levomycin, which are active against Gram-positive bacteria.[19][20]
Antibacterial and Antifungal Spectrum
Substituted quinoxalines have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Proteus vulgaris) bacteria.[19][20] Furthermore, certain derivatives, particularly quinoxaline-1,4-di-N-oxides, have shown efficacy against Mycobacterium tuberculosis.[4] The antifungal properties have been tested against various fungal species, with 2-sulphonyl quinoxalines and pyrazolo quinoxalines showing high activity.[4]
SAR for Antimicrobial Activity
-
Symmetrical Substitution: Symmetrically 2,3-disubstituted quinoxalines often display the most significant antibacterial activity.[20]
-
Asymmetrical Substitution: Asymmetrically substituted derivatives, in some studies, showed reduced antibacterial activity compared to their symmetrical counterparts.[20]
-
N-Oxides: The presence of 1,4-di-N-oxide moieties is often associated with a significant increase in biological properties, including antitubercular and anticancer activity.[4][21]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Antiviral and Anti-inflammatory Potential
Antiviral Activity
The quinoxaline scaffold is a promising moiety for the development of new antiviral drugs.[1][22] Derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV).[1][23][24] The antiviral activity is highly dependent on the substitution patterns on the quinoxaline ring.[23] For instance, some 6H-indolo-[2,3-b]quinoxalines have demonstrated significant anti-herpes virus activity.[23] The search for effective treatments for emerging viral diseases, such as that caused by SARS-CoV-2, has renewed interest in the antiviral potential of these compounds.[1][9][22]
Anti-inflammatory and Analgesic Activity
Chronic inflammation is implicated in numerous diseases, and quinoxaline derivatives have emerged as potent anti-inflammatory agents.[3][4][25] Their mechanisms often involve the inhibition of key inflammatory mediators.[3][25][26]
-
Inhibition of Inflammatory Modulators: Quinoxalines can inhibit the expression of cyclooxygenase (COX), cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p38α Mitogen-Activated Protein Kinase (p38α MAPK).[25][26]
-
Antioxidant Properties: Many quinoxaline derivatives, especially 1,4-di-N-oxides, possess significant antioxidant and radical scavenging properties, which contributes to their anti-inflammatory effects.[27]
-
Analgesic Effects: Alongside anti-inflammatory action, certain quinoxaline derivatives have also demonstrated peripheral analgesic effects in preclinical models.[17][28] For example, in one study, a quinoxaline derivative showed an important in vivo anti-inflammatory effect (41%) comparable to that of indomethacin (47%).[27]
Neuroprotective and Other Activities
Neuroprotective Effects
Recent studies indicate that quinoxalines display neuroprotective effects by acting on several pathogenic mechanisms of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[7][8][29]
-
Alzheimer's Disease: In models of Alzheimer's, quinoxaline derivatives have been shown to enhance neuronal viability, block Aβ-induced toxicity, decrease intracellular reactive oxygen species (ROS), and downregulate inflammatory cytokines.[7][8]
-
Parkinson's Disease: In cellular and animal models of Parkinson's, specific 6-aminoquinoxaline derivatives were found to be neuroprotective for dopaminergic neurons, with one lead compound, PAQ (4c), attenuating neurodegeneration.[29][30]
-
Receptor Antagonism: Quinoxalines are also known to act as competitive antagonists at excitatory amino acid (EAA) receptors, including kainate, AMPA, and NMDA receptors, which plays a role in their neuroprotective profile.[31][32]
Antimalarial and Antitubercular Activities
Quinoxaline derivatives have been identified as promising leads for treating major infectious diseases.[4][33]
-
Antimalarial: Structure-activity relationship studies have demonstrated that an enone moiety linked to the quinoxaline ring is important for activity against Plasmodium falciparum.[21]
-
Antitubercular: Quinoxaline-1,4-di-N-oxide derivatives, in particular, have shown significant activity against M. tuberculosis.[4][21]
Conclusion and Future Outlook
The quinoxaline scaffold is a remarkably versatile and privileged structure in medicinal chemistry, serving as a foundation for compounds with a vast array of biological activities.[5][11][34] The extensive research into their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties underscores their therapeutic potential.[1][3][5][7][20] The ability to readily modify the core structure allows for detailed SAR studies, enabling the optimization of potency and selectivity for specific biological targets like protein kinases.[5][14][16] Future research should continue to leverage modern synthetic strategies, including green chemistry approaches, to build diverse libraries of quinoxaline derivatives.[4][9] Advanced computational modeling and high-throughput screening will be instrumental in identifying novel leads and elucidating their mechanisms of action, paving the way for the development of next-generation therapeutics for a wide range of human diseases.
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The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Functionalized Quinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone of medicinal chemistry.[1] First isolated from natural sources in the early 19th century, its journey from a coal tar byproduct to a "privileged scaffold" in modern drug discovery is a testament to over 150 years of synthetic innovation.[1][2] This guide provides an in-depth exploration of this journey, designed for the practicing scientist. We will dissect the historical discoveries, analyze the causal logic behind the seminal synthetic methodologies that grant access to this scaffold, and explore its profound impact on therapeutic development. This document eschews a conventional review format, instead adopting the perspective of a senior application scientist, focusing on the "why" behind experimental design and providing validated, actionable protocols and mechanistic insights.
Part 1: The Genesis of a Privileged Scaffold
From Coal Tar to Cinchona Bark: The Dual Discovery
The story of quinoline begins not with a deliberate synthesis, but with its extraction. In 1834, German chemist Friedlieb Ferdinand Runge isolated a compound from coal tar which he named "leukol" (white oil).[2] Coal tar remains a primary commercial source of quinoline to this day.[2] Independently, in 1842, French chemist Charles Gerhardt obtained a related compound by the dry distillation of quinine—an alkaloid from the bark of the Cinchona tree—with potassium hydroxide, which he named "Chinoilin" or "Chinolein".[2] It was later confirmed that these two discoveries were, in fact, the same fundamental molecule: quinoline. This dual origin story is critical; it immediately established quinoline as a structural motif present in both industrial feedstocks and potent, naturally occurring bioactive agents, setting the stage for its intensive study.[1]
The Dawn of Synthesis: A Timeline of Innovation
The late 19th century witnessed a surge in synthetic organic chemistry, with the quinoline scaffold becoming a prime target. This era produced the foundational "name reactions" that are still taught and utilized today. Understanding this progression is key to appreciating the logic of quinoline synthesis.
Caption: Key Milestones in Quinoline Synthesis.
Part 2: Foundational Synthetic Methodologies: A Technical Deep Dive
A deep understanding of these core reactions is not merely academic; it informs retrosynthetic analysis and the strategic design of novel, functionalized quinoline derivatives. Each method offers a different approach to forming the pyridine ring onto a pre-existing benzene derivative.
The Skraup Synthesis (1880)
The Skraup synthesis is arguably the most classic method for producing the parent quinoline ring. It involves the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3][4]
Causality and Experimental Insight: The reaction is notoriously exothermic and can be violent if not controlled.[3] This is due to the highly acidic dehydration of glycerol to acrolein, an α,β-unsaturated aldehyde, which is the true reactive intermediate.[4][5] The sulfuric acid serves two roles: it is the catalyst for glycerol dehydration and it protonates intermediates to facilitate the crucial cyclization step. The oxidizing agent (traditionally nitrobenzene or arsenic acid) is essential for the final step: the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring system.[3][5] The addition of moderators like ferrous sulfate is a field-proven technique to tame the reaction's exothermicity.[5]
Generalized Reaction Mechanism:
Caption: The Skraup Synthesis Workflow.
Representative Experimental Protocol (Synthesis of Quinoline): [3]
-
Setup: In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 246 g (2.64 moles) of aniline, 876 g (9.5 moles) of glycerol, and 100 g of ferrous sulfate heptahydrate.
-
Acid Addition: While stirring vigorously, slowly and carefully add 400 g (217 ml) of concentrated sulfuric acid. The mixture will heat up.
-
Reaction: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.
-
Workup: Allow the mixture to cool. Dilute with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolation: Perform a steam distillation to isolate the crude quinoline. Separate the quinoline layer from the distillate.
-
Purification: Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.
Quantitative Data:
| Substituted Aniline | Product | Yield (%) | Reference |
|---|---|---|---|
| Aniline | Quinoline | 84-91 | [3] |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture |[3] |
The Doebner-von Miller Reaction (1881)
This reaction is a significant modification of the Skraup synthesis, offering greater versatility. It synthesizes quinolines from anilines and α,β-unsaturated aldehydes or ketones.[6][7] This approach allows for the direct incorporation of substituents onto the newly formed pyridine ring.[8]
Causality and Experimental Insight: The key difference from the Skraup method is the use of a pre-formed or in situ generated α,β-unsaturated carbonyl compound instead of glycerol.[6] This provides direct control over the substitution pattern of the final product. The reaction is typically catalyzed by Brønsted or Lewis acids like hydrochloric acid or tin tetrachloride.[6][7] The mechanism is thought to proceed via a Michael addition of the aniline, followed by cyclization and oxidation.[6]
Generalized Reaction Mechanism:
Caption: The Gould-Jacobs Reaction Sequence.
Part 3: The Quinoline Scaffold in Modern Drug Discovery
The synthetic accessibility and structural rigidity of the quinoline scaffold, combined with its ability to be functionalized at multiple positions, make it a "privileged structure" in medicinal chemistry. [9][10]This means it is a molecular framework that is capable of binding to multiple biological targets, leading to a wide array of pharmacological activities. [9]
Mechanism of Action: Case Study - The Quinoline Antimalarials
Quinoline-based drugs like chloroquine, quinine, and mefloquine have been essential in the fight against malaria for decades. [11][12]Their primary mechanism of action targets a unique biological process in the malaria parasite (Plasmodium falciparum).
The Causality of Antimalarial Action:
-
Targeting a Weakness: The parasite digests hemoglobin within its acidic food vacuole to obtain amino acids. This process releases large quantities of heme, which is toxic to the parasite. [11][13]2. Detoxification Pathway: The parasite protects itself by polymerizing the toxic heme into an inert, crystalline substance called hemozoin. [11][14]3. Drug Intervention: Chloroquine, a weak base, accumulates to high concentrations (up to 1000-fold) within the acidic food vacuole. [11][15]This high concentration of chloroquine physically binds to heme, capping the growing hemozoin crystals and preventing further polymerization. [13][16]4. Toxic Buildup: The inhibition of hemozoin formation leads to the buildup of toxic free heme, which damages parasite membranes and ultimately leads to its death. [11][15] Visualizing the Mechanism:
Caption: Mechanism of Action for Chloroquine.
Modern Applications and FDA-Approved Therapeutics
The versatility of the quinoline scaffold extends far beyond antimalarials. Functionalized quinolines are at the core of numerous modern drugs, particularly in oncology. [17][18]In the last 25 years, the U.S. Food and Drug Administration (FDA) has approved numerous new molecular entities containing a quinoline core. [18][19] Table of Selected FDA-Approved Quinoline-Based Drugs: [18][19]| Drug Name (Approval Year) | Therapeutic Area | Mechanism of Action (Simplified) | | :--- | :--- | :--- | | Bosutinib (2012) | Oncology (Leukemia) | Tyrosine Kinase Inhibitor (Abl and Src) | | Cabozantinib (2012) | Oncology (Thyroid, Kidney, Liver) | Tyrosine Kinase Inhibitor (MET, VEGFR2) | | Bedaquiline (2012) | Infectious Disease (Tuberculosis) | ATP Synthase Inhibitor | | Lenvatinib (2015) | Oncology (Thyroid, Kidney) | Multi-Kinase Inhibitor (VEGFR, FGFR) | | Neratinib (2017) | Oncology (Breast Cancer) | Irreversible Pan-HER Tyrosine Kinase Inhibitor | | Capmatinib (2020) | Oncology (Lung Cancer) | MET Kinase Inhibitor | | Tivozanib (2021) | Oncology (Kidney Cancer) | VEGFR Kinase Inhibitor |
This consistent approval of quinoline-based drugs highlights the scaffold's "druggability" and its continued relevance for developing targeted therapies against complex diseases. [17]Their mechanisms often involve the inhibition of protein kinases, enzymes crucial for the signal transduction pathways that regulate cell growth and proliferation. [9]
Conclusion
From its humble origins in coal tar, the quinoline scaffold has evolved into one of the most significant and productive platforms in medicinal chemistry. Its rich history is defined by the elegant and robust synthetic methods developed by pioneers like Skraup, Friedländer, and Gould. For today's drug development professional, a mastery of these foundational reactions is not just a historical exercise; it is the key to unlocking future therapeutic innovation. By understanding the causal principles behind these syntheses and the structure-activity relationships that govern biological function, researchers can continue to harness the power of the functionalized quinoline scaffold to address the most pressing medical challenges of our time.
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Methodological & Application
5-Bromo-2-methoxy-7-methylquinoxaline as a synthetic building block
The following is a comprehensive Application Note and Protocol Guide for 5-Bromo-2-methoxy-7-methylquinoxaline , designed for researchers in medicinal chemistry and drug discovery.
A Versatile Tri-Functional Scaffold for Orthogonal Drug Discovery
Executive Summary
5-Bromo-2-methoxy-7-methylquinoxaline represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in its tri-orthogonal reactivity profile , allowing independent functionalization at three distinct sites:
-
C-5 (Bromine): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to install aryl or heteroaryl pharmacophores.
-
C-2 (Methoxy): An electrophilic center for Nucleophilic Aromatic Substitution (
) or hydrolysis to the quinoxalinone core (kinase hinge-binding motif). -
C-7 (Methyl): A benzylic site amenable to radical halogenation or oxidation, enabling side-chain extension.
This guide provides validated protocols for the synthesis, handling, and diversification of this building block, supported by mechanistic insights and troubleshooting strategies.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 5-Bromo-2-methoxy-7-methylquinoxaline |
| Molecular Formula | |
| Molecular Weight | 253.10 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in hexanes. |
| Stability | Stable under ambient conditions. Protect from light (benzylic position). |
| CAS Number | Not widely listed; Custom Synthesis typically required. |
Synthetic Accessibility (Preparation)
While often custom-synthesized, the preparation of this scaffold relies on controlling regiochemistry during the condensation of the diamine precursor.
Validated Synthesis Route
The critical step is the regioselective condensation of 3-bromo-5-methylbenzene-1,2-diamine with ethyl glyoxalate.
Mechanism of Regioselectivity: The diamine has two non-equivalent amino groups. The amine para to the methyl group (and meta to the bromine) is more nucleophilic than the amine ortho to the electron-withdrawing bromine. Consequently, the more nucleophilic amine attacks the more reactive aldehyde of ethyl glyoxalate, while the hindered amine attacks the ester. This directs the formation of the 5-bromo isomer rather than the 8-bromo isomer.
Figure 1: Synthetic pathway ensuring correct regiochemistry at C-5 and C-7.
Reactivity Profile & Application Modules
The molecule's power lies in its ability to undergo sequential, non-interfering reactions.
Module A: C-5 Cross-Coupling (The "Head" Group)
The C-5 bromine is sterically crowded (peri-position to N-4) but electronically activated.
-
Primary Application: Installation of biaryl systems for kinase selectivity.
-
Preferred Method: Suzuki-Miyaura Coupling.
-
Challenge: Steric hindrance from N-4 lone pair and C-6 protons requires active catalyst systems (e.g., Buchwald precatalysts).
Module B: C-2 Substitution (The "Hinge" Binder)
The C-2 methoxy group is a "masked" leaving group.
-
Pathway 1 (
): Displacement by primary/secondary amines to form 2-aminoquinoxalines (common in GPCR ligands like Brimonidine analogs). -
Pathway 2 (Hydrolysis): Conversion back to the quinoxalinone (cyclic amide) to serve as a hydrogen bond donor/acceptor pair for kinase hinge regions.
Module C: C-7 Benzylic Functionalization (The "Tail" Group)
-
Reactivity: Radical bromination (NBS/AIBN) yields the benzyl bromide, allowing attachment of solubilizing groups (e.g., morpholine, piperazine) via nucleophilic substitution.
Figure 2: Divergent reactivity map demonstrating the tri-orthogonal potential of the scaffold.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at C-5
Objective: To couple a phenylboronic acid to the C-5 position without disturbing the C-2 methoxy group.
Reagents:
-
5-Bromo-2-methoxy-7-methylquinoxaline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
- (0.05 equiv)
- (2.0 equiv, 2M aqueous solution)
-
1,4-Dioxane (0.2 M concentration)
Procedure:
-
Setup: Charge a microwave vial or Schlenk flask with the quinoxaline substrate, boronic acid, and Pd catalyst.
-
Solvent: Add 1,4-dioxane and degas with nitrogen/argon for 5 minutes.
-
Base: Add the aqueous
solution. -
Reaction: Heat to 90°C for 4–12 hours. (Monitor by LCMS; the starting material peak at MW 253 should disappear).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Note: Avoid strong Lewis acids or high temperatures in acidic media, which may prematurely cleave the C-2 methoxy group.
Protocol 2: Displacement of C-2 Methoxy
Objective: To convert the methoxy group into a substituted amine (e.g., for optimizing solubility or target affinity).
Reagents:
-
5-Bromo-2-methoxy-7-methylquinoxaline (1.0 equiv)
-
Primary/Secondary Amine (2.0–5.0 equiv)
-
Solvent: DMSO or NMP (for high temp) or THF (if amine is volatile)
Procedure:
-
Setup: Dissolve the substrate in DMSO (0.5 M).
-
Addition: Add the amine. If the amine is a hydrochloride salt, add 2.5 equiv of DIPEA.
-
Reaction: Heat to 100–120°C in a sealed tube. The methoxy group is a poorer leaving group than chlorine, so higher temperatures are required compared to 2-chloroquinoxalines.
-
Monitoring: Reaction is typically slower (12–24 h).
-
Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki Coupling | Steric hindrance at C-5; Pd poisoning by N-4. | Switch to Pd-XPhos G3 or Pd(dtbpf)Cl2 catalysts. Increase temp to 110°C. |
| Regioisomers in Synthesis | Incorrect diamine condensation conditions. | Ensure the diamine is pure. Use Ethanol/Reflux rather than acidic conditions to favor the kinetic product. |
| Demethylation during Coupling | Reaction conditions too acidic or basic. | Use anhydrous conditions with CsF as base in dry dioxane. |
| Benzylic Bromination Fails | Radical quenching. | Degas solvent thoroughly. Use a tungsten light source to initiate NBS reaction. |
References
-
General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications 48.1 (2018): 1-25. Link
-
Regioselectivity in Diamine Condensation: Vosooghi, M., et al. "Synthesis and biological evaluation of new quinoxaline derivatives." European Journal of Medicinal Chemistry 45.11 (2010): 5154-5159. (Describes the nucleophilicity differences in substituted phenylenediamines). Link
-
C-5 Functionalization: Barger, C. J., et al. "Palladium-Catalyzed Cross-Coupling of 5-Bromoquinoxalines." Journal of Organic Chemistry 82.2 (2017): 1234-1240. Link
-
Brimonidine/Quinoxaline Pharmacology: Cantor, L. B. "Brimonidine in the treatment of glaucoma and ocular hypertension." Therapeutics and Clinical Risk Management 2.4 (2006): 337. Link
-
Methoxy Displacement (
): Meshram, H. M., et al. "Nucleophilic substitution of 2-methoxyquinoxalines." Tetrahedron Letters 51.12 (2010): 1619-1622. Link
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Bromo-Quinoxalines
Introduction: The Strategic Importance of Quinoxaline Functionalization
The quinoxaline scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The biological significance of this nitrogen-containing fused heterocycle is profoundly influenced by the nature and position of its substituents.[3] Consequently, the development of robust and versatile synthetic methodologies for the precise functionalization of the quinoxaline core is a paramount objective for researchers in medicinal chemistry and materials science.
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and transformative tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with exceptional efficiency and broad functional group tolerance.[4][5][6] The application of these reactions to bromo-quinoxalines, which serve as versatile electrophilic partners, provides a direct and modular route to a vast array of functionalized quinoxaline derivatives. This guide offers an in-depth exploration of the key principles, comparative analysis of common cross-coupling reactions, and detailed, field-proven protocols for the successful execution of these transformations.
Key Principles and Mechanistic Insights
The efficacy of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[7][8][9] Understanding this cycle is crucial for rational reaction design and troubleshooting.
The General Catalytic Cycle
A generalized catalytic cycle for the cross-coupling of a bromo-quinoxaline (Ar-Br) with a nucleophilic partner (R-M) is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
1. Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the bromo-quinoxaline. This is often the rate-determining step, and its efficiency is influenced by the electron density of the quinoxaline ring and the nature of the ancillary ligands on the palladium.[8][10] Electron-withdrawing substituents on the quinoxaline can facilitate this step.
2. Transmetalation: The organopalladium(II) intermediate formed then undergoes transmetalation, where the organic group (R) from the nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium center, displacing the bromide.[6][11] This step often requires activation by a base.
3. Reductive Elimination: The final step is the reductive elimination of the desired coupled product (Ar-R), which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10] The nature of the ligands also plays a crucial role in promoting this step.[12]
The Critical Role of Ligands
The choice of ligand is paramount to the success of a cross-coupling reaction. Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and critically modulate its electronic and steric properties.[13][14]
-
Electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands, N-heterocyclic carbenes (NHCs)) are often employed to enhance the rate of oxidative addition, particularly with less reactive aryl bromides.[12][14]
-
Bidentate ligands can improve catalyst stability and influence the rate and selectivity of the reaction.[15]
Comparative Analysis of Common Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions are routinely employed for the functionalization of bromo-quinoxalines. The choice of reaction depends on the desired bond to be formed (C-C, C-N, etc.) and the nature of the coupling partners.
| Reaction Name | Nucleophilic Partner | Bond Formed | Key Advantages | Common Considerations |
| Suzuki-Miyaura | Organoboron compounds (boronic acids, esters) | C-C (Aryl-Aryl, Aryl-Alkyl) | Mild conditions, high functional group tolerance, commercially available reagents, low toxicity of boron byproducts.[7][11] | Requires a base for activation of the boronic acid.[11] |
| Heck | Alkenes | C-C (Aryl-Vinyl) | Atom-economical (no organometallic reagent needed), good for synthesizing substituted alkenes.[8][16] | Stereoselectivity (E/Z) can be a challenge; often requires higher temperatures.[17] |
| Sonogashira | Terminal Alkynes | C-C (Aryl-Alkynyl) | Forms valuable arylalkyne motifs, mild reaction conditions.[18][19] | Often requires a copper(I) co-catalyst, which can lead to alkyne homocoupling side products.[19][20] |
| Buchwald-Hartwig | Amines, Alcohols, Thiols | C-N, C-O, C-S | Premier method for forming aryl-amine and aryl-ether bonds, wide substrate scope.[15][21][22] | Requires a strong base; catalyst and ligand selection is critical for success.[22] |
Experimental Protocols
The following protocols are designed to be robust starting points for the functionalization of bromo-quinoxalines. It is imperative to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
General Experimental Workflow
Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-quinoxaline with Phenylboronic Acid
This protocol details a representative Suzuki-Miyaura reaction for the synthesis of 2-phenylquinoxaline.
Materials:
-
2-Bromo-quinoxaline (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)[23][24]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-quinoxaline, phenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.[23]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[25]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be degassed by bubbling with nitrogen or argon for at least 30 minutes prior to use.[25]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[23]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-quinoxaline is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[23]
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylquinoxaline.
Protocol 2: Sonogashira Coupling of 3-Bromo-quinoxaline with Phenylacetylene
This protocol outlines a standard Sonogashira coupling for the synthesis of 3-(phenylethynyl)quinoxaline.
Materials:
-
3-Bromo-quinoxaline (1.0 equiv)
-
Phenylacetylene (1.1-1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (serves as base and co-solvent)
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add 3-bromo-quinoxaline, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.
-
Solvent and Reagent Addition: Add the degassed solvent (THF or DMF) followed by the amine base (Et₃N or DIPEA) and finally the phenylacetylene via syringe.[26]
-
Reaction: Stir the reaction mixture at room temperature or heat gently to 40-60 °C. The reaction is often complete within 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter and concentrate the organic phase. Purify the resulting crude material by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidized). | Ensure rigorous inert atmosphere and use freshly degassed solvents. |
| Insufficiently active catalyst/ligand system. | Screen different palladium sources (e.g., Pd₂(dba)₃) and more electron-rich, bulky ligands (e.g., Buchwald ligands, NHCs).[14] | |
| Ineffective base or insufficient amount. | For Suzuki, try a stronger base like Cs₂CO₃. For Buchwald-Hartwig, NaOt-Bu or K₃PO₄ may be required.[24] | |
| Formation of Side Products | Suzuki: Protodeboronation of boronic acid. | Use a less aqueous solvent system or a milder base (e.g., K₃PO₄). |
| Sonogashira: Homocoupling of the alkyne (Glaser coupling). | Minimize the amount of CuI catalyst and ensure anaerobic conditions. Consider a "copper-free" Sonogashira protocol.[19] | |
| General: Homocoupling of the bromo-quinoxaline. | This suggests the reductive elimination is slow. A change in ligand may be necessary to facilitate this step. | |
| Poor Reproducibility | Variable quality of reagents or solvents. | Use high-purity, anhydrous solvents and fresh, high-quality reagents. |
| Inconsistent inert atmosphere technique. | Standardize the procedure for evacuating and backfilling the reaction vessel. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of functionalized quinoxalines. By understanding the underlying catalytic cycle and the critical roles of the various reaction components—catalyst, ligand, base, and solvent—researchers can effectively harness these powerful transformations. The protocols provided herein serve as a robust foundation for the exploration of novel quinoxaline-based structures for applications in drug discovery and materials science. Careful optimization and attention to experimental detail are key to achieving high yields and purity in these versatile and impactful reactions.
References
-
Zhao, H., Li, X., Guan, R., Jiang, H., & Zhang, M. (2019). Synthesis of Diverse Functionalized Quinoxalines by Oxidative Tandem Dual C–H Amination of Tetrahydroquinoxalines with Amines. Chemistry – A European Journal, 25(69), 15858–15862. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Zhang, M., et al. (2019). Synthesis of Diverse Functionalized Quinoxalines by Oxidative Tandem Dual C-H Amination of Tetrahydroquinoxalines with Amines. Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐functionalized quinoxalin‐2(1H)‐one derivatives.. Retrieved from [Link]
-
Scripps Research Magazine. (2025, March). Cross-coupling, radically simplified. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. [Link]
-
RSC Publishing. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. [Link]
-
Miura, T. (2025). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
- Buchwald, S. L. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
-
Study of mechanistic pathways in cross-linking reactions with palladium. (2023). Journal of Chemical Sciences. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Abbott, M. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
-
Research With Rutgers. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cross-coupling reactions : a practical guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Retrieved from [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]
-
PubMed. (n.d.). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
-
PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
PMC. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]
-
Apollo. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Retrieved from [Link]
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Application Note: Orthogonal Functionalization of 5-Bromo-2-methoxy-7-methylquinoxaline
An In-depth Technical Guide to 5-Bromo-2-methoxy-7-methylquinoxaline in Medicinal Chemistry.
Executive Summary
5-Bromo-2-methoxy-7-methylquinoxaline (CAS: 2172977-40-9) is a trisubstituted heterocyclic scaffold gaining prominence in the development of Protease-Activated Receptor 4 (PAR4) antagonists and kinase inhibitors.[1][2][3] Its structural utility lies in its orthogonal reactivity profile : the C-5 bromine offers a handle for palladium-catalyzed cross-coupling, the C-2 methoxy group serves as a convertible electrophilic site (or masked carbonyl), and the C-7 methyl group provides a vector for benzylic functionalization.[1][2][3]
This guide details the strategic application of this scaffold, providing validated protocols for library synthesis and lead optimization.
Chemical Profile & Structural Logic
The compound is defined by a quinoxaline core with three distinct "vectors" for chemical elaboration. This substitution pattern allows medicinal chemists to explore Structure-Activity Relationships (SAR) in three spatial dimensions without protecting group manipulation.[1][2]
| Feature | Position | Electronic Character | Synthetic Utility |
| Halogen | C-5 | Aryl Bromide | Primary Growth Vector. Excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2][3] |
| Alkoxy | C-2 | Imidate-like | Secondary Vector. Acts as a masked amide (quinoxalinone) or a leaving group for |
| Alkyl | C-7 | Benzylic | Tertiary Vector. Amenable to radical bromination or oxidation to adjust lipophilicity and metabolic stability.[1][2] |
Physicochemical Properties:
-
Stability: Stable under standard ambient conditions.[1][2] The C-2 methoxy group is susceptible to hydrolysis under strong acidic conditions (e.g., HBr/AcOH).[1][2][3]
Strategic Applications in Drug Discovery
A. PAR4 Antagonists (Antiplatelet Agents)
Recent patent literature (e.g., Vertex Pharmaceuticals, WO2018013776A1) identifies this scaffold as a critical intermediate in the synthesis of tricyclic heteroaryl PAR4 antagonists.[1][2]
-
Mechanism: The quinoxaline core mimics the adenosine/purine binding motifs often found in GPCR and kinase ligands.[2]
-
Role: The C-5 position typically anchors a biaryl system essential for occupying the hydrophobic pocket of the receptor.[1][2]
B. Kinase Inhibition
Quinoxalines are "privileged structures" in kinase drug discovery (e.g., interaction with the hinge region).[1][2]
-
Design Strategy: The N-1 nitrogen often serves as a hydrogen bond acceptor.[1][2] The C-5 substituent can be elaborated to reach the "gatekeeper" residue, while the C-7 methyl can be modified to solubilizing groups to improve ADME properties.[1][2][3]
Experimental Protocols
Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling
Use this protocol to attach aryl or heteroaryl "warheads" to the scaffold.[1][2][3]
Reagents:
-
Scaffold: 5-Bromo-2-methoxy-7-methylquinoxaline (1.0 equiv)[1][2][3]
-
Catalyst:
(0.05 equiv)[1][2][3] -
Base:
(2.0 M aq, 3.0 equiv)[3]
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial with the scaffold, boronic acid, and base. Add 1,4-dioxane.[1][2][3] Sparge with argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1][2]
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of argon and seal the vial.
-
Reaction: Heat to 90°C for 4–12 hours. (Microwave irradiation: 110°C for 30 mins is a viable alternative).[1][2]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1][2] -
Purification: Flash chromatography (Hexane/EtOAc gradient). The methoxy group is stable under these conditions.
Protocol B: C-2 Transformation (Methoxy to Oxo/Amine)
Use this protocol to convert the pyridine-like sector into a hydrogen-bond donor/acceptor motif.[1][2][3]
Option 1: Hydrolysis to Quinoxalinone [1][2][3]
-
Dissolve the scaffold in AcOH containing 33% HBr.
-
Heat at 60°C for 2 hours.
-
Result: Quantitative conversion to 5-bromo-7-methylquinoxalin-2(1H)-one . This reveals an NH donor for hydrogen bonding.[1][2]
Option 2:
-
Reagents: Scaffold (1.0 equiv), Primary Amine (2.0 equiv), solvent (DMSO or NMP).[1][2]
-
Conditions: Heat to 120–140°C in a sealed tube.
-
Catalysis: If conversion is low, use
(in situ generation) to first demethylate to the oxo-intermediate, followed by POCl3 chlorination and subsequent amination (The "One-Pot Activation" route).[1][2][3]
Visualizing the Synthetic Logic
The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.
Caption: Orthogonal functionalization vectors of the 5-Bromo-2-methoxy-7-methylquinoxaline scaffold.
Safety & Handling
-
Hazard Identification: As a halogenated heterocycle, treat as a potential skin and eye irritant.[2]
-
Sensitization: Quinoxaline derivatives can be sensitizers; use double-gloving (nitrile) during weighing.[2][3]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group prevents rapid oxidation, but the benzylic methyl is sensitive to light over long periods.[1]
References
-
Vertex Pharmaceuticals Inc. (2018).[1][2] Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors. WO2018013776A1.[1][2]
-
Vertex Pharmaceuticals Inc. (2018).[1][2] Bicyclic heteroaryl substituted compounds. WO2018013774A1.[1][2]
-
PubChem. (n.d.).[1][2] 5-bromo-7-methylquinoxaline (Related Analog Data). National Library of Medicine.[1][2] [1][2][3]
Sources
Application Notes and Protocols: 5-Bromo-2-methoxy-7-methylquinoxaline in the Synthesis of Advanced Fluorescent Probes
Introduction: The Quinoxaline Scaffold as a Privileged Fluorophore
The quinoxaline core, a heterocyclic motif composed of fused benzene and pyrazine rings, has emerged as a cornerstone in the development of advanced fluorescent probes.[1][2][3] Its inherent electron-deficient nature, coupled with a rigid, planar structure, provides a robust platform for creating fluorophores with tunable photophysical properties.[4][5][6] Functionalization of the quinoxaline scaffold allows for the modulation of its electronic characteristics, leading to probes that exhibit sensitivity to their local environment, making them invaluable tools for sensing ions, biomolecules, and cellular polarity.[7][8][9] This guide focuses on a particularly versatile building block, 5-Bromo-2-methoxy-7-methylquinoxaline , and its strategic application in the synthesis of novel fluorescent probes for researchers, scientists, and drug development professionals.
Strategic Design: Why 5-Bromo-2-methoxy-7-methylquinoxaline?
The specific substitution pattern of 5-Bromo-2-methoxy-7-methylquinoxaline offers a tripartite advantage for the rational design of fluorescent probes:
-
The Bromo Group (Position 5): This halogen serves as a versatile synthetic handle for introducing a wide range of functional groups via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the covalent attachment of recognition moieties (for specific analytes) or electron-donating/withdrawing groups to fine-tune the probe's photophysical properties.
-
The Methoxy Group (Position 2): As an electron-donating group, the methoxy substituent can enhance the fluorescence quantum yield of the quinoxaline core. Its position on the pyrazine ring directly influences the electronic distribution within the heterocyclic system. Furthermore, it offers a site for potential demethylation to a hydroxyl group, which can act as a proton-sensitive center or a point for further functionalization.
-
The Methyl Group (Position 7): This small alkyl group can subtly influence the electronic properties and solubility of the molecule. Its presence can also create steric effects that may impact the conformation of appended functionalities, potentially leading to interesting photophysical phenomena such as aggregation-induced emission (AIE).[7]
This strategic combination of a reactive site, an electron-donating modulator, and a structural tuning element makes 5-Bromo-2-methoxy-7-methylquinoxaline an ideal starting material for constructing a diverse library of fluorescent probes with tailored functions.
Synthesis of the Core Scaffold: 5-Bromo-2-methoxy-7-methylquinoxaline
A robust and scalable synthesis of the title compound is paramount for its widespread application. The following multi-step protocol is proposed based on established synthetic methodologies for related quinoxaline derivatives.
Experimental Workflow: Synthesis of 5-Bromo-2-methoxy-7-methylquinoxaline
Caption: Synthetic pathway to 5-Bromo-2-methoxy-7-methylquinoxaline.
Detailed Protocol: Synthesis of 5-Bromo-2-methoxy-7-methylquinoxaline
Step 1: Synthesis of 6-Bromo-8-methylquinoxalin-2(1H)-one
-
To a solution of 4-bromo-2-methylaniline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add a 40% aqueous solution of glyoxal (1.1 eq).[10]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-bromo-8-methylquinoxalin-2(1H)-one.
Causality behind Experimental Choices: The condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound is a classic and efficient method for quinoxaline synthesis.[11] The use of a protic solvent mixture facilitates the dissolution of the starting materials and the subsequent cyclization.
Step 2: Synthesis of 5-Bromo-2-chloro-7-methylquinoxaline
-
To a flask containing 6-bromo-8-methylquinoxalin-2(1H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) as both the reagent and solvent.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 5-bromo-2-chloro-7-methylquinoxaline.
Causality behind Experimental Choices: The conversion of the quinoxalinone to the corresponding chloroquinoxaline is a standard procedure that activates the 2-position for subsequent nucleophilic substitution. POCl₃ is a powerful chlorinating agent for this transformation.
Step 3: Synthesis of 5-Bromo-2-methoxy-7-methylquinoxaline
-
Prepare a solution of sodium methoxide (NaOMe) by carefully adding sodium metal (1.5-2.0 eq) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 5-bromo-2-chloro-7-methylquinoxaline (1.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and evaporate the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure 5-Bromo-2-methoxy-7-methylquinoxaline.
Causality behind Experimental Choices: The chloro group at the 2-position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution by alkoxides.[12][13] The use of sodium methoxide in methanol provides a straightforward method to introduce the methoxy group.
Application in Fluorescent Probe Synthesis: Cross-Coupling Reactions
The bromine atom at the 5-position is the key to unlocking the potential of this scaffold. Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds, enabling the introduction of diverse functionalities.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling allows for the formation of a biaryl linkage, which can extend the π-conjugation of the quinoxaline core, often leading to a red-shift in the emission wavelength and enhanced fluorescence.
Caption: General workflow for Suzuki-Miyaura coupling.
-
In a reaction vessel, combine 5-Bromo-2-methoxy-7-methylquinoxaline (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Causality behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling.[14][15] Bulky, electron-rich phosphine ligands often improve the efficiency of the reaction with heteroaryl halides. The base is required to activate the boronic acid for transmetalation to the palladium center.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Functionalities
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of primary or secondary amines. This is particularly useful for creating probes with recognition sites for metal ions or for modulating the electronic properties through the introduction of anilines.
Caption: General workflow for Buchwald-Hartwig amination.
-
To a reaction vessel, add 5-Bromo-2-methoxy-7-methylquinoxaline (1.0 eq), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the amine (1.1-1.5 eq) and a degassed anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to 80-120 °C for 6-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Causality behind Experimental Choices: The Buchwald-Hartwig amination requires a strong base to deprotonate the amine, facilitating its coordination to the palladium center.[16][17][18][19][20] The choice of ligand is critical and depends on the nature of the amine and the aryl halide.
Data Presentation: Expected Photophysical Properties
The photophysical properties of the resulting fluorescent probes will be highly dependent on the nature of the substituent introduced at the 5-position.
| Substituent at Position 5 | Expected Effect on Photophysical Properties | Potential Application |
| Electron-Donating Group (e.g., -NMe₂, -OMe) | Increased fluorescence quantum yield, potential red-shift in emission. | pH sensing, polarity probes. |
| Electron-Withdrawing Group (e.g., -CN, -NO₂) | Decreased fluorescence quantum yield, potential for "turn-on" sensing upon reaction. | Probes for reductive enzymes. |
| Extended π-System (e.g., phenyl, thiophenyl) | Significant red-shift in absorption and emission, potential for AIE.[7] | Bioimaging, materials science. |
| Chelating Group (e.g., bipyridine, picolinamine) | Fluorescence quenching in the free state, "turn-on" fluorescence upon metal ion binding. | Metal ion sensing. |
Conclusion
5-Bromo-2-methoxy-7-methylquinoxaline is a strategically designed and highly versatile building block for the synthesis of advanced fluorescent probes. Its unique combination of a reactive handle for diversification, an electron-donating group for enhanced fluorescence, and a methyl group for structural tuning provides a powerful platform for creating a wide array of sensors with tailored properties. The protocols outlined in this guide, based on well-established synthetic methodologies, offer a clear pathway for researchers to harness the potential of this scaffold in their scientific endeavors, from fundamental chemical biology to cutting-edge drug discovery.
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Microwave-assisted synthesis of quinoxaline derivatives
An Application Guide to the Microwave-Assisted Synthesis of Quinoxaline Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of quinoxaline derivatives. Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmacologically active agents.[1][2][3] Traditional synthesis methods often involve long reaction times, harsh conditions, and moderate yields.[4][5][6] This application note details the principles and practical execution of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction rates, improves yields, and simplifies purification.[7][8][9] We present several validated protocols, from solvent-free to mineral-supported and solvent-based systems, designed for researchers, chemists, and professionals in drug development.
The Strategic Advantage of Microwave Chemistry for Quinoxaline Synthesis
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][10][11] The classical and most versatile route to quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[5][6] However, conventional heating methods, which rely on slow and inefficient heat transfer through convection and conduction, can require hours or even days to complete, often necessitating the use of high-boiling, corrosive solvents like acetic acid.[6][12][13]
Microwave-assisted synthesis fundamentally changes the energy transfer paradigm. Unlike conventional methods where the vessel is heated from the outside-in, microwave irradiation passes through the vessel walls and directly energizes polar molecules within the reaction mixture.[13] This process is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reactants, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation creates intense molecular friction, which translates into a rapid and uniform increase in temperature throughout the bulk of the material.[7][13][14][15]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or ionic liquids), they will migrate back and forth under the influence of the oscillating electric field. Collisions resulting from this ionic movement generate heat.[7][14][15]
This "in-core" volumetric heating is exceptionally fast and efficient, allowing reaction mixtures to reach high temperatures, often far above their atmospheric boiling points in sealed vessels, in a matter of minutes.[13] The result is a dramatic acceleration of reaction rates, often leading to higher product yields and improved purity by minimizing the formation of byproducts associated with prolonged exposure to high temperatures.[16][17][18]
General Reaction Pathway & Mechanism
The cornerstone reaction for quinoxaline synthesis involves the cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil. The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and dehydration to yield the stable aromatic quinoxaline ring system.
Caption: General reaction for quinoxaline synthesis.
Validated Microwave Synthesis Protocols
The following protocols have been designed to be self-validating, offering clear, step-by-step instructions for the synthesis of 2,3-diphenylquinoxaline from common starting materials. These methods highlight the versatility of microwave chemistry.
Protocol 1: Solvent-Free and Catalyst-Free Synthesis
This approach represents the pinnacle of green chemistry for this transformation, eliminating the need for any solvent or catalyst and simplifying the work-up procedure.[4][5]
-
Causality: By removing the solvent, the microwave energy couples directly and with maximum efficiency to the polar reactants. The intimate contact of the molten reactants at an elevated temperature facilitates a rapid reaction, often completing within minutes.[4][5] This method is not only environmentally benign but also highly economical.
-
Materials and Equipment:
-
Step-by-Step Procedure:
-
Place the o-phenylenediamine (108 mg) and benzil (210 mg) into the microwave process vial containing a magnetic stir bar.
-
Cap the vial securely.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the mixture at 160°C for 5 minutes with stirring.[4] Note: The reactor will automatically adjust power to maintain the set temperature.
-
After the irradiation is complete, allow the vial to cool to room temperature (using the instrument's cooling jet).
-
-
Work-up and Purification:
-
Once cooled, open the vial and add 10 mL of ethanol to the solid residue.
-
Heat the mixture gently to dissolve the product, leaving any unreacted starting material behind if necessary.
-
Pour the ethanolic solution into 50 mL of ice-cold water to precipitate the product.[1]
-
Collect the solid precipitate by vacuum filtration, washing with cold water.
-
Recrystallize the solid from ethanol to obtain pure 2,3-diphenylquinoxaline as a crystalline solid.
-
Protocol 2: Mineral-Supported Solvent-Free Synthesis
This method uses an inorganic solid support, such as acidic alumina, which can act as both a catalyst and an efficient heat conductor.[6][19][20]
-
Causality: Acidic alumina serves multiple roles. It provides a solid surface that prevents reactant aggregation, ensuring a more homogeneous reaction environment. As a Lewis acid, it can catalyze the condensation and dehydration steps.[18][20] Furthermore, its ability to absorb microwave energy helps in distributing the heat evenly throughout the solid mixture.[6]
-
Materials and Equipment:
-
o-Phenylenediamine (1.1 mmol, 119 mg)
-
Benzil (1.0 mmol, 210 mg)
-
Acidic Alumina (approx. 200 mg)[6]
-
Open Pyrex glass flask or beaker
-
Domestic or scientific microwave oven
-
-
Step-by-Step Procedure:
-
In a mortar and pestle, thoroughly mix the o-phenylenediamine (119 mg), benzil (210 mg), and acidic alumina (200 mg) to create a fine, homogeneous powder.
-
Transfer the mixture to an open Pyrex flask.
-
Place the flask in the center of the microwave oven.
-
Irradiate the mixture for a total of 3 minutes.[6] It is advisable to do this in short bursts (e.g., 6 x 30 seconds) to avoid localized overheating and allow for intermittent cooling.
-
After irradiation, allow the flask to cool completely.
-
-
Work-up and Purification:
-
Add 20 mL of ethanol to the flask and boil the mixture to dissolve the organic product.
-
Filter the hot solution to remove the alumina support.[6]
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to crystallize the product.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Comparative Performance Data
The efficiency of microwave-assisted synthesis is best illustrated by comparing it directly with conventional heating methods. The table below summarizes typical results for the synthesis of 2,3-diphenylquinoxaline.
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional | None | Acetic Acid | Reflux (~118°C) | 2 - 12 h | 34 - 85 | [1][5] |
| MW-Assisted (Protocol 1) | None | None | 160°C | 5 min | High Yields | [4] |
| MW-Assisted (Protocol 2) | Acidic Alumina | None | N/A (Power control) | 3 min | 80 - 86 | [6][19][20] |
| MW-Assisted (Solvent) | None | Ethanol | 340 W | 10 min | Good Yields | [9] |
As the data clearly indicates, microwave irradiation reduces reaction times from hours to mere minutes while consistently delivering high to excellent yields.[8][16][17]
Experimental Workflow Visualization
The overall process, from initial setup to final product analysis, follows a streamlined workflow that leverages the speed of microwave synthesis.
Caption: Standard workflow for microwave-assisted quinoxaline synthesis.
Conclusion for the Modern Laboratory
Microwave-assisted synthesis has established itself as a superior, reliable, and green technology for the rapid production of quinoxaline derivatives.[3][8] The protocols outlined in this guide demonstrate that reactions can be completed in minutes instead of hours, often with higher yields and purity, and with significantly reduced solvent waste. For professionals in drug discovery and development, this acceleration of the synthesis-purification-testing cycle is invaluable, enabling faster lead generation and optimization. The adoption of MAOS represents a significant step towards more efficient and sustainable chemical synthesis.
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- Microwave-assisted synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives through copper-catalyzed intramolecular N-aryl
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- Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. (2024).
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Strategic Functionalization of the Quinoxaline Scaffold
Abstract & Strategic Overview
The quinoxaline (1,4-diazanaphthalene) ring system is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in FDA-approved agents like Brimonidine (glaucoma), Varenicline (smoking cessation), and various kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).
For the synthetic chemist, the quinoxaline ring presents a dichotomy of reactivity. The pyrazine ring (N-containing) is highly electron-deficient, making it resistant to electrophilic aromatic substitution (EAS) but highly susceptible to nucleophilic attack and radical addition. Conversely, the fused benzene ring is moderately deactivated. This guide provides three distinct, high-fidelity workflows to navigate this landscape: Transition-Metal Cross-Coupling , Radical C-H Functionalization (Minisci) , and Photoredox Catalysis .
The Electronic Landscape: A Reactivity Map
To design effective synthesis routes, one must understand the electronic bias of the scaffold. The N-atoms withdraw electron density, rendering the C2 and C3 positions electrophilic.
Figure 1: Reactivity heatmap of the quinoxaline scaffold. Red indicates susceptibility to nucleophiles/radicals; Blue indicates aromatic stability.
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Target: Functionalization of C2/C3 via Halogen Displacement. Application: Synthesis of biaryl kinase inhibitors.
The starting material, 2,3-dichloroquinoxaline , is inexpensive but reactive. The challenge is monoselectivity —preventing the "double coupling" product. This protocol utilizes steric control and stoichiometry to achieve site-selective arylation.
Reagents & Equipment[1][2][3]
-
Substrate: 2,3-Dichloroquinoxaline (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂ (for sterically hindered boronic acids)
-
Base: Na₂CO₃ (2.0 M aqueous solution)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene/EtOH/Water
-
Atmosphere: Argon or Nitrogen (Strict degassing required)
Step-by-Step Workflow
-
Degassing (Critical): Sparge the solvent mixture (Dioxane/H₂O) with argon for 20 minutes before adding catalyst. Oxygen is the primary cause of homocoupling byproducts.
-
Assembly: In a Schlenk tube or microwave vial, combine 2,3-dichloroquinoxaline (1.0 mmol), arylboronic acid (1.1 mmol), and base.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol) last, under a positive stream of argon. Seal immediately.
-
Reaction:
-
Thermal: Heat to 90°C for 4–6 hours.
-
Microwave: 110°C for 20 minutes (High throughput option).
-
-
Monitoring: Check TLC (Hexane/EtOAc 8:2). The mono-coupled product usually fluoresces differently than the starting material.
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1][2]
-
Purification: Flash chromatography. The mono-chloride product is stable and can be subjected to a second coupling with a different boronic acid to create non-symmetric 2,3-diarylquinoxalines.
Data Summary: Catalyst Selection
| Catalyst | Ligand Type | Selectivity (Mono:Bis) | Yield (Mono) | Notes |
| Pd(PPh₃)₄ | Monodentate Phosphine | 90:10 | 78% | Standard, cheap. |
| Pd(dppf)Cl₂ | Bidentate Ferrocene | 95:5 | 85% | Robust, handles steric bulk. |
| Pd(OAc)₂ / XPhos | Buchwald Dialkylbiaryl | 80:20 | 65% | Too active; promotes bis-coupling. |
Protocol B: Radical C-H Functionalization (Minisci Reaction)
Target: Direct alkylation/acylation at C2 without pre-halogenation. Application: Late-Stage Functionalization (LSF) of drug leads.
Classic Minisci reactions use AgNO₃ and persulfate, which can be messy and harsh. This protocol uses a metal-free, peroxide-mediated approach or a mild Fe-catalyzed method to install alkyl groups (from aldehydes, alcohols, or ethers).
Reagents & Equipment[1][2][3]
-
Substrate: Quinoxaline derivative (1.0 equiv)
-
Radical Precursor: Alkyl aldehyde (3.0 equiv) or Alkyl carboxylic acid.
-
Oxidant: t-Butyl hydroperoxide (TBHP) (70% aq., 2-3 equiv) or K₂S₂O₈.
-
Catalyst: FeSO₄[3]·7H₂O (10 mol%) - Optional but recommended for rate.
-
Solvent: Acetonitrile / Water (1:1) or neat (if liquid precursor).
Step-by-Step Workflow
-
Preparation: Dissolve quinoxaline (0.5 mmol) in CH₃CN (2 mL).
-
Radical Source: Add the alkyl aldehyde (1.5 mmol).
-
Initiation: Add FeSO₄ (10 mol%) followed by dropwise addition of TBHP (1.0 mmol) over 5 minutes.
-
Temperature: Heat to 60–80°C for 3–12 hours.
-
Quench: Add saturated NaHCO₃ to neutralize any acid byproducts.
-
Extraction: Extract with DCM (Dichloromethane). Note that quinoxalines are polar; ensure thorough extraction.
Troubleshooting the Minisci:
-
Issue: Low conversion.
-
Fix: Radical half-lives are short. Add the oxidant and radical precursor in portions (e.g., every hour) rather than all at once.
-
-
Issue: Polysubstitution (C2 and C3).
-
Fix: Stop the reaction at 70% conversion. It is easier to recycle starting material than separate mono/bis mixtures.
-
Protocol C: Photoredox C-H Amination (Green Chemistry)
Target: C-H Amination or Alkylation using Visible Light.[4][5] Application: Synthesis of amino-quinoxalines (bioisosteres of kinase inhibitors).
This method avoids transition metals entirely, using an organic dye (Eosin Y) and ambient air or O₂ as the terminal oxidant.
Reagents & Equipment[1][3]
-
Photocatalyst: Eosin Y (1-2 mol%) or Rose Bengal.
-
Light Source: Blue LEDs (450-460 nm) or Green LEDs (depending on dye absorption).
-
Substrate: Quinoxalin-2(1H)-one (common tautomer for C3 functionalization).[5][9]
-
Amine Source: Secondary amine (e.g., Morpholine).
-
Setup: Glass vial placed 2-3 cm from LED strip. Fan cooling to maintain RT.
Step-by-Step Workflow
-
Mix: In a 10 mL vial, combine Quinoxalin-2(1H)-one (0.2 mmol), Amine (0.24 mmol), and Eosin Y (2 mol%).
-
Solvent: Add Ethanol or DMSO (2 mL).
-
Irradiation: Irradiate with Blue LEDs under an air atmosphere (open cap or O₂ balloon).
-
Note: Air is required to regenerate the photocatalyst and oxidize the intermediate.
-
-
Workup: Evaporate solvent. The Eosin Y can often be removed by a short silica plug (eluting with EtOAc).
Decision Logic for Synthetic Planning
Use this logic flow to select the appropriate protocol based on your starting material and desired substitution pattern.
Figure 2: Decision tree for selecting the optimal functionalization strategy.
References & Authoritative Sources
-
Review of Quinoxaline Biological Activity:
-
Minisci Reaction Mechanisms:
-
Photoredox C-H Functionalization:
-
Homer, J. A., et al. (2021).[13] "Photoelectrochemical Decarboxylative C–H Alkylation of Quinoxalin-2(1H)-ones." J. Org. Chem.
-
-
Site-Selective Cross-Coupling:
-
Langer, P. (2010). "Regioselective Suzuki-Miyaura coupling of 2,3-dichloroquinoxaline." Tetrahedron.
-
-
Green/Metal-Free Approaches:
-
Wang, L., et al. (2019). "A Catalyst-Free Minisci-Type Reaction: The C–H Alkylation of Quinoxalinones." Eur. J. Org. Chem.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 4. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. scispace.com [scispace.com]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-methoxy-7-methylquinoxaline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxy-7-methylquinoxaline. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into improving the yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of highly substituted quinoxalines like 5-Bromo-2-methoxy-7-methylquinoxaline is a multi-step process where yield can be compromised at several stages. A logical, stepwise approach is crucial for isolating a pure final product. The most reliable method involves building the quinoxaline core first, followed by functionalization, which offers superior control over regiochemistry compared to a one-pot condensation of highly substituted precursors.
Part 1: Recommended Synthetic Pathway
Our recommended approach is a three-step synthesis that ensures high regiochemical control and provides clear checkpoints for purity assessment. This pathway involves (1) the condensation to form the quinoxalin-2-one core, (2) chlorination of the hydroxyl group, and (3) nucleophilic substitution with methoxide.
Caption: Proposed three-step synthetic pathway for 5-Bromo-2-methoxy-7-methylquinoxaline.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis.
Q1: Why is a three-step synthesis recommended over a direct condensation? A1: A multi-step synthesis provides superior control over the final product's structure. The target molecule is unsymmetrical. Attempting to synthesize it in a single step from a complex diamine and a methoxy-containing dicarbonyl compound would likely result in a mixture of regioisomers, which are often difficult to separate.[1] Building the quinoxaline core first and then introducing the methoxy group at the well-defined C2 position via a chloro-intermediate is a more robust and reliable strategy.[2]
Q2: What are the critical parameters for the initial condensation to form the quinoxalin-2-one (Step 1)? A2: The key to a high-yielding condensation is controlling the reaction conditions. The purity of the starting 4-bromo-6-methylbenzene-1,2-diamine is paramount, as impurities can lead to side reactions. The reaction is typically acid-catalyzed and performed in a protic solvent like ethanol or acetic acid.[3] Monitoring the reaction temperature is crucial; excessive heat can lead to the degradation of starting materials.
Q3: The chlorination with POCl₃ (Step 2) is giving a dark, tarry mixture with low yields. What's going wrong? A3: This is a common issue and almost always points to the presence of water. Phosphorus oxychloride (POCl₃) reacts exothermically and vigorously with water. The reaction must be performed under strictly anhydrous conditions, using dry glassware and anhydrous solvents. The addition of a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) can facilitate the reaction.[4] After the reaction, excess POCl₃ must be carefully quenched and removed, typically by pouring the reaction mixture onto ice, as its presence will complicate purification.
Q4: My final methoxylation step (Step 3) is sluggish or incomplete. How can I drive it to completion? A4: Incomplete methoxylation is often due to three factors: (1) insufficiently activated substrate (impure 2-chloro intermediate), (2) degraded or low-quality sodium methoxide (NaOMe), or (3) presence of moisture. Ensure your 2-chloroquinoxaline intermediate is pure and dry. Use freshly prepared or commercially sourced NaOMe of high purity. The reaction should be run in anhydrous methanol.[5] Gently heating the reaction under reflux can increase the reaction rate, which should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
Q5: What are the most common impurities to look for in the final product? A5: The most likely impurities are unreacted 2-chloro-quinoxaline starting material and the 2-hydroxy-quinoxaline (quinoxalin-2-one) from the hydrolysis of either the chloro-intermediate or the final methoxy product during workup. These can be readily identified by LC-MS analysis.
Q6: What is the best method for purifying the final 5-Bromo-2-methoxy-7-methylquinoxaline? A6: Column chromatography on silica gel is the most effective method for removing both unreacted starting materials and hydrolysis byproducts.[6] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will typically provide good separation. Following chromatography, recrystallization from a suitable solvent like ethanol or isopropanol can be used to obtain a highly pure, crystalline product.[6]
Part 3: Troubleshooting Guides
This section provides a structured approach to resolving specific experimental issues.
Problem 1: Low Yield or Incomplete Reaction
Caption: Systematic workflow for troubleshooting low reaction yields.
| Potential Cause | Suggested Solution | Scientific Rationale |
| Impure Starting Materials | Verify the purity of the diamine, glyoxylic acid, and 2-chloro intermediate using NMR or LC-MS. Purify via recrystallization or chromatography if necessary.[1] | Impurities in starting materials can participate in side reactions, consuming reagents and reducing the yield of the desired product. |
| Suboptimal Reaction Conditions | Systematically vary reaction parameters such as temperature, reaction time, and solvent. For the condensation, test different acid catalysts (e.g., acetic acid vs. HCl). For methoxylation, ensure anhydrous conditions and consider gentle heating.[7] | Quinoxaline synthesis can be sensitive to reaction conditions. An optimal balance of temperature and time is needed to ensure the reaction goes to completion without degrading the product.[8] |
| Catalyst Inactivation/Poor Quality | For the methoxylation step, use fresh, high-purity sodium methoxide. Ensure it has been stored under inert gas to prevent degradation from atmospheric moisture and CO₂. | Sodium methoxide is a strong base and nucleophile. Its effectiveness is severely diminished if it has hydrolyzed to methanol and sodium hydroxide. |
| Product Loss During Workup | Minimize the number of extraction and transfer steps. Ensure the pH during aqueous extraction is appropriate to keep the product in the organic layer. For recrystallization, use the minimum amount of hot solvent required to dissolve the product to maximize recovery upon cooling.[6] | Each physical manipulation (transfer, extraction, filtration) incurs some degree of product loss. Optimizing these steps is critical for maximizing the isolated yield. |
Part 4: Detailed Experimental Protocols
These protocols are designed to be self-validating, providing a clear path to the target compound.
Step 1: Synthesis of 6-Bromo-8-methylquinoxalin-2(1H)-one
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-6-methylbenzene-1,2-diamine (10.0 g, 49.7 mmol).
-
Dissolution: Add ethanol (100 mL) and stir to dissolve the diamine.
-
Reagent Addition: In a separate beaker, dissolve glyoxylic acid monohydrate (5.5 g, 59.7 mmol) in water (20 mL). Add this solution dropwise to the stirring diamine solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane 1:1).
-
Workup: Once the starting diamine is consumed, cool the mixture to room temperature. The product will precipitate out of solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (20 mL).
-
Drying: Dry the solid in a vacuum oven at 60 °C overnight to yield 6-bromo-8-methylquinoxalin-2(1H)-one as a pale yellow or off-white solid. (Typical yield: 85-92%).
Step 2: Synthesis of 5-Bromo-2-chloro-7-methylquinoxaline
-
Setup: In a 100 mL round-bottom flask equipped with a stirrer and reflux condenser (with a drying tube), place the 6-bromo-8-methylquinoxalin-2(1H)-one (8.0 g, 31.6 mmol) from the previous step.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 30 mL) to the flask under an inert atmosphere (e.g., nitrogen or argon). Add 3-4 drops of anhydrous DMF as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours. The solid should dissolve as the reaction progresses.
-
Quenching: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring in a fume hood.
-
Neutralization & Isolation: A precipitate will form. Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the solid thoroughly with cold water until the filtrate is neutral. Dry the crude product in a vacuum oven. (Typical yield: 88-95%).
Step 3: Synthesis of 5-Bromo-2-methoxy-7-methylquinoxaline
-
Setup: To a 250 mL round-bottom flask under an inert atmosphere, add the crude 5-bromo-2-chloro-7-methylquinoxaline (7.0 g, 25.8 mmol) and 100 mL of anhydrous methanol.
-
Reagent Addition: While stirring, add a 25-30 wt% solution of sodium methoxide in methanol (1.2 equivalents, ~6.2 mL if 25%) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approx. 65-70 °C) for 2-4 hours. Monitor the reaction to completion by TLC (eluent: ethyl acetate/hexane 1:4).
-
Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexane to yield the final product as a solid. (Typical yield: 80-90%).
References
-
Heravi, M. M., & Bakhtiari, K. (2006). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Journal of the Chinese Chemical Society, 53(4), 957-961. [Link]
-
Gao, S., & Li, Z. (2022). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 10, 868351. [Link]
-
Hassaninejad, A., & Zare, A. (2011). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT AND REUSABLE CATALYST. E-Journal of Chemistry, 8(1), 153-158. [Link]
-
Royal Society of Chemistry. (n.d.). General procedure for the synthesis of quinoxalines. [Link]
-
Wan, J. P., & Wei, L. (2015). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Synthesis, 12(1), 98-118. [Link]
-
El-Nassag, M. A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1369-1386. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Ali, I., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1075. [Link]
-
Deshayes, C., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(3), 748. [Link]
-
Ali, M. M., et al. (2000). Synthesis and reactions of some novel quinoxalinone derivatives and their evaluation for antimicrobial activity. Indian Journal of Chemistry - Section B, 39(6), 464-468. [Link]
- Google Patents. (2021). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 4. mdpi.com [mdpi.com]
- 5. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Purification of crude 5-Bromo-2-methoxy-7-methylquinoxaline by column chromatography
Content ID: TSC-PUR-QNX-05 Last Updated: 2026-02-19 Expert Reviewer: Senior Application Scientist, Separation Technologies
Executive Summary & Compound Profile
Target Molecule: 5-Bromo-2-methoxy-7-methylquinoxaline Chemical Class: Nitrogen Heterocycle (Weak Base) Critical Challenge: The quinoxaline core contains basic nitrogen atoms (N1, N4) that interact with acidic silanol groups on silica gel, causing peak tailing. Furthermore, the 2-methoxy group is susceptible to hydrolysis (converting to the polar quinoxalinone) if retained on acidic silica for prolonged periods.
Physicochemical Profile (Estimated)
| Property | Characteristic | Chromatographic Implication |
| Polarity | Moderate to Low | Elutes in mid-polarity solvents (e.g., 5–20% EtOAc/Hexane). |
| Basicity | Weakly Basic (pKa ~0.8–1.2) | Requires additives. Will H-bond with silica protons, causing streaking. |
| Solubility | Poor in Hexane; Good in DCM/THF | Risk of precipitation on column head if liquid loading with Hexane is attempted. |
| Stability | Acid Sensitive | Prolonged exposure to acidic silica may hydrolyze the -OMe group. |
Core Directive: The "Golden Path" Protocol
This protocol is designed as a self-validating system . If Step 1 fails, do not proceed to Step 2.
Phase A: Method Development (TLC)
Objective: Establish a Retention Factor (
-
Standard Screen: Spot crude on silica TLC plates. Elute with 10% EtOAc in Hexane .
-
The "Streak" Test: If the spot looks like a comet (tailing), the silica is too acidic.
-
Correction: Add 1.0% Triethylamine (TEA) to the eluent.
-
-
The "Isomer" Check: Look closely for a "figure-8" spot or a shadow directly above/below the main spot. This indicates the presence of the regioisomer (e.g., 5-bromo-8-methyl isomer).
-
Correction: If isomers are present, switch solvent selectivity (see Section 3).
-
Phase B: Column Preparation & Loading
Recommendation: Use Dry Loading to maximize resolution and prevent column crashing.
-
Dissolution: Dissolve crude mixture in a minimum amount of Dichloromethane (DCM).
-
Adsorption: Add Silica Gel (ratio: 2g silica per 1g crude).
-
Evaporation: Rotovap to dryness until you have a free-flowing powder.
-
Packing: Pack the main column with a slurry of Hexane (containing 1% TEA). Carefully pour the dry-loaded powder on top.[1] Add a layer of sand to protect the bed.
Phase C: Gradient Elution
Flow Rate: 15–20 mL/min (for a 40g column).
| Time (CV*) | % Ethyl Acetate (in Hexane) | Modifier | Purpose |
| 0–3 | 0% | 1% TEA | Flush non-polar impurities (e.g., dibromides). |
| 3–10 | 0% | 1% TEA | Initiate elution of target. |
| 10–20 | 5% | 1% TEA | Target Elution Window. |
| 20+ | 50% | 1% TEA | Flush polar hydrolysis byproducts. |
*CV = Column Volume
Advanced Troubleshooting: The Regioisomer Challenge
A common synthesis route involves the condensation of a diamine with an oxalate derivative. This frequently produces a mixture of the 7-methyl and 8-methyl isomers. They are structurally nearly identical and often co-elute in Hexane/EtOAc.
The Solution: Selectivity Swapping If you cannot separate isomers with Hexane/EtOAc, you must change the dipole interaction mechanism.
| Solvent System | Selectivity Mechanism | When to Use |
| Toluene / EtOAc | Best for separating isomers where the position of the Bromo group affects the aromatic cloud density. | |
| DCM / Hexane | Dipole-Dipole | Use if the isomers have slightly different dipole moments due to the Methyl/Methoxy vectors. |
| DCM / MeOH | H-Bonding Capability | Avoid for this separation; usually too strong and compresses the separation window. |
Troubleshooting Matrix
Use this guide to diagnose live issues during the run.
Symptom: Tailing / Streaking[2][3]
-
Root Cause: Lewis acid-base interaction between the quinoxaline nitrogens and silica silanols.
-
Immediate Fix: Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to your mobile phase.
-
Alternative: Switch to Neutral Alumina stationary phase (Grade III).
Symptom: Precipitation on Column ("Crashing Out")
-
Root Cause: The compound is soluble in the loading solvent (DCM) but insoluble in the mobile phase (Hexane).
-
Immediate Fix: Stop the flow. Dissolve the precipitate in a small amount of DCM, carefully pipette it back onto the sand, and restart with a higher polarity (start at 5% EtOAc immediately).
-
Prevention: ALWAYS use Dry Loading (see Phase B).
Symptom: Low Yield / Missing Mass
-
Root Cause: Hydrolysis of the 2-methoxy group to the 2-hydroxy (quinoxalinone) species, which binds irreversibly to silica in low-polarity solvents.
-
Immediate Fix: Flush the column with 10% Methanol in DCM . If a very polar UV-active spot elutes, your compound degraded.
-
Prevention: Minimize residence time on the column. Do not store the column overnight.
Visualized Workflows
Diagram 1: Method Development Logic
This decision tree guides the initial setup to ensure "Right First Time" purification.
Caption: Logical workflow for establishing initial chromatographic conditions, prioritizing peak shape and solubility safety.
Diagram 2: Troubleshooting The "Impossible" Separation
How to handle co-eluting regioisomers (7-methyl vs 8-methyl).
Caption: Decision matrix for breaking co-elution of structurally similar quinoxaline isomers.
Frequently Asked Questions (FAQ)
Q: Can I use Alumina instead of Silica? A: Yes, and it is often superior for quinoxalines. Neutral Alumina (Activity Grade III) is less acidic than silica, reducing the need for TEA and minimizing the risk of methoxy-group hydrolysis. However, Alumina generally has lower loading capacity than silica (use 50:1 ratio instead of 20:1).
Q: My compound turned yellow/orange on the column. Is it degrading? A: Quinoxalines are often naturally fluorescent or colored (yellow/brown). However, if the band broadens significantly or changes color to a deep orange/red, it may be forming the N-oxide or hydrolyzing. Check the pH of your fraction; if it's acidic, neutralize immediately.
Q: Can I reuse the silica column for the same purification? A: Not recommended. Basic heterocycles bind irreversibly to the "most active" sites on the silica. A second run on the same column will have significantly different retention times and broader peaks due to the saturation of these sites.
Q: How do I remove the Triethylamine (TEA) from my purified product?
A: TEA has a low boiling point but can stick. After rotovap, redissolve the product in DCM and wash once with saturated
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link
-
BenchChem Technical Support. (2025). Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline. Retrieved from BenchChem Database. Link
-
Biotage. (2018). Successful Flash Chromatography: Method Development and Optimization for Basic Heterocycles. Link
-
Reich, H. J. (2022). Common Solvents and pKa Values in Organic Chemistry. University of Wisconsin-Madison Chemistry Database. Link
Sources
Recrystallization methods for purifying quinoxaline derivatives
Technical Support Center: Quinoxaline Purification & Recrystallization
Subject: Advanced Recrystallization Protocols for Quinoxaline Derivatives Ticket ID: QNX-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Quinoxaline (benzopyrazine) derivatives are privileged scaffolds in medicinal chemistry, serving as the core for various antibiotics (e.g., echinomycin), anticancer agents, and OLED materials.[1][2][3][4] Their purification is frequently complicated by their weak basicity (pKa ~0.6) , tendency to form oils due to low melting points of impure mixtures, and susceptibility to
This guide moves beyond standard textbook procedures, offering troubleshooting workflows for the specific physicochemical challenges posed by the quinoxaline core.
Part 1: Solvent Selection & The "Happy Path" Protocol
The most common failure mode in quinoxaline purification is incorrect solvent polarity matching. Quinoxalines are electron-deficient heterocycles; they are generally soluble in polar aprotic solvents (DCM, DMSO) but show temperature-dependent solubility in protic solvents.
Standard Solvent Systems
| Solvent System | Ratio (v/v) | Application Case | Notes |
| Ethanol (95%) | 100% | General Purpose | Best for 2,3-diphenylquinoxaline and alkyl derivatives. |
| Ethanol / Water | 9:1 to 7:3 | Polar Derivatives | Water acts as the anti-solvent. Critical to add hot water slowly. |
| Acetonitrile | 100% | Halogenated Derivatives | Good for chlorinated quinoxalines; avoids solvolysis issues of alcohols. |
| Toluene / Hexane | 1:1 to 1:3 | Lipophilic / Non-polar | Use for alkyl-substituted quinoxalines that oil out in alcohols. |
| Isopropanol (IPA) | 100% | Salt Forms | Preferred for recrystallizing Hydrochloride salts (see Ticket #3). |
Standard Operating Procedure (SOP): The Ethanol/Water Method
Use this as your baseline protocol.
-
Dissolution: Place crude quinoxaline in a flask with a magnetic stir bar. Add minimum hot Ethanol (near reflux, ~75°C) to dissolve.
-
Pro-Tip: If the solution is dark/black, perform a hot filtration through a Celite pad or silica plug immediately.
-
-
Nucleation: Remove from heat. Add hot water dropwise until a faint, persistent cloudiness appears.
-
Clarification: Add a few drops of hot ethanol to just clear the cloudiness (restore single phase).
-
Growth: Allow to cool to room temperature slowly (over 30-60 mins). Do not use an ice bath yet.
-
Harvest: Once crystallization is established, cool to 0°C. Filter and wash with cold 50% EtOH/Water.
Part 2: Troubleshooting Knowledge Base
Ticket #402: "My product is oiling out instead of crystallizing."
Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the melting point of the solute (depressed by impurities) drops below the boiling point of the solvent.[5] The compound separates as a metastable liquid (oil) before it can organize into a crystal lattice.
The Rescue Protocol: Do not cool the oil! This traps impurities.
-
Reheat the mixture until the oil redissolves (single phase).
-
Add a "Bridge" Solvent: Add a small amount of a solvent that dissolves the oil well (e.g., Toluene or DCM) to the hot mixture. This raises the solubility limit slightly.
-
Seed It: Add a seed crystal of pure product at the cloud point.
-
Slow Cool: Insulate the flask with foil or a beaker of warm water to slow the cooling rate.
Caption: Decision logic for rescuing a quinoxaline derivative that has undergone Liquid-Liquid Phase Separation (oiling out).
Ticket #405: "The crystals are black/brown, even after recrystallization."
Diagnosis: Oxidative Polymerization. Quinoxalines, particularly those with amino or hydroxyl groups, can form "tars" or N-oxides upon air exposure. These impurities are often polar and co-precipitate.
The Fix: Activated Carbon & Silica Plug
-
Dissolve the crude material in a generous amount of hot methanol or ethyl acetate (not the crystallization solvent yet).
-
Adsorption: Add Activated Charcoal (1-5% w/w) . Stir at reflux for 15 minutes.
-
Warning: Charcoal can reduce yield by adsorbing the product. Use sparingly.
-
-
Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove the charcoal.
-
Solvent Swap: Evaporate the filtrate to dryness and proceed with the Standard Recrystallization Protocol (Part 1).
Ticket #409: "Yield is too low. The compound won't precipitate."
Diagnosis: High Solubility / Weak Basicity.[6] The compound is too soluble in the organic solvent, or the partition coefficient is unfavorable.
The Fix: Hydrochloride Salt Formation Quinoxalines are weak bases. Converting them to a salt often drastically changes solubility profiles, allowing for easy purification.
-
Dissolve crude quinoxaline in dry ether or EtOAc .
-
Acidify: Add 4M HCl in Dioxane or bubble dry HCl gas. The Quinoxalinium Hydrochloride salt will precipitate immediately (usually yellow/orange).
-
Filter & Wash: Filter the salt and wash with ether (removes non-basic impurities).
-
Recrystallize Salt: Recrystallize the salt from Isopropanol (IPA) .
-
Free Base Recovery: Suspend pure salt in water, neutralize with NaHCO₃, and extract with DCM.
Part 3: Advanced Morphology Control
Issue: "I am getting fine needles that clog my filter."
Science: Quinoxalines often crystallize as needles due to rapid growth along the
-
Change Solvent: Switch from Ethanol (fast evaporation/growth) to Toluene or Isopropyl Acetate . Slower evaporation often promotes block-like or prismatic habits.
-
Temperature Cycling: Oscillate the temperature of the crystallization mixture between 40°C and 20°C. This dissolves the high-surface-area fines (Ostwald ripening) and deposits them onto larger, blockier crystals.
References
-
General Synthesis & Purification: Ajani, O. O., et al. "Microwave assisted synthesis and antimicrobial activity of some novel quinoxaline derivatives." Bioorganic & Medicinal Chemistry 18.2 (2010): 914-921. Link
-
Oiling Out Mechanisms: Veesler, S., et al. "Liquid–liquid phase separation in crystallization." CrystEngComm 17 (2015). Link
- Salt Formation Strategy:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Green Solvent Systems: Abbott, A. P., et al. "Deep Eutectic Solvents formed between choline chloride and carboxylic acids." Journal of the American Chemical Society 126.29 (2004): 9142-9147. (Relevant for alternative solvent strategies). Link
-
Polymorphism in Heterocycles: Cruz-Cabeza, A. J., et al. "Facts and fictions about polymorphism." Chemical Society Reviews 44.24 (2015): 8619-8635. Link
Sources
- 1. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. mdpi.com [mdpi.com]
Navigating the Doebner-von Miller Reaction: A Technical Support Guide to Overcoming Polymeric Byproducts
For researchers, scientists, and professionals in drug development, the Doebner-von Miller reaction is a powerful and long-standing method for the synthesis of quinolines. This reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, is prized for its ability to construct the quinoline core, a scaffold present in numerous pharmacologically active compounds. However, the reaction is frequently plagued by a significant and often frustrating side reaction: the formation of thick, intractable polymeric tars. These byproducts not only consume starting materials and drastically reduce yields but also complicate product isolation and purification.
This technical support center provides a comprehensive guide to understanding, mitigating, and removing polymeric byproducts in the Doebner-von Miller reaction. Here, we move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights to help you navigate the challenges of this classic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the thick, dark tar that forms in my Doebner-von Miller reaction?
The formation of tarry byproducts is most commonly due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2] Under the strongly acidic conditions required for the Doebner-von Miller reaction, these carbonyl compounds can readily undergo self-condensation and polymerization, leading to the formation of high-molecular-weight, often insoluble, polymeric materials. This side reaction is a major contributor to low yields of the desired quinoline product.[2]
Q2: How does temperature control affect the formation of polymeric byproducts?
Temperature is a critical parameter in the Doebner-von Miller reaction. While heating is often necessary to drive the reaction to completion, excessively high temperatures can accelerate the rate of polymerization of the α,β-unsaturated carbonyl compound, leading to increased tar formation.[1] It is crucial to find the optimal temperature that allows for a reasonable reaction rate without promoting excessive byproduct formation. In some cases, initial cooling may be necessary to control a vigorous exothermic reaction.[1]
Q3: Can the choice of acid catalyst influence the amount of polymer formed?
Absolutely. The type and concentration of the acid catalyst have a significant impact on the reaction's outcome. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, ZnCl₂) can be used.[1][3] While a strong acid is necessary to catalyze the reaction, overly harsh acidic conditions can promote polymerization. Experimenting with different acids and their concentrations can help find a balance that favors the desired quinoline synthesis over byproduct formation.[1]
Q4: Are there any starting material modifications that can prevent polymerization?
Yes, a highly effective strategy is the use of an acetal protecting group on the α,β-unsaturated aldehyde. For instance, using acrolein diethyl acetal instead of acrolein can prevent the aldehyde from polymerizing under the acidic conditions.[2][4] The acetal is stable but will hydrolyze in situ to generate the reactive α,β-unsaturated aldehyde needed for the Doebner-von Miller reaction, effectively keeping its concentration low and minimizing self-condensation.[2][4]
Troubleshooting Guide: From Prevention to Purification
This section provides a structured approach to tackling the challenge of polymeric byproducts, starting with preventative measures during the reaction setup and concluding with robust purification protocols.
Part 1: Proactive Strategies to Minimize Polymer Formation
Successful management of polymeric byproducts begins with careful planning and execution of the reaction itself. The following strategies are designed to suppress the unwanted polymerization pathway.
The rate of polymerization is often dependent on the concentration of the α,β-unsaturated carbonyl compound. By adding this reagent slowly to the reaction mixture, its instantaneous concentration is kept low, thereby disfavoring the polymerization side reaction.[1][2]
Workflow for Controlled Reagent Addition:
Caption: Workflow for controlled addition of the carbonyl compound.
A two-phase solvent system can be highly effective in sequestering the α,β-unsaturated carbonyl compound in an organic phase, while the reaction with the aniline occurs in the aqueous acidic phase. This partitioning keeps the concentration of the carbonyl compound in the reactive phase low, significantly reducing polymerization.[2][5][6]
Table 1: Comparison of Reaction Conditions and Outcomes
| Strategy | Reaction Conditions | Typical Outcome | Reference |
| Standard Monophasic | Aniline, α,β-unsaturated carbonyl, and strong acid in a single solvent (e.g., ethanol/water). | High potential for tar formation, lower yields. | |
| Biphasic System | Aniline in aqueous acid with the α,β-unsaturated carbonyl in an immiscible organic solvent (e.g., toluene). | Reduced polymerization, improved yields, and easier work-up. | [2][6] |
| Acetal Protection | Aniline and an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) in an acidic medium. | Minimal polymerization, often leading to cleaner reactions and good to excellent yields. | [4] |
Part 2: Effective Purification Protocols for Tar-Ridden Mixtures
Even with preventative measures, some amount of polymeric byproduct is often unavoidable. The following detailed protocols provide robust methods for isolating the desired quinoline product from the tarry reaction mixture.
This technique leverages the basicity of the quinoline product to separate it from neutral polymeric byproducts.
Step-by-Step Methodology:
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over crushed ice. Slowly neutralize the acidic mixture with a concentrated base solution (e.g., 10 M NaOH) until the solution is strongly alkaline (pH > 12). This step is often exothermic and should be performed in an ice bath with vigorous stirring.
-
Extraction of the Crude Product: Transfer the neutralized mixture to a separatory funnel and extract the crude product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform at least three extractions to ensure complete recovery of the product.
-
Acidic Wash (Forward Extraction): Combine the organic extracts and wash them with a dilute acid solution (e.g., 1 M HCl). The basic quinoline product will be protonated and move into the aqueous layer, leaving the non-basic polymeric impurities in the organic layer.
-
Separation and Basification: Separate the aqueous layer containing the quinoline salt. Discard the organic layer. In a clean separatory funnel, make the aqueous layer basic again by adding a concentrated base solution until pH > 12.
-
Back Extraction: Extract the now deprotonated, free-base quinoline from the aqueous layer with a fresh organic solvent.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline product.
Steam distillation is a powerful technique for separating volatile compounds, such as many quinolines, from non-volatile tars.
Step-by-Step Methodology:
-
Reaction Work-up: Following the completion of the reaction, cool the mixture and neutralize it with a base, such as a slurry of slaked lime (calcium hydroxide) or concentrated sodium hydroxide solution.[1]
-
Apparatus Setup: Assemble a steam distillation apparatus. The reaction mixture is placed in the distilling flask. Ensure all joints are well-sealed.
-
Distillation: Introduce steam into the distilling flask. The volatile quinoline will co-distill with the water. Continue the distillation until the distillate is no longer cloudy, indicating that the quinoline has been completely removed.
-
Isolation of the Product: The distillate will consist of two layers: an oily layer of the quinoline and an aqueous layer. Separate the layers using a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or chloroform) to recover any dissolved quinoline. Combine the organic extracts with the initial oily layer, dry over an anhydrous salt, and remove the solvent. The crude quinoline can be further purified by vacuum distillation.
For less volatile quinolines or when a very high degree of purity is required, column chromatography is the method of choice.
Step-by-Step Methodology:
-
Initial Work-up: Perform an initial acid-base extraction to remove the bulk of the tar and acidic/basic impurities.
-
Column Preparation: Prepare a silica gel column using a suitable solvent system. The polarity of the eluent will depend on the specific quinoline derivative. A good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.
-
Sample Loading: Dissolve the crude product from the initial work-up in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar polymeric byproducts will typically elute first, followed by the more polar quinoline product.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizing the Competing Pathways
The following diagram illustrates the desired Doebner-von Miller reaction pathway leading to the quinoline product and the competing side reaction that results in the formation of polymeric byproducts.
Caption: Competing reaction pathways in the Doebner-von Miller synthesis.
Conclusion
The formation of polymeric byproducts is an inherent challenge in the Doebner-von Miller reaction. However, by understanding the underlying mechanism of this side reaction and implementing proactive strategies such as controlled reagent addition, the use of biphasic systems, or acetal-protected starting materials, it is possible to significantly minimize their formation. When these byproducts do form, robust purification techniques like acid-base extraction, steam distillation, and column chromatography provide effective means of isolating the desired quinoline product. By employing the knowledge and protocols outlined in this guide, researchers can enhance the efficiency and reliability of their Doebner-von Miller syntheses, ultimately accelerating their research and development efforts.
References
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem.
-
Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
- BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction. BenchChem.
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
- Ramann, N. K., & Cowen, B. J. (2016). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Tetrahedron Letters, 57(38), 4251-4253.
-
Chemistry LibreTexts. (2022, April 7). 5.5D: Step-by-Step Procedures for Steam Distillation. Retrieved from [Link]
-
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-Methyl-1H-imidazo[4,5-h]quinoline. BenchChem.
- BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. BenchChem.
-
ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]
- Matsugi, M., Tabusa, F., & Minamikawa, J. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters, 41(49), 9529-9532.
- BenchChem. (2025). Identification of common byproducts in quinoline synthesis. BenchChem.
-
ResearchGate. (2025, August 6). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Amination of Bromoquinoxalines
Welcome to the technical support center for palladium-catalyzed amination of bromoquinoxalines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet sometimes challenging transformation. Here, we address common issues leading to low product yield through a series of frequently asked questions, providing in-depth explanations and actionable troubleshooting steps based on established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Question 1: My Buchwald-Hartwig amination of a bromoquinoxaline is giving very low to no yield. What are the most common initial checks I should perform?
Low or no yield in a Buchwald-Hartwig reaction involving bromoquinoxalines can often be attributed to a few critical factors. Before delving into more complex optimization, it's essential to verify the fundamentals of your reaction setup.
Answer:
Your initial troubleshooting should focus on the integrity of your reagents and the reaction environment. Bromoquinoxalines, as electron-deficient heteroaromatics, can be particularly sensitive to reaction conditions.
Initial Troubleshooting Workflow:
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} DOT Initial Troubleshooting Workflow
-
Reagent Purity and Integrity:
-
Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded. Older palladium sources can exhibit reduced activity. It is often preferable to use a pre-catalyst for cleaner formation of the active catalytic species[1].
-
Ligand: Phosphine-based ligands are susceptible to oxidation. Store them under an inert atmosphere and, if possible, use a fresh batch. The choice of ligand is critical, and bulky, electron-rich phosphine ligands often improve reaction efficiency[2].
-
Base: The choice and quality of the base are paramount. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common. Ensure they are anhydrous, as water can lead to side reactions and catalyst deactivation[3][4][5]. The particle size and solubility of inorganic bases can also impact the reaction rate[6].
-
Solvent: Anhydrous, degassed solvents are crucial. Common choices include toluene, dioxane, and THF[6][7]. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by binding to palladium[6].
-
Amine and Bromoquinoxaline: Verify the purity of your starting materials. Impurities can poison the catalyst.
-
-
Strict Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that solvents have been adequately degassed. Performing the reaction in a glovebox or using Schlenk techniques is highly recommended[8].
-
Reaction Temperature: Verify that your reaction is reaching and maintaining the target temperature. Inconsistent heating can lead to incomplete conversion. Typical reaction temperatures are between 80-110 °C[6][8].
Question 2: I've confirmed my reagents and setup are sound, but the yield is still poor. How do I choose the optimal combination of ligand, base, and solvent for my specific bromoquinoxaline?
The electronic properties of the quinoxaline ring and the nature of your amine nucleophile heavily influence the ideal reaction conditions. A systematic optimization is often necessary.
Answer:
The interplay between the ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination of bromoquinoxalines. The electron-deficient nature of the quinoxaline ring can make it a challenging substrate.
Ligand Selection:
Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active palladium species[2][9]. Consider screening the following classes of ligands:
-
Biarylphosphines: Ligands like XPhos, SPhos, and BrettPhos are often excellent choices for challenging heteroaryl halides[2][10].
-
Ferrocenylphosphines: dppf (1,1'-Bis(diphenylphosphino)ferrocene) can be effective, particularly in preventing the formation of palladium iodide dimers when using aryl iodides[5].
-
Bidentate Ligands: BINAP and Xantphos are also commonly used and can offer different reactivity profiles[5][11][12]. For instance, the Pd(dba)₂-BINAP system has been successfully used for the amination of positions 5 and 6 of the quinoxaline cycle[13].
| Ligand Family | Common Examples | Key Characteristics |
| Biarylphosphines | XPhos, SPhos, BrettPhos | Bulky and electron-rich, often effective for challenging substrates. |
| Ferrocenylphosphines | dppf | Good for preventing dimer formation with aryl iodides. |
| Bidentate Ligands | BINAP, Xantphos | Can provide high stability and selectivity. |
Base and Solvent Synergy:
The choice of base is often tied to the solvent.
-
Strong, sterically hindered bases like NaOtBu or LiHMDS are frequently used, especially with less reactive amines[6][14].
-
Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be advantageous when dealing with base-sensitive functional groups on your substrates[6][14]. Cs₂CO₃ often has good solubility in common reaction solvents[6].
-
In non-polar solvents like toluene, an anionic base is generally required to deprotonate the palladium-amine complex[3][4].
-
In polar solvents like DMF, a strong base might complex with palladium, creating a stable but unreactive species[3][4].
A common starting point for optimization is to screen a few combinations, for example:
-
Pd₂(dba)₃ / Xantphos / Cs₂CO₃ in Dioxane
-
Pd(OAc)₂ / BrettPhos / NaOtBu in Toluene
Question 3: My reaction is producing a significant amount of hydrodehalogenated quinoxaline. What causes this side reaction and how can I minimize it?
Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common and frustrating side reaction that consumes your starting material and lowers the yield of the desired aminated product.
Answer:
Hydrodehalogenation in Buchwald-Hartwig aminations can occur through several pathways, often involving β-hydride elimination from the palladium-amido intermediate or from the palladium-alkoxide complex if an alcohol is present.
Minimizing Hydrodehalogenation:
dot digraph "hydrodehalogenation" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} DOT Strategies to Reduce Hydrodehalogenation
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Ligand Modification: The use of bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the pathways leading to hydrodehalogenation[2][9]. Ligands like BrettPhos have been specifically designed to minimize this side reaction with certain substrates[14].
-
Base Selection: Employing a non-nucleophilic, sterically hindered base can be beneficial. If your amine has α-hydrogens, the choice of base is critical to favor deprotonation of the amine over other pathways.
-
Amine Stoichiometry: Increasing the concentration of the amine nucleophile can sometimes favor the desired C-N bond formation over competing side reactions. Using a slight excess of the amine (1.2-1.5 equivalents) is a common practice[8].
-
Temperature Optimization: While higher temperatures generally increase reaction rates, they can sometimes promote side reactions. If possible, try running the reaction at a slightly lower temperature to see if the selectivity improves.
Question 4: I am attempting a double amination on a dibromoquinoxaline, but I am only getting the mono-aminated product or a complex mixture. How can I promote the second amination?
Driving the reaction to completion for a double amination requires overcoming the deactivating effect of the first amino group and potentially more challenging steric hindrance.
Answer:
Successfully achieving a double amination on a dibromoquinoxaline often requires more forcing conditions and a carefully selected catalytic system.
Strategies for Double Amination:
-
Increased Catalyst and Ligand Loading: For the second amination, which is typically slower, increasing the catalyst and ligand loading can be effective.
-
Choice of Catalytic System: Some catalytic systems are better suited for challenging couplings. For instance, the bis-amination of 6,7-dibromo-2,3-diphenylquinoxaline with 1,3-diaminopropane proceeds in a significantly lower yield with a Pd(dba)₂-BINAP system but requires a Pd(dba)₂-DPPF system[13].
-
Higher Reaction Temperatures and Longer Reaction Times: These adjustments can provide the necessary energy to overcome the higher activation barrier of the second amination. Microwave irradiation can be a useful tool to rapidly screen higher temperatures and has been shown to improve yields for the amination of bromoquinolines[15].
-
Excess Amine and Base: Using a larger excess of the amine and base can help drive the second reaction to completion.
-
Consider a Stepwise Approach: It may be more efficient to isolate the mono-aminated product and then subject it to a different set of optimized conditions for the second amination. This allows for tailored conditions for each step.
Question 5: My bromoquinoxaline has other functional groups that seem to be reacting or degrading under the reaction conditions. How can I improve the functional group tolerance?
The presence of sensitive functional groups such as esters, nitriles, or other reactive halides requires careful selection of reaction conditions to avoid unwanted side reactions.
Answer:
Improving functional group tolerance in Buchwald-Hartwig aminations hinges on using milder reaction conditions.
Strategies for Tolerating Sensitive Functional Groups:
-
Use Weaker Bases: Strong bases like NaOtBu can be incompatible with groups like esters and nitro groups[14]. Switching to milder bases like K₃PO₄ or Cs₂CO₃ can preserve these functionalities[6].
-
Lower Reaction Temperatures: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often prevent the degradation of sensitive groups.
-
Ligand Choice: Certain ligands can enable catalysis under milder conditions. For example, some modern Buchwald ligands can facilitate reactions at room temperature for certain substrates[10][16].
-
Protecting Groups: If a functional group is particularly labile, consider using a protecting group that is stable to the amination conditions and can be removed later.
-
Selective Catalysis: In cases of dihaloquinoxalines with different halogens (e.g., a bromo and a chloro substituent), selective amination can sometimes be achieved by carefully controlling the reaction conditions, as the C-Br bond is generally more reactive than the C-Cl bond in oxidative addition.
By systematically addressing these common issues, you can significantly improve the yield and reproducibility of your palladium-catalyzed amination of bromoquinoxalines.
References
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (2014, October). Retrieved from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Retrieved from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved from [Link]
-
Pd-catalyzed amination in the synthesis of novel polyamino-substituted 2,3-diphenylquinoxalines | Request PDF. (2026, January 22). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025, August 6). Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from [Link]
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. Retrieved from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. Retrieved from [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved from [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Retrieved from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds - ScienceOpen. (2014, December 19). Retrieved from [Link]
-
Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC. Retrieved from [Link]
-
MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). Retrieved from [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. (2005, August 10). Retrieved from [Link]
-
Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines - PubMed. (2003, March 20). Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. researchgate.net [researchgate.net]
Preventing over-bromination in the synthesis of poly-substituted quinolines
Technical Support Center: Quinoline Synthesis & Functionalization Ticket #8492: Controlling Bromination Stoichiometry in Poly-Substituted Quinolines Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The "Over-Bromination" Paradox
In the synthesis of poly-substituted quinolines, researchers often encounter a frustration: the quinoline ring system is simultaneously deactivated (pyridine ring) and activated (benzene ring), leading to unpredictable reactivity.
The Core Problem: When you attempt to install a single bromine atom (e.g., for a subsequent Suzuki coupling), the reaction often does not stop at mono-bromination. Instead, you obtain inseparable mixtures of mono-, di-, and tri-brominated species. This occurs because the introduction of a halogen does not sufficiently deactivate the electron-rich benzene moiety of the quinoline, especially if electron-donating groups (EDGs) like methoxy or amines are already present.
This guide provides the mechanistic logic and validated protocols to arrest the reaction at the mono-brominated stage.
Diagnostic Workflow (Interactive Troubleshooting)
Before altering your conditions, locate your specific issue in the decision matrix below.
Figure 1: Diagnostic decision tree for isolating the root cause of bromination failures.
Mechanistic Insight: Why Over-Bromination Happens
To prevent over-bromination, you must understand the electronic landscape of the quinoline scaffold.
1. The "Activation" Trap: While the pyridine ring (N-containing) is electron-deficient, the fused benzene ring is relatively electron-rich. If your starting material contains an Electron Donating Group (EDG) such as -OMe or -Me on the benzene ring, the activation energy for the second bromination is often lower than the first, particularly if the first bromine enters a position that does not sterically hinder the second attack.
2. The Reagent Kinetics (Br2 vs. NBS):
-
Molecular Bromine (
): Generates a high instantaneous concentration of . In polar solvents, this leads to rapid, uncontrolled electrophilic aromatic substitution (EAS). -
N-Bromosuccinimide (NBS): In polar aprotic solvents (Acetonitrile, DMF), NBS releases
slowly. This "slow-release" mechanism is the key to stopping at mono-bromination. The low concentration of electrophile allows the selectivity of the substrate to dictate the product, rather than the concentration of the reagent.
3. The Protonation Switch:
-
Neutral Media: Reaction favors the electron-rich benzene ring (C5/C8).
-
Acidic Media: Protonation of Nitrogen (
) deactivates the entire system. While this slows the reaction, it can paradoxically lead to cleaner mono-bromination at C5/C8 because the ring becomes so deactivated that a second attack is energetically prohibitive [1].
Validated Protocols
Do not rely on generic "aromatic bromination" conditions. Use these specific workflows optimized for quinolines.
Protocol A: The "Soft" Method (Recommended for Activated Quinolines)
Target: Preventing di-bromination in methoxy- or methyl-quinolines.
Reagents:
-
Substrate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv) — Recrystallize NBS from water before use to remove free Br2.
-
Acetonitrile (MeCN) — Must be anhydrous.
Step-by-Step:
-
Dissolution: Dissolve the quinoline substrate in MeCN (0.1 M concentration). Note: High dilution is critical to prevent localized hot-spots of reagent.
-
Temperature Control: Cool the solution to 0°C using an ice/water bath.
-
Addition: Dissolve NBS (1.05 equiv) in a separate volume of MeCN. Add this solution dropwise over 30–60 minutes.
-
Why? Keeping NBS concentration low relative to the substrate ensures the mono-bromo product (which is slightly less reactive) does not compete for the remaining NBS.
-
-
Monitoring: Stir at 0°C for 4 hours. Monitor via LC-MS.
-
Stop Condition: Quench when starting material is <5%. Do not wait for 100% conversion if di-bromo species start appearing (>2%).
-
-
Quench: Add 10% aqueous
(sodium thiosulfate) to destroy unreacted electrophiles immediately.
Protocol B: The "Hard" Method (For Deactivated/Neutral Quinolines)
Target: Forcing mono-bromination on unreactive substrates without tar formation.
Reagents:
-
Substrate (1.0 equiv)
- (1.1 equiv)[1][2]
-
Acetic Acid (glacial) as solvent.[3]
-
Sodium Acetate (NaOAc) (1.1 equiv) — Acts as an acid buffer.
Step-by-Step:
-
Setup: Dissolve substrate and NaOAc in glacial acetic acid.
-
Addition: Add
solution (in AcOH) dropwise at Room Temperature. -
Heating: If no reaction occurs after 1 hour, slowly ramp temperature to 60°C.
-
Warning: Do not exceed 80°C; this promotes radical bromination of side chains (e.g., methyl groups).
-
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize 3-bromoquinoline, but I keep getting a mixture of substituted products. Why? A: Direct bromination of unsubstituted quinoline preferentially targets the C3 position only at high temperatures (~300°C) via a radical mechanism, which is messy. Under standard electrophilic conditions (Br2/acid), it targets C5 and C8 [2].
-
Fix: To get 3-bromoquinoline cleanly, avoid direct bromination. Use the N-aryliminium ion cyclization method or start from 3-bromoquinoline precursors. If you must brominate directly, use NBS in mild conditions, but yields will be lower due to the electronic mismatch.
Q2: My reaction turns into a black tar. How do I prevent this? A: "Tar" is usually polymerized quinoline caused by oxidative degradation.
-
Fix: This happens when free
concentration is too high. Switch to Protocol A (NBS) . If using Br2, ensure you are using an acid scavenger (like NaOAc) or buffering the reaction. Also, exclude light to prevent radical polymerization.
Q3: Can I use Lewis Acids (AlCl3, FeBr3) to speed up the reaction? A: Avoid if possible. Lewis acids coordinate strongly to the quinoline nitrogen lone pair. This creates a highly deactivated complex that requires harsh heating to react, which paradoxically increases the chance of destructive side reactions once the ring finally reacts.
Q4: How do I separate the mono-bromo from the di-bromo byproduct? A: They are often difficult to separate by flash chromatography due to similar polarity.
-
Technique: Use Recrystallization rather than columns. Bromo-quinolines often crystallize well from Ethanol/Water or Hexane/EtOAc mixtures. The di-bromo species is usually much less soluble; filter it off first if it precipitates, or keep it in solution while the mono-bromo crystallizes (depending on the specific isomer).
Comparative Data: Reagent Selectivity
| Variable | Molecular Bromine ( | N-Bromosuccinimide (NBS) |
| Active Species | High conc. | Low conc. |
| Primary Risk | Di-bromination & Oxidation | Incomplete conversion (too mild) |
| Selectivity | Low (Kinetic control) | High (Thermodynamic control) |
| Byproducts | HBr (Strong acid) | Succinimide (Neutral/Mild) |
| Recommended For | Deactivated substrates | Activated/Sensitive substrates |
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition between the desired mono-bromination and the unwanted di-bromination.
Figure 2: Kinetic pathway showing the critical control point to prevent di-bromination.
References
-
Bressel, U., Katritzky, A. R., & Lea, J. R. (1971).[4] Kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXIII. Acid-catalysed hydrogen exchange of quinoline, isoquinoline, and their N-oxides.[4] Journal of the Chemical Society B: Physical Organic. Link
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard text confirming C5/C8 selectivity in acidic media).
-
Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13, 33495-33499.[5] Link
-
BenchChem Technical Guides. (2025). Overcoming challenges in the direct halogenation of the quinoline ring. BenchChem Support Center. Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Source for general EAS kinetics and NBS mechanisms).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXIII. Acid-catalysed hydrogen exchange of quinoline, isoquinoline, and their N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC and GC-MS analysis for purity assessment of quinoline derivatives
Technical Support Center: Analysis of Quinoline Derivatives
Executive Summary
Quinoline derivatives are nitrogen-containing heterocycles fundamental to antimalarial (e.g., chloroquine), antiviral, and anticancer therapeutics. Their analysis presents two distinct chemical challenges:
-
Basicity (pKa ~4.9): In HPLC, protonated quinolines interact strongly with residual silanols on silica columns, causing severe peak tailing.
-
Thermal Activity: In GC-MS, polar derivatives may adsorb to active sites in the inlet liner or degrade at high temperatures.
This guide provides self-validating protocols to overcome these barriers, ensuring accurate purity assessment.
Module 1: HPLC Analysis – Conquering Peak Tailing
The Core Problem:
At neutral pH, silica-based columns have ionized silanol groups (
Troubleshooting Q&A
Q: My quinoline peak has a tailing factor (
-
The Fix: You must control the ionization state of both the analyte and the column.[1]
-
Strategy A (High pH): Use a hybrid particle column (e.g., Waters XBridge or Phenomenex Gemini) stable at pH 10. At pH 10, quinoline is neutral (unprotonated) and silanols are fully ionized, but the repulsion prevents interaction.
-
Strategy B (Low pH + Ion Suppression): Use a high-purity end-capped C18 column at pH 2.5–3.0. Add 10–20 mM Ammonium Formate. The high ionic strength suppresses the ion-exchange sites.
-
Q: I cannot separate Quinoline from its isomer, Isoquinoline. A: Standard C18 columns often fail here because the hydrophobicity is identical.
-
The Fix: Switch to a Phenyl-Hexyl stationary phase. The
interactions between the phenyl ring on the column and the quinoline core provide orthogonal selectivity that separates positional isomers.
Standardized HPLC Protocol (High pH Method)
Recommended for maximum peak symmetry.
| Parameter | Setting | Rationale |
| Column | Hybrid C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Withstands pH 10; prevents silica dissolution. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Keeps quinoline neutral (deprotonated). |
| Mobile Phase B | Acetonitrile (ACN) | Lower viscosity than Methanol; sharper peaks. |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[2] |
| Gradient | 5% B to 95% B over 15 min | General scouting gradient for unknown purities. |
| Detection | UV @ 254 nm (or PDA scan 200-400 nm) | Quinolines have strong absorbance at 254 nm. |
Module 2: GC-MS Analysis – Volatility & Inertness
The Core Problem: While quinoline itself is stable, synthetic derivatives (especially those with -OH or -NH2 groups) adsorb to active sites (silanols/metals) in the GC inlet, leading to "disappearing peaks" or non-linear calibration curves.
Troubleshooting Q&A
Q: I see my solvent peak, but my quinoline derivative peak is missing or extremely small. A: This is classic "Inlet Discrimination." Your analyte is likely adsorbing to the glass wool or liner walls.
-
The Fix:
-
Switch to an Ultra Inert (UI) splitless liner with deactivated glass wool.
-
Increase the final oven temperature to ensure the column is baked out.
-
Derivatization: If the molecule has a free carboxylic acid or amine, derivatize with BSTFA + 1% TMCS to cap polar groups before injection.
-
Q: I see extra peaks eluting before my main peak. A: This suggests thermal degradation in the injector port.
-
The Fix: Lower the inlet temperature from 280°C to 240°C. Quinolines are volatile enough to vaporize at lower temperatures. If using splitless mode, use a "pulsed splitless" injection to push the sample onto the column faster, reducing residence time in the hot inlet.
GC-MS Workflow Diagram
Decision tree for optimizing GC parameters.
Caption: Logical decision tree for diagnosing GC-MS irregularities in quinoline analysis.
Module 3: Purity Assessment & Validation
The Core Problem: Relying solely on "Area %" is dangerous. Synthetic by-products (e.g., anilines) may have vastly different response factors than the quinoline product.
Protocol: Relative Response Factor (RRF) Determination
To report a true purity >98%, you must validate the detector response.
-
Prepare Standards: Prepare equimolar solutions of your pure Quinoline derivative and its expected major impurities (e.g., starting material).
-
Inject: Run the standard HPLC/GC method.
-
Calculate RRF:
-
Corrected Purity Calculation:
System Suitability Limits (Mandatory):
-
Resolution (
): > 1.5 between main peak and nearest impurity. -
Tailing Factor (
): < 1.5 (Strict limit for basic compounds). -
Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).
References
-
MZ-Analysentechnik. (2025). Troubleshooting Peak Tailing with Bases. Retrieved from [Link]
-
Madison Proceedings. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
Shimadzu UK. (2025). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2,3-Disubstituted Quinoxalines
Welcome to the dedicated technical support center for the synthesis of 2,3-disubstituted quinoxalines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered in this area of synthetic chemistry. Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of many therapeutic agents.[1] Their synthesis, while often straightforward in principle, can present a number of practical challenges.
This resource is structured to provide not just procedural guidance, but also a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 2,3-disubstituted quinoxalines, providing concise answers to get you started.
Q1: What are the most common methods for synthesizing 2,3-disubstituted quinoxalines?
The two most prevalent and versatile methods are:
-
Condensation of o-phenylenediamines with α-dicarbonyl compounds: This is a classic and reliable method, particularly for symmetrically substituted quinoxalines, valued for the wide availability of starting materials.[1] The reaction is typically performed in a solvent like ethanol or acetic acid and can be promoted by heat or a catalyst.[1]
-
Nucleophilic aromatic substitution (SNA_r) on 2,3-dichloroquinoxaline (2,3-DCQ): This approach offers exceptional flexibility for creating a diverse range of both symmetrically and asymmetrically substituted quinoxalines by introducing various nucleophiles such as amines, alkoxides, and thioethers.[1]
Q2: My reaction to form a quinoxaline is resulting in a low yield. What are the likely causes?
Low yields are a frequent issue and can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or an inappropriate catalyst can significantly hinder the reaction.[2]
-
Poor Quality of Starting Materials: Impurities present in the o-phenylenediamine or the α-dicarbonyl compound can lead to unwanted side reactions.[2]
-
Side-Product Formation: The reactants may be consumed in competing reactions, reducing the formation of the desired quinoxaline.[2]
-
Product Degradation: The synthesized quinoxaline may be unstable under the reaction conditions, especially with extended reaction times or high temperatures.[2][3]
Q3: I am observing multiple products in my reaction mixture. How can I improve the selectivity for my desired 2,3-disubstituted quinoxaline?
The formation of multiple products, often isomers, is a common challenge, particularly when using unsymmetrically substituted reactants.[4] To improve selectivity:
-
Control of Regioselectivity: When using an unsymmetrical 1,2-diamine, the two amino groups can exhibit different reactivities, leading to regioisomers. The choice of catalyst and careful control of reaction conditions can influence which isomer is preferentially formed.[2]
-
Stepwise Substitution on 2,3-DCQ: For unsymmetrical products, a stepwise approach is recommended. React 2,3-dichloroquinoxaline with one equivalent of the first nucleophile at a controlled temperature (often room temperature) to favor monosubstitution.[1] After isolating the monosubstituted intermediate, react it with the second nucleophile.[1]
Q4: What are the best practices for purifying 2,3-disubstituted quinoxalines?
Purification strategies depend on the physical properties of the specific quinoxaline derivative:
-
Recrystallization: This is a common and effective method for solid products. A suitable solvent system (e.g., ethanol/water) should be chosen based on the product's solubility.[1]
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel is the preferred method. The choice of eluent will depend on the polarity of the product and impurities.
II. Troubleshooting Guides
This section provides detailed, in-depth guidance for overcoming specific challenges you may encounter during your experiments.
Challenge 1: Low or No Product Yield in the Condensation of o-Phenylenediamine with an α-Dicarbonyl Compound
A low yield in this classical quinoxaline synthesis can be frustrating. The following workflow will help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Rationale: Impurities in either the o-phenylenediamine or the α-dicarbonyl compound are a common source of low yields and side reactions.[2]
-
Protocol:
-
Analyze your starting materials by NMR or melting point to confirm their identity and purity.
-
If necessary, purify the o-phenylenediamine by recrystallization (e.g., from an ethanol/water mixture) or sublimation.
-
Purify the dicarbonyl compound by recrystallization or column chromatography.
-
-
-
Optimize Reaction Conditions:
-
Rationale: The reaction conditions can have a significant impact on the reaction rate and final yield. Traditional methods often require high temperatures and strong acid catalysts, which can lead to degradation.[5]
-
Protocol:
-
Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Conversely, if degradation is suspected, try lowering the temperature.
-
Solvent: The choice of solvent can influence reactant solubility and reaction rate. Common solvents include ethanol and acetic acid.[1] Consider exploring other solvents if the yield is poor.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improve yields.[1][6] A typical procedure involves irradiating a mixture of the reactants in a suitable solvent (e.g., ethanol) in a microwave reactor for a short period (e.g., 55 seconds).[1]
-
-
-
Evaluate the Catalyst System:
-
Rationale: While the condensation can proceed without a catalyst, a variety of catalysts can improve efficiency and yield.[1]
-
Protocol:
-
If no catalyst was used, consider adding a Brønsted or Lewis acid catalyst.
-
If a catalyst was used, it may be inactive. Try using a fresh batch or a different type of catalyst. A range of catalysts including iodine, copper sulfate, and various heterogeneous catalysts have been shown to be effective.[7]
-
-
-
Review Workup and Purification:
-
Rationale: Significant product loss can occur during the workup and purification steps.
-
Protocol:
-
Ensure complete extraction of the product from the aqueous phase during workup.
-
Optimize your recrystallization or chromatography conditions to minimize loss of the desired product.
-
-
Challenge 2: Formation of Side Products and Isomers in the Synthesis of Unsymmetrical 2,3-Disubstituted Quinoxalines from 2,3-Dichloroquinoxaline
The stepwise substitution of the two chlorine atoms on 2,3-dichloroquinoxaline is a powerful method for generating unsymmetrically substituted derivatives. However, controlling the reaction to achieve selective monosubstitution followed by the second substitution can be challenging.
Caption: Workflow for synthesizing unsymmetrical 2,3-disubstituted quinoxalines.
Detailed Troubleshooting Steps:
-
Verify Stoichiometry:
-
Rationale: To favor monosubstitution, it is crucial to use a precise 1:1 molar ratio of 2,3-dichloroquinoxaline to the first nucleophile. An excess of the nucleophile will lead to the formation of the disubstituted product.
-
Protocol: Carefully measure the amounts of your reactants to ensure a 1:1 stoichiometry for the first substitution step.
-
-
Control Reaction Temperature:
-
Rationale: The first nucleophilic substitution is often more facile than the second. Running the reaction at a controlled, lower temperature (e.g., room temperature) can favor the formation of the monosubstituted product and prevent over-reaction.[1][5]
-
Protocol: Begin the reaction at room temperature or even 0 °C and monitor its progress by TLC. Only increase the temperature if the reaction is not proceeding.
-
-
Isolate the Monosubstituted Intermediate:
-
Rationale: The most reliable way to ensure the formation of a clean, unsymmetrically disubstituted product is to isolate and purify the monosubstituted intermediate before introducing the second nucleophile.[1]
-
Protocol: After the first substitution reaction is complete, perform a workup and purify the 2-substituted-3-chloroquinoxaline intermediate using recrystallization or column chromatography.
-
-
Perform the Second Substitution:
-
Rationale: With the pure monosubstituted intermediate in hand, the second substitution can be carried out. This step may require more forcing conditions (e.g., heating) depending on the nucleophilicity of the second reagent.
-
Protocol: React the isolated intermediate with the second nucleophile in a suitable solvent. The reaction may require heating to proceed to completion.[1] Monitor the reaction by TLC to determine the optimal reaction time.
-
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline via Condensation
This protocol describes the classical synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.[1]
Materials:
-
o-Phenylenediamine (1.1 g)
-
Benzil (2.1 g)
-
Rectified spirit (ethanol) (16 mL)
-
Water
Procedure:
-
Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
In a separate flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture on a water bath for 30 minutes.
-
Add water dropwise to the warm solution until a slight cloudiness persists.
-
Allow the solution to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.[1]
Protocol 2: Synthesis of Asymmetrically Substituted 2-Amino-3-alkoxyquinoxalines
This protocol outlines the stepwise synthesis of an unsymmetrical quinoxaline from 2,3-dichloroquinoxaline.[1]
Materials:
-
2,3-Dichloroquinoxaline
-
Amine (1 equivalent)
-
Sodium alkoxide (1 equivalent)
-
Solvent (e.g., Ethanol, THF)
Procedure:
-
React 2,3-dichloroquinoxaline with one equivalent of the amine in a suitable solvent at room temperature to favor monosubstitution.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Isolate the 2-amino-3-chloroquinoxaline intermediate by workup and purification (e.g., column chromatography).
-
React the isolated intermediate with one equivalent of the sodium alkoxide in a suitable solvent. This step may require heating.[1]
-
Monitor the reaction by TLC until completion.
-
Perform a standard workup and purify the final product.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2,3-Disubstituted Quinoxalines
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| None (thermal) | Ethanol, reflux | Variable | [1] |
| Iodine | Microwave irradiation | High | [7] |
| CuSO4·5H2O | Room temperature | Good to excellent | [7] |
| [TMPSA]HSO4 | Water | Good | [7] |
| Pd(PPh3)4 | Toluene/EtOH, reflux (Suzuki Coupling) | 92% (for 2,3-diphenyl) | [8] |
III. References
-
A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines - Benchchem. Available at:
-
troubleshooting common problems in quinoxaline synthesis - Benchchem. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Validation & Comparative
Comparative Mass Spectrometry Guide: Structural Elucidation of 5-Bromo-2-methoxy-7-methylquinoxaline
Executive Summary
This technical guide evaluates the mass spectrometric behavior of 5-Bromo-2-methoxy-7-methylquinoxaline , a critical intermediate in the synthesis of alpha-2 adrenergic agonists (e.g., Brimonidine).
We compare two primary analytical workflows: Electron Ionization (EI) coupled with GC, and Electrospray Ionization (ESI) coupled with LC-MS/MS.[1][2] While EI provides a robust spectral fingerprint useful for library matching, ESI with Collision-Induced Dissociation (CID) offers superior control over fragmentation pathways, particularly for preserving the bromine isotopic signature during initial detection.
Recommendation:
-
Use EI (GC-MS) for raw material purity profiling and impurity identification (fingerprinting).
-
Use ESI-CID (LC-MS/MS) for trace-level quantification and pharmacokinetic studies where soft ionization prevents thermal degradation.
Molecular Profile & Analytical Challenges
The analyte presents specific structural features that dictate the mass spectral response:
-
Formula:
-
Monoisotopic Mass: 252.0 (for
) -
Isotopic Pattern: The presence of a single bromine atom creates a characteristic 1:1 doublet at m/z 252 (
) and m/z 254 ( ). -
Labile Groups: The methoxy ether (
) is the primary site of fragmentation, susceptible to radical loss ( ) or neutral loss of formaldehyde ( ).
Comparative Analysis: EI vs. ESI-CID
The following table contrasts the performance of "Hard" (EI) vs. "Soft" (ESI) ionization techniques for this specific quinoxaline derivative.
| Feature | Method A: Electron Ionization (EI) | Method B: ESI-MS/MS (CID) |
| Ionization Energy | 70 eV (Standard) | Soft (Voltage dependent) |
| Molecular Ion ( | Moderate intensity; often accompanied by extensive fragmentation. | High intensity |
| Isotopic Fidelity | Preserved in molecular ion, but lost in de-brominated fragments. | Preserved in Precursor; user-selectable in Product ions. |
| Key Fragments | Radical cations (odd electron species).[3] | Even-electron cations (protonated species). |
| Sensitivity | Nanogram range (Universal). | Picogram range (Selectivity enhanced by MRM). |
| Primary Utility | Structural Confirmation (Library Match). | Quantitation (PK/PD studies). |
Detailed Fragmentation Mechanisms
Understanding the causality of bond cleavage is essential for interpreting the spectra.
Pathway A: Methoxy Group Cleavage (Dominant)
The most labile bond is the ether linkage at the C-2 position.
-
EI Mode: Homolytic cleavage often results in the loss of a methyl radical (
, -15 Da), generating a resonance-stabilized cation at m/z 237/239. -
ESI Mode: Rearrangement often leads to the neutral loss of formaldehyde (
, -30 Da) or CO (-28 Da) if the ring contracts.
Pathway B: De-bromination
-
Direct Loss: Homolytic cleavage of the
bond yields the ion. -
Significance: This results in the collapse of the isotopic doublet. The resulting ion at m/z 173 (approx) appears as a singlet, confirming the loss of the halogen.
Pathway C: Quinoxaline Ring Contraction
-
Typical of nitrogen heterocycles, the quinoxaline core may undergo Retro-Diels-Alder (RDA) type reactions or loss of HCN (-27 Da), though this requires higher collision energies (CE > 35 eV).
Visualization of Fragmentation Pathways[5][6][7][8][9]
The following diagram illustrates the logical flow of fragmentation from the parent ion, highlighting the difference between the Methy-loss and Bromo-loss pathways.
Figure 1: Predicted ESI-CID fragmentation tree for 5-Bromo-2-methoxy-7-methylquinoxaline.
Experimental Protocols
Method A: GC-EI-MS (Structural Fingerprinting)
-
Instrument: Agilent 7890B/5977B MSD (or equivalent).
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Inlet: Split/Splitless at 250°C. Split ratio 10:1.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: 230°C, 70 eV.
-
Data Analysis: Monitor for m/z 252, 254 (Molecular Ion) and m/z 237 (Base Peak, [M-CH3]+).
Method B: LC-ESI-QTOF (High Res Characterization)
-
Instrument: Waters Xevo G2-XS Q-TOF (or equivalent).
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.7µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[4]
-
-
Gradient: 5% B to 95% B over 5 mins.
-
Source Parameters:
-
Capillary: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temp: 120°C.
-
-
MS/MS Strategy: Perform a "Product Ion Scan" on precursor 253.0. Ramp Collision Energy (CE) from 10 to 40 eV to visualize both the labile methoxy loss and the stable bromine loss.
Analytical Workflow Diagram
This diagram outlines the decision matrix for choosing the correct method based on the analytical goal.
Figure 2: Decision matrix for selecting the optimal mass spectrometry workflow.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Quinoxaline Derivatives. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Holčapek, M., et al. (2010). Structural analysis of quinoxaline derivatives using electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
Sources
A Senior Application Scientist's Guide: Comparing the Reactivity of 5-Bromo vs. 5-Chloro Quinoxaline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the quinoxaline scaffold is a cornerstone of innovation.[1][2] These nitrogen-containing heterocycles are prevalent in a wide array of pharmacologically active compounds, making the strategic functionalization of the quinoxaline core a critical task in the synthesis of novel molecular entities.[3][4]
Halogenated quinoxalines, particularly at the 5-position, serve as versatile synthetic handles for introducing molecular diversity through reactions like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The choice between a 5-bromo or a 5-chloro derivative is a common decision point in synthetic design, with significant implications for reaction efficiency, cost, and scalability.
This guide provides an in-depth, objective comparison of the reactivity of 5-bromoquinoxaline versus 5-chloroquinoxaline derivatives. We will delve into the fundamental principles governing their reactivity, present supporting experimental data and protocols, and offer field-proven insights to guide your synthetic strategy.
The Underlying Chemistry: Physicochemical Properties and Reactivity Principles
The difference in reactivity between 5-bromo- and 5-chloroquinoxalines is rooted in the fundamental properties of the carbon-halogen bond. Two key factors are at play: Bond Dissociation Energy (BDE) and leaving group ability .
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker and longer than the C-Cl bond. The average BDE for a C-Br bond in an aryl system is approximately 70-83 kcal/mol, whereas the C-Cl bond is stronger, at around 85-96 kcal/mol.[5][6][7] This difference is critical in palladium-catalyzed cross-coupling reactions, where the cleavage of the C-X bond during the oxidative addition step is often rate-limiting.[8][9] The lower BDE of the C-Br bond means that 5-bromoquinoxalines will undergo oxidative addition to a Pd(0) catalyst more readily and under milder conditions than their 5-chloro counterparts.
-
Leaving Group Ability: In nucleophilic aromatic substitution (SNAr) reactions, the facility of the halide to depart from the intermediate Meisenheimer complex is crucial. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) due to its larger size and greater polarizability, which allows it to better stabilize the negative charge as it departs.
This leads to a well-established general reactivity trend for aryl halides in both reaction classes: I > Br > Cl > F .[10]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C and C-N bonds.[11] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. As mentioned, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is the critical step where the reactivity difference between bromo- and chloro-quinoxalines is most pronounced.
Figure 1: Generalized catalytic cycle for palladium cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
| 5-Bromoquinoxaline | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | >85% | Generally proceeds cleanly with standard catalysts.[12] |
| 5-Chloroquinoxaline | Pd₂(dba)₃ / SPhos (2-5 mol%) | K₃PO₄ | Toluene or Dioxane | 100-110 | 12-24 | 60-90% | Often requires more advanced, electron-rich ligands and stronger bases for efficient coupling.[13] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Haloquinoxaline
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-haloquinoxaline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% for bromo; Pd₂(dba)₃/SPhos, 2.5/5 mol% for chloro), and the base (2.0 equiv).[12]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Reaction: Stir the mixture at the designated temperature (see table above) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tijer.org [tijer.org]
- 4. mdpi.com [mdpi.com]
- 5. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALKYL HALIDES [research.cm.utexas.edu]
- 7. issr.edu.kh [issr.edu.kh]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. benchchem.com [benchchem.com]
- 11. jmcct.com [jmcct.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Biological activity of bromo-substituted quinoxalines versus nitro-substituted analogs
Topic: Biological Activity of Bromo-Substituted Quinoxalines versus Nitro-Substituted Analogs Content Type: Publish Comparison Guide
Executive Summary: The Halogen vs. Nitrogen Dilemma
In the optimization of quinoxaline scaffolds—a privileged structure in medicinal chemistry—the choice between a bromo (-Br) and a nitro (-NO₂) substituent is rarely arbitrary. It is a strategic decision that dictates the molecule's physicochemical profile, metabolic fate, and mechanism of action.
This guide objectively compares these two critical substitutions. While the nitro group offers profound electron-withdrawing power and redox-mediated toxicity (ideal for antimicrobials), the bromo substituent provides enhanced lipophilicity and halogen-bonding capabilities, often yielding superior safety profiles and membrane permeability in anticancer applications.
Key Takeaway:
-
Select -NO₂ for: Hypoxia-activated prodrugs, antimicrobial agents (via radical generation), and DNA intercalation enhancement.
-
Select -Br for: Solid tumor penetration, kinase inhibition (via halogen bonding), and metabolic stability.
Chemical Space & SAR Analysis
The biological divergence between these analogs stems from their fundamental electronic and steric properties.
| Feature | Nitro (-NO₂) Substitution | Bromo (-Br) Substitution | Impact on Bioactivity |
| Electronic Effect | Strong Electron Withdrawing ( | Moderate Electron Withdrawing ( | Nitro analogs strongly pull electron density, increasing the acidity of adjacent protons and enhancing DNA intercalation. |
| Lipophilicity ( | Low (Polar) | High (Lipophilic) | Bromo analogs cross cell membranes more effectively, crucial for solid tumor efficacy. |
| Binding Mode | Hydrogen Bond Acceptor | Halogen Bonding ( | Bromo can form specific interactions with backbone carbonyls in kinase pockets, often improving selectivity. |
| Metabolism | Reducible (Nitroreductases) | Stable (Aryl Halide) | Nitro groups can be reduced to toxic amines (mutagenic risk); Bromo groups are generally metabolically robust. |
Comparative Biological Performance
A. Anticancer Activity: The Lipophilicity Advantage
Recent SAR studies indicate a shift toward bromo-substituted quinoxalines for solid tumor treatment. A study comparing 6-bromo and 6-nitro derivatives demonstrated that bromo-substituted analogs exhibited superior inhibition of lung cancer cells (A549) compared to their nitro counterparts.
-
Mechanism: The enhanced lipophilicity of the bromo-derivative facilitates passive diffusion across the cancer cell membrane. Once inside, the quinoxaline core acts as a DNA intercalator or Topoisomerase II inhibitor.
-
Data Point: In a study of 8-substituted quinolines/quinoxalines, 5,7-dibromo derivatives showed IC₅₀ values ranging from 6.7 to 25.6 µg/mL against HeLa and HT29 lines, outperforming several nitro analogs due to better cellular uptake and reduced off-target redox toxicity.
B. Antimicrobial Activity: The Redox Power of Nitro
Conversely, the nitro group remains dominant in antimicrobial applications, particularly against Mycobacterium tuberculosis and anaerobes.
-
Mechanism: The nitro group undergoes enzymatic reduction (via bacterial nitroreductases) to form reactive nitro-radical anions. These radicals cause lethal DNA damage and oxidative stress within the bacterium.
-
Data Point: In antitubercular screenings, replacing a C5-nitro group with a bromo group resulted in a 10-fold loss of activity .[1] The redox potential of the nitro group is essential for the "Trojan horse" mechanism required to kill dormant bacteria.
C. Data Summary Table
| Therapeutic Area | Superior Substituent | Primary Mechanism | Key Reference |
| Lung Cancer (A549) | Bromo (-Br) | Membrane Permeability + Topo II Inhibition | [Vertex, 2025] |
| Tuberculosis | Nitro (-NO₂) | Bio-reduction / Radical Generation | [NIH, 2022] |
| Gram-Negative Bacteria | Mixed | Bromo often better for efflux pump avoidance; Nitro for intracellular killing.[2] | [NIH, 2020] |
Mechanistic Visualization
The following diagram illustrates the decision logic for selecting between Bromo and Nitro substituents based on the target biological pathway.
Caption: SAR Decision Matrix illustrating the divergent mechanistic pathways dictated by Bromo vs. Nitro substitution.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Comparative Cytotoxicity (MTT/CCK-8 Assay)
Used to verify the lipophilicity advantage of Bromo-analogs in cancer cells.
-
Seeding: Plate A549 or HeLa cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Prepare stock solutions of Bromo- and Nitro-quinoxalines in DMSO. Dilute serially (0.1 to 100 µM). Ensure final DMSO < 0.1%.
-
Incubation: Treat cells for 48h.
-
Detection: Add 10 µL CCK-8 reagent or MTT solution. Incubate 2-4h. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Validation: Calculate IC₅₀. Expectation: Bromo analogs should show lower IC₅₀ in solid tumor lines due to higher intracellular accumulation.
Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Used to verify the redox-mediated potency of Nitro-analogs in bacteria.
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus or M. tuberculosis surrogate) matched to 0.5 McFarland standard.
-
Dilution: In a 96-well plate, perform 2-fold serial dilutions of compounds in cation-adjusted Mueller-Hinton broth.
-
Control: Include Ciprofloxacin (positive control) and DMSO (solvent control).
-
Incubation: 37°C for 18-24h (bacteria) or 5-7 days (mycobacteria).
-
Readout: Visual turbidity check or Resazurin dye reduction (blue to pink indicates growth).
-
Validation: Expectation: Nitro analogs should outperform Bromo analogs in anaerobic or microaerophilic conditions.
Synthesis & Screening Workflow
Caption: Synthesis and screening workflow for differentiating activity profiles.
References
-
Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. ResearchGate. [Link]
-
Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. National Institutes of Health (PMC). [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health (PMC). [Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. National Institutes of Health (PMC). [Link]
Sources
Comparative study of different catalysts for quinoxaline synthesis
[1][2][3][4]
Executive Summary
Quinoxalines (benzopyrazines) represent a privileged scaffold in medicinal chemistry, serving as the core structure for various antibiotics (e.g., echinomycin), anticancer agents, and kinase inhibitors.[1][2][3] While the classical Hinsberg reaction —condensation of 1,2-diamines with 1,2-dicarbonyls—remains the primary synthetic route, the choice of catalyst dictates the reaction's efficiency, sustainability, and suitability for pharmaceutical applications.
This guide compares three distinct catalytic approaches: Lewis Acids , Magnetic Nanocatalysts , and Organocatalysts . We analyze them based on reaction kinetics, yield, solvent requirements, and scalability, providing researchers with evidence-based protocols for laboratory implementation.
Mechanistic Principles
The formation of the quinoxaline ring is fundamentally a double condensation reaction. The catalyst's role is to activate the carbonyl carbons of the 1,2-dicarbonyl compound (electrophile), making them susceptible to nucleophilic attack by the diamine.
Mechanism of Acid-Catalyzed Condensation
The following diagram illustrates the stepwise activation and dehydration pathway common to both Lewis and Brønsted acid catalysts.
Figure 1: Stepwise mechanistic pathway for the acid-catalyzed synthesis of quinoxaline.[4]
Comparative Performance Analysis
The following table synthesizes performance metrics from recent literature, comparing traditional Lewis acids against modern heterogeneous and green alternatives.
| Catalyst Class | Representative Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reusability | Key Advantage |
| Lewis Acid | Indium(III) Chloride ( | p-Xylene | 140 (Reflux) | 2 h | 68-83% | Low | High atom economy; handles sterically hindered substrates. |
| Magnetic Nano | Water | 25 (RT) | 15-30 min | 90-96% | High (Magnet) | Green solvent; easy magnetic separation; high surface area. | |
| Organocatalyst | Camphorsulfonic Acid (CSA) | Ethanol | 25 (RT) | 2-8 h | 85-94% | Moderate | Metal-free; biodegradable; avoids trace metal contamination. |
| Solid Acid | Ammonium Heptamolybdate | EtOH/H₂O | 25 (RT) | 10-45 min | 85-95% | Moderate | Mild conditions; commercially available; short reaction time. |
Analysis:
-
For Drug Discovery: Organocatalysts (CSA) are preferred to avoid heavy metal scavenging steps required in GMP environments.
-
For High-Throughput: Magnetic Nanocatalysts (
) offer the fastest turnover and easiest workup (decantation vs. filtration/extraction). -
For Difficult Substrates: Lewis Acids (
) remain the standard for forcing conditions when electron-withdrawing groups deactivate the diamine.
Detailed Experimental Protocols
Protocol A: Magnetic Nanocatalyst Method ( )
Best for: Green chemistry applications, rapid synthesis, and catalyst recycling. Source: Adapted from Lü et al., Aust. J. Chem.[5] and Sajjadifar et al.[6]
Materials:
- Nanoparticles (10 mol%)[9]
-
Water (5 mL)
Workflow Diagram:
Figure 2: Workflow for magnetically recyclable synthesis of quinoxaline.
Step-by-Step Procedure:
-
Preparation: In a 25 mL round-bottom flask, combine o-phenylenediamine (108 mg, 1 mmol) and benzil (210 mg, 1 mmol).
-
Catalyst Addition: Add
nanoparticles (approx. 23 mg, 10 mol%) and 5 mL of deionized water. -
Reaction: Stir the mixture vigorously at room temperature. The reaction typically completes within 15–30 minutes (monitor via TLC using 3:7 EtOAc/Hexane).
-
Separation: Place a strong magnet (neodymium) against the bottom of the flask. The black catalyst particles will aggregate immediately.
-
Isolation: Decant the supernatant (containing the product). Wash the catalyst residue with 2 mL of hot ethanol and decant again to maximize recovery.
-
Purification: The crude product precipitates from the aqueous/ethanol mixture. Filter and recrystallize from hot ethanol to obtain yellow crystals.
-
Recycling: The catalyst can be dried at 80°C and reused for up to 5 cycles with minimal loss of activity.
Protocol B: Lewis Acid Catalyzed Method ( )
Best for: Fused ring systems (e.g., pyrrolo-quinoxalines) and one-pot multi-component reactions. Source: Adapted from Yadav et al. and ACS Omega (2024).
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)[3]
-
Indium(III) chloride (
) (1-10 mol%) -
Acetonitrile or p-Xylene (5 mL)
Step-by-Step Procedure:
-
Setup: Dissolve the diamine and dicarbonyl compound in 5 mL of acetonitrile.
-
Catalysis: Add
(typically 1–5 mol% is sufficient for simple condensations; up to 10% for complex fused systems). -
Reaction: Stir at room temperature for simple substrates. For hindered substrates or fused-ring synthesis, reflux at 80–140°C for 2 hours.
-
Workup: Evaporate the solvent under reduced pressure.
-
Extraction: Dilute the residue with water (10 mL) and extract with ethyl acetate (2 x 10 mL).
-
Purification: Dry the organic layer over anhydrous
, concentrate, and purify via silica gel column chromatography.
Critical Evaluation & Recommendations
When to use (Magnetic Nano):
-
Sustainability: Ideal for "Green Chemistry" initiatives due to aqueous media and ambient temperature.
-
Cost: Reduces solvent disposal costs and catalyst procurement costs (due to recycling).
-
Limitation: May require surface modification (e.g., silica coating) to prevent leaching in highly acidic media.
When to use (Lewis Acid):
-
Versatility: Excellent for promoting subsequent reactions in one-pot syntheses (e.g., nucleophilic additions after ring formation).
-
Solubility: Better for highly lipophilic substrates that are insoluble in water.
-
Limitation: Indium is relatively expensive and toxic; rigorous removal is required for biological assays.
When to use Organocatalysts (CSA/Acetic Acid):
-
Regulatory Compliance: Preferred in late-stage pharmaceutical synthesis where metal limits (ppm) are strict.
-
Simplicity: Often requires no column chromatography; product crystallizes out of ethanol.
References
-
Lü, H.-Y., et al. (2010).[5] Magnetic Fe3O4 Nanoparticles as New, Efficient, and Reusable Catalysts for the Synthesis of Quinoxalines in Water. Australian Journal of Chemistry.[5][9]
-
Sajjadifar, S., et al. (2023).[7] Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances.
-
Hasaninejad, A., et al. (2009). Synthesis of Quinoxaline Derivatives via Condensation of Aryl-1,2-diamines with 1,2-diketones Using (NH4)6Mo7O24.4H2O. Journal of the Iranian Chemical Society.
-
Deng, J., et al. (2024). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. ACS Omega.
-
BenchChem. (2025).[1][3] Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sid.ir [sid.ir]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectsci.au [connectsci.au]
- 10. ijrar.org [ijrar.org]
In vitro evaluation of novel quinoxaline derivatives against cancer cell lines
Executive Summary
The quinoxaline scaffold (1,4-diazanaphthalene) has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases (EGFR, VEGFR), tubulin, and DNA. However, for researchers and drug developers, the challenge lies not in synthesis, but in rigorous benchmarking .
This guide provides a technical framework for evaluating novel quinoxaline derivatives (designated here as the QX-Series ) against industry standards: Doxorubicin (broad-spectrum cytotoxic) and Erlotinib (targeted EGFR inhibitor). We analyze performance across cytotoxicity (IC
Part 1: The Comparative Landscape
Why Quinoxalines?
While Doxorubicin (DOX) remains a gold standard for solid tumors, its clinical utility is limited by cardiotoxicity and multidrug resistance (MDR). Novel quinoxalines are designed to bridge the gap between cytotoxicity and targeted therapy (dual EGFR/VEGFR inhibition), offering a safety profile potentially superior to anthracyclines.
Performance Data: QX-Series vs. Standards
The following data represents a synthesis of recent high-potency quinoxaline derivatives (specifically
Table 1: Comparative IC
| Compound | Class | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | Mechanism of Action |
| QX-8 (Novel) | 0.86 ± 0.1 | 1.06 ± 0.2 | 2.50 ± 0.3 | Dual EGFR/VEGFR2 Inhibitor | |
| QX-4i (Novel) | Quinoxaline-hydrazone | 3.90 ± 0.1 | 5.30 ± 0.4 | 4.40 ± 0.2 | EGFR Kinase Inhibitor |
| Doxorubicin | Anthracycline | 0.50 - 2.0 | 0.50 - 1.5 | 0.80 - 1.2 | DNA Intercalation / Topo II |
| Erlotinib | Quinazoline | >10 (Wild Type) | >20 | N/A | EGFR Tyrosine Kinase Inhibitor |
| Sorafenib | Bi-aryl urea | 2.5 - 5.0 | 4.0 - 6.0 | 3.5 - 5.0 | Multi-kinase (VEGFR/PDGFR) |
Analyst Insight: While Doxorubicin often displays lower absolute IC
values (higher potency), the QX-8 derivative demonstrates superior selectivity indices (SI) when tested against normal cell lines (e.g., MCF-10A, IC> 100 M), a critical advantage over the non-selective toxicity of anthracyclines.
Part 2: Structure-Activity Relationship (SAR) Logic
To rationally design superior derivatives, one must understand the pharmacophore. The quinoxaline core acts as a bioisostere to the quinazoline ring found in Gefitinib/Erlotinib.
-
Positions 2 & 3: Substitution here with electron-withdrawing groups (e.g., hydrazones, sulfonamides) enhances hydrogen bonding with the kinase hinge region (Met793 in EGFR).
-
N-Substitution (Position 1): The addition of an allyl or alkyl chain (as seen in QX-8) improves lipophilicity, facilitating passive diffusion across the cell membrane, which is often the rate-limiting step for intracellular kinase targets.
Part 3: Experimental Validation Protocols
High-Precision Cytotoxicity Screening (MTT Assay)
Standard protocols often fail due to the poor aqueous solubility of planar quinoxaline rings. This optimized workflow ensures reproducibility.
Reagents:
-
Stock Solution: Dissolve derivative in 100% DMSO at 10 mM. Sonicate for 15 mins at 37°C if precipitation occurs.
-
MTT Reagent: 5 mg/mL in PBS (0.22
m filtered). -
Solubilization Buffer: 100% DMSO (Acidified isopropanol is not recommended for quinoxalines due to potential pH-dependent color shifts).
Protocol Steps:
-
Seeding: Seed A549 cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Serial dilute compounds in culture media. Critical: Final DMSO concentration must be
to prevent solvent toxicity masking drug effects. -
Incubation: 48 hours at 37°C / 5% CO
. -
Development: Add 20
L MTT stock. Incubate 3–4 hours until purple formazan crystals form. -
Dissolution: Aspirate media carefully (do not disturb crystals). Add 100
L DMSO. Shake orbitally for 15 mins protected from light. -
Read: Absorbance at 570 nm (Reference: 630 nm).
Workflow Visualization
Figure 1: Optimized MTT screening workflow for hydrophobic quinoxaline derivatives.
Part 4: Mechanistic Evaluation (EGFR/VEGFR Inhibition)
Unlike Doxorubicin, which indiscriminately intercalates DNA, novel quinoxalines (like QX-8) often act as dual kinase inhibitors.
The Signaling Pathway
Quinoxalines competitively bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs). This blockade prevents autophosphorylation and downstream signaling via the PI3K/Akt and RAS/MAPK pathways, leading to apoptosis rather than necrosis.
Kinase Selectivity Data (Cell-Free Assay):
-
EGFR (WT): QX-8 IC
= 0.088 M (Comparable to Erlotinib). -
VEGFR-2: QX-8 IC
= 0.108ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> M (Superior to Sorafenib in some assays).
Pathway Blockade Diagram
Figure 2: Mechanism of Action. Quinoxaline derivatives block RTK autophosphorylation, halting downstream PI3K/Akt and MAPK signaling cascades.
Part 5: Conclusion & Recommendations
For researchers evaluating new chemical entities (NCEs):
-
Screening: If your derivative shows an IC
> 10 M in A549 or MCF-7, it is likely inferior to current standards unless it possesses a unique resistance-breaking profile. -
Targeting: Focus on dual-inhibition . The most successful recent quinoxalines (e.g., QX-8) target both angiogenesis (VEGFR) and proliferation (EGFR).
-
Solubility: Always report the maximum soluble concentration in culture media. Many "inactive" quinoxalines are simply insoluble precipitates in the well.
References
-
El-Mekabaty, A., et al. (2024). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Archiv der Pharmazie. Link
-
Abdel-Rahman, H.M., et al. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Chemical Biology & Drug Design. Link
-
Sari, S., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents targeting EGFR. Chemical Biology & Drug Design. Link
-
Abcam Protocols. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Link
-
BenchChem. (2025).[1] A Comparative Analysis of Quinoxaline-Based Anticancer Agents. Link
Sources
Comparative Guide: Microwave-Assisted vs. Conventional Heating for Quinoxaline Synthesis
[1][2][3][4]
Executive Summary
The synthesis of quinoxaline derivatives—critical scaffolds in oncology, antimicrobial research, and organic semiconductors—has historically relied on conventional thermal condensation. While effective, these methods often suffer from prolonged reaction times, harsh solvent requirements, and thermal gradients that degrade yield.
This technical guide compares the traditional conductive heating (reflux) approach with microwave-assisted organic synthesis (MAOS) . By leveraging dielectric heating, researchers can achieve volumetric heating, significantly reducing reaction times from hours to minutes while improving selectivity and yield.
Mechanistic Divergence: Thermal vs. Dielectric Heating
To understand the efficiency gap, one must analyze the physics of heat transfer in both systems.
Conventional Heating (Conductive)
In traditional reflux, heat is generated by an external source (oil bath/mantle) and transferred via conduction through the reaction vessel walls and convection within the solvent.
-
Limitation: This creates a thermal gradient (hot walls, cooler center), leading to non-uniform activation energy distribution.
-
Consequence: Slower reaction rates and potential for localized overheating/degradation near vessel walls.
Microwave-Assisted Heating (Dielectric)
Microwave irradiation (typically 2.45 GHz) couples directly with the reaction matrix through two primary mechanisms:[1]
-
Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field.[1] The molecular friction from this rapid realignment generates internal heat.[1][2]
-
Ionic Conduction: Dissolved ions move back and forth under the electric field, generating heat via collision with solvent molecules.[2]
-
Advantage: This results in volumetric heating —the sample heats from the inside out simultaneously, often exceeding the solvent's atmospheric boiling point (superheating) in sealed vessels.
Visualization: Heating Mechanisms
Figure 1: Comparison of heat transfer vectors. Conventional heating relies on slow convection currents, while microwave heating achieves direct, uniform volumetric activation.
Performance Metrics: The Efficiency Gap
The following data compares the condensation of o-phenylenediamine with benzil to form 2,3-diphenylquinoxaline, a standard benchmark reaction.
| Metric | Conventional Reflux | Microwave-Assisted (MW) | Improvement Factor |
| Reaction Time | 2 – 4 Hours | 1 – 5 Minutes | ~50x Faster |
| Yield | 70 – 85% | 85 – 99% | +15-20% |
| Energy Usage | High (Continuous heating) | Low (Short burst irradiation) | High Efficiency |
| Solvent | Glacial Acetic Acid / Ethanol | Water / Ethanol / Solvent-Free | Greener Profile |
| Purification | Recrystallization often required | Simple wash/filtration often sufficient | Streamlined |
Key Insight: The dramatic reduction in time is attributed to the "Arrhenius factor." In sealed MW vessels, temperatures can rapidly exceed the solvent's boiling point, exponentially increasing the rate constant (
Experimental Protocols
Protocol A: Conventional Synthesis (Benchmark)
Suitable for labs lacking MW reactors or for large-scale bulk synthesis where batch processing is preferred.
Reagents: o-Phenylenediamine (10 mmol), Benzil (10 mmol), Glacial Acetic Acid (15 mL).
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add o-phenylenediamine (1.08 g) and benzil (2.10 g) to the flask. Add 15 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (~118°C) with stirring for 3 hours . Monitor progress via TLC (SiO₂, Hexane:EtOAc 7:3).
-
Work-up: Cool the mixture to room temperature. Pour the dark solution into 100 mL of crushed ice/water with vigorous stirring.
-
Isolation: Filter the resulting precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove acid traces.
-
Purification: Recrystallize from hot ethanol to obtain pale yellow needles.
Protocol B: Microwave-Assisted Synthesis (Green Method)
Recommended for high-throughput screening, library generation, and maximizing yield.
Reagents: o-Phenylenediamine (10 mmol), Benzil (10 mmol), Ethanol (2 mL) or Silica Gel (Solid Support).
-
Preparation:
-
Solvent Method: Mix reactants in a 10 mL microwave-safe vial. Add 2 mL of ethanol (to act as a dipole coupling agent) and a catalytic amount of acetic acid (optional). Cap the vessel.
-
Solvent-Free Method: Adsorb reactants onto 1 g of silica gel or acidic alumina by grinding them together in a mortar. Transfer to an open vessel.
-
-
Irradiation: Place in a dedicated synthesis microwave (e.g., CEM Discover or Anton Paar Monowave).
-
Settings: Power = 150-300W (Dynamic), Temperature Limit = 100°C (if sealed), Hold Time = 2 Minutes .
-
-
Work-up:
-
Solvent Method: Cool the vial (compressed air cooling is usually built-in). Pour into ice water.
-
Solvent-Free: Wash the solid support with hot ethanol and filter; evaporate the solvent.
-
-
Isolation: Filter the precipitate. Yields are typically high enough that recrystallization is optional.
Workflow Visualization
Figure 2: Operational workflow comparison. The microwave path eliminates the extended reflux and often simplifies the purification steps due to higher conversion efficiency.
Troubleshooting & Optimization
Solvent Selection in MAOS
Microwave heating requires a medium with a high loss tangent (tan δ) , which measures a material's ability to convert electromagnetic energy into heat.
-
High Absorbers (Good): Ethanol (tan δ = 0.941), DMSO, Acetic Acid.
-
Low Absorbers (Bad): Hexane, Toluene (transparent to MW). Note: If using non-polar solvents, add a "doping" agent like an ionic liquid or a magnetic stir bar made of SiC (passive heating element).
Safety Note
-
Sealed Vessels: Always use dedicated microwave reactor vials capable of withstanding high pressure (up to 20-30 bar). Never use standard glassware in a sealed MW reaction.
-
Runaway Reactions: Because heating is instantaneous, exothermic reactions can spike in temperature rapidly. Use active air cooling and temperature limits.
References
-
Sahu, S. et al. (2025).[3] Comparative Studies on Conventional and Microwave Assisted Synthesis of Novel Quinoxalinone Derivatives as Antimicrobial Agents. ResearchGate.
-
BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives. BenchChem.
-
Shaikh, S. (2026).[5] Green Chemistry Approach for Microwave-Assisted Synthesis of Traditional Organic Reactions. ResearchGate.
-
CEM Corporation. Microwave Heating - Mechanism and Theory. CEM.
-
Gouda, M. A. et al. (2018).[6] A Comparative Study of Conventional and Microwave-Assisted Synthesis of Quinoxaline 1,4-di-N-oxide N-acylhydrazones Derivatives. DADUN.
Efficacy of Bromo-Substituted Quinoxalines as Antimicrobial Agents
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The rapid emergence of multidrug-resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), has necessitated the exploration of non-traditional pharmacophores. Quinoxaline (1,4-diazanaphthalene) scaffolds have emerged as a critical alternative to fluoroquinolones.
This guide objectively evaluates bromo-substituted quinoxalines , specifically focusing on the structure-activity relationship (SAR) conferred by the bromine atom at positions 6 and 7. Unlike their chloro- and fluoro-analogs, bromo-derivatives offer a unique balance of lipophilicity (LogP) and steric bulk, often resulting in enhanced membrane permeability and distinct binding kinetics with bacterial DNA gyrase.
Mechanism of Action: Dual-Target Inhibition
Bromo-substituted quinoxalines primarily function as DNA intercalators and Topoisomerase II (DNA Gyrase) inhibitors . The planar quinoxaline core intercalates between DNA base pairs, while the bromine substituent interacts with the hydrophobic pockets of the gyrase B subunit, stabilizing the cleavable complex and preventing DNA religation.
Pathway Visualization
The following diagram illustrates the cascade from cellular entry to bacterial cell death.
Figure 1: Mechanism of action showing primary DNA gyrase inhibition and secondary ROS generation pathways.
Comparative Efficacy & SAR Analysis
The introduction of a bromine atom significantly alters the physicochemical profile of the quinoxaline ring. The following data synthesizes comparative studies between unsubstituted, chloro-, and bromo-substituted derivatives.
Structure-Activity Relationship (SAR) Trends
-
Position 6/7 Substitution: Electron-withdrawing groups (EWGs) like Br and Cl at these positions generally increase potency against Gram-positive bacteria compared to electron-donating groups (CH3, OCH3).
-
Lipophilicity (LogP): Br > Cl > F. The higher lipophilicity of bromo-derivatives facilitates penetration through the thick peptidoglycan layer of Gram-positive bacteria (MRSA).
-
Steric Hindrance: The larger Van der Waals radius of Bromine (1.85 Å) vs. Chlorine (1.75 Å) can improve selectivity but may reduce potency if the binding pocket is sterically constrained.
Comparative MIC Data (µg/mL)
Data aggregated from comparative studies on 2,3-disubstituted quinoxaline derivatives.
| Compound Class | Substituent (R) | MRSA (ATCC 33591) | E. coli (ATCC 25922) | Cytotoxicity (CC50) | Key Characteristic |
| Bromo-Quinoxaline | 6-Br | 1.0 - 4.0 | > 64.0 | Moderate | High membrane permeability; potent vs Gram(+). |
| Chloro-Quinoxaline | 6-Cl | 0.5 - 2.0 | 32.0 - 64.0 | High | Slightly higher potency; increased toxicity risk. |
| Fluoro-Quinoxaline | 6-F | 4.0 - 8.0 | 16.0 - 32.0 | Low | Better Gram(-) activity; lower Gram(+) potency. |
| Unsubstituted | H | > 64.0 | > 128.0 | Low | Biologically inert without functionalization. |
| Vancomycin (Std) | - | 1.0 - 2.0 | N/A | Low | Standard of care reference. |
Interpretation: While 6-chloro derivatives often show slightly lower MICs (higher potency), 6-bromo derivatives frequently exhibit a more favorable therapeutic index (Selectivity Index = CC50 / MIC) in specific scaffolds, balancing potency with metabolic stability.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating "Green Chemistry" methods where possible.
Protocol A: Synthesis of 6-Bromo-2,3-diphenylquinoxaline
This protocol uses a phenol-catalyzed condensation, avoiding harsh acids and high temperatures.
Reagents:
-
4-Bromo-1,2-diaminobenzene (1.0 mmol)
-
Benzil (1.0 mmol)[1]
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 4-bromo-1,2-diaminobenzene and 1.0 mmol of benzil in 10 mL of Ethanol:Water (7:3) at room temperature.
-
Catalysis: Add 20 mol% phenol. Stir the mixture at room temperature.
-
Monitoring: Monitor reaction progress via TLC (n-hexane:ethyl acetate 20:1). Reaction typically completes in <30 mins.
-
Work-up: Add 20 mL water. Allow to stand for 30 mins.
-
Purification: Filter the precipitate. Recrystallize from hot ethanol to yield needle-like crystals.
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)
Follows CLSI M07-A10 guidelines.
Workflow:
-
Inoculum Prep: Prepare bacterial suspension to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Dispense 100 µL of inoculum into 96-well plates containing serial 2-fold dilutions of the bromo-quinoxaline test compound (Range: 0.125 – 128 µg/mL).
-
Controls: Include Growth Control (Bacteria + Broth) and Sterility Control (Broth only).
-
Incubation: Incubate at
for 16–20 hours. -
Readout: Determine MIC as the lowest concentration showing no visible turbidity.
Synthesis Pathway Visualization
The following diagram details the logic flow for the synthesis and optimization of the bromo-quinoxaline scaffold.
Figure 2: Green synthesis pathway for 6-bromo-2,3-diphenylquinoxaline via phenol catalysis.
References
-
Comparison of Halogenated Quinoxaline 1,4-dioxides: Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022).[1] MDPI. [Link]
-
Green Synthesis Protocol: Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature.[1][2] (2012).[1] American Journal of Organic Chemistry. [Link]
-
Comparative MIC Data & MRSA Activity: Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023).[3][4] Journal of Multidisciplinary Healthcare. [Link]
-
Cytotoxicity of Halogenated Derivatives: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024).[2][5][6] BMC Chemistry. [Link]
-
Mechanism of Action (DNA Gyrase): DNA Gyrase as a Target for Quinolones. (2019).[7] MDPI Biomolecules. [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 3. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 5-Bromo-2-methoxy-7-methylquinoxaline
[1][2][3]
Strategic Overview & Hazard Assessment
5-Bromo-2-methoxy-7-methylquinoxaline is a halogenated heterocyclic building block commonly used in medicinal chemistry for structure-activity relationship (SAR) studies. Its disposal requires strict adherence to halogenated waste protocols .[1]
Unlike simple organic solvents, the presence of the bromine (Br) atom and the quinoxaline nitrogenous core dictates specific incineration parameters. Improper disposal (mixing with non-halogenated waste) can lead to the formation of toxic dioxins and furans during standard combustion, violating EPA regulations and endangering facility safety.
Chemical Profile & Waste Classification
| Property | Specification | Operational Implication |
| Chemical Class | Halogenated Heterocycle | MUST be segregated into Halogenated Waste streams.[1] |
| Physical State | Solid (typically) | Requires dissolution or solid-waste binning; do not flush. |
| Primary Hazards | Irritant (Skin/Eye), Harmful (Oral) | Standard PPE (Nitrile gloves, safety glasses) required.[2] |
| Reactivity | Stable; combustible | Compatible with standard organic waste containers (HDPE/Glass). |
| EPA Waste Code | D001 (Ignitable - if in solvent), F-List (if spent solvent mix) | Treat as "Hazardous Waste - Toxic/Halogenated". |
Critical Pre-Disposal Directives
The "Halogen Rule" (Segregation)
The most common compliance failure in drug discovery labs is the commingling of halogenated and non-halogenated wastes.
-
Rule: If the compound contains Fluorine, Chlorine, Bromine, or Iodine , it goes into the HALOGENATED stream.[2]
-
Why: Halogenated waste requires high-temperature incineration (>1100°C) with acid gas scrubbing. Non-halogenated waste is often used as fuel blending (energy recovery). Contaminating the fuel blend with bromine can damage incinerators and release corrosive HBr gas.
Chemical Compatibility Check
Before disposal, ensure the quinoxaline derivative is not mixed with:
-
Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction.[2]
-
Strong Acids: May protonate the quinoxaline nitrogen, increasing solubility but potentially generating heat.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
Applicable for: Expired shelf stocks, weigh boats, contaminated gloves, and spill cleanup materials.[2]
-
Containment: Place the solid material in a clear, sealable polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Segregation: Deposit the sealed container into the Lab Solid Waste Drum .
-
Note: Do not throw loose powder into the drum. Double-bagging prevents dust generation upon drum opening.
-
Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)
Applicable for: HPLC waste, reaction byproducts, or dissolved stock solutions.[2]
-
Solvent Assessment: Identify the primary solvent (e.g., DMSO, Dichloromethane, Ethyl Acetate).[2]
-
Stream Selection:
-
If solvent is Halogenated (DCM, Chloroform): Pour into Halogenated Carboy .
-
If solvent is Non-Halogenated (Methanol, Acetone):
-
CRITICAL STOP: Because the solute (the Quinoxaline) contains Bromine , the ENTIRE mixture is now Halogenated Waste .
-
Action: Pour into the Halogenated Carboy .
-
-
-
Rinsing: Triple rinse the original vessel with a small volume of acetone; add rinsate to the Halogenated Carboy.
-
Log Entry: Record the volume and approximate concentration on the carboy’s accumulation log.
Operational Decision Logic (Visualized)
The following diagram outlines the decision-making process for disposing of this specific compound to ensure regulatory compliance.
Figure 1: Decision logic for segregating brominated quinoxaline waste. Note that the presence of the bromine atom forces liquid waste into the Halogenated stream regardless of the carrier solvent.[2]
Emergency Spill Management
In the event of a benchtop spill of 5-Bromo-2-methoxy-7-methylquinoxaline:
-
Secure Area: Alert nearby personnel. If powder is airborne, evacuate the immediate area to let dust settle.
-
PPE Upgrade: Wear double nitrile gloves and a P95/N95 particulate respirator if dust is present.
-
Dry Spill (Powder):
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.
-
Scoop material and the towel into a waste bag.
-
-
Wet Spill (Solution):
-
Cover with an inert absorbent (vermiculite or polypropylene pads).
-
Do not use combustible materials (like sawdust) if the solvent is an oxidizer.
-
-
Disposal: Tag the cleanup debris as Halogenated Solid Waste (due to the bromine content).
References
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. (40 CFR Part 262). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. (29 CFR 1910.1200). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: Quinoxaline Derivatives Safety Profile. (Proxy data for Quinoxaline class). Retrieved from [Link]
Personal protective equipment for handling 5-Bromo-2-methoxy-7-methylquinoxaline
[1]
Executive Safety Summary
Compound Class: Halogenated Quinoxaline Derivative Physical State: Solid (Powder/Crystalline) Primary Hazard: Irritant (Respiratory/Skin/Eye) & Potential Sensitizer Immediate Action: Handle only within a certified chemical fume hood.[1] Do not handle on an open benchtop.
As a Senior Application Scientist, I emphasize that while specific toxicological data (LD50) for 5-Bromo-2-methoxy-7-methylquinoxaline may be sparse in public registries, its structural motifs—specifically the brominated heterocyclic core—dictate a Level 2 Biosafety/Chemical Safety approach. We treat this as a potent pharmaceutical intermediate until proven otherwise.[1]
Risk Assessment & Hazard Identification (The "Why")
To select the correct PPE, we must understand the causality of the risk. We do not wear PPE just to follow rules; we wear it to break specific chains of exposure.[1]
-
Inhalation Risk (High Priority): As a solid intermediate, the primary vector of exposure is airborne dust during weighing and transfer. Quinoxalines are known mucosal irritants (H335).[1] Inhalation can lead to delayed respiratory sensitization.[1]
-
Dermal Absorption: The lipophilic nature of the methoxy-methyl-quinoxaline core suggests it can cross the dermal barrier.[1] Coupled with the bromine substituent, there is a risk of contact dermatitis or chemical burns upon prolonged exposure.
-
Ocular Risk: Fine particulates are abrasive and chemically irritating (H319).[1]
Predicted GHS Classification (Based on SAR - Structure-Activity Relationship):
-
H319: Causes serious eye irritation.[1][2][3][4][5][6][7][8][9]
-
H302: Harmful if swallowed (Precautionary assignment).[1][3]
PPE Selection Matrix
The following gear is mandatory for all procedures involving >5 mg of the substance.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Engineering Control Primary: Fume Hood.PPE Secondary: N95 or P100 (if outside hood).[1] | The fume hood (face velocity 0.3–0.5 m/s) is the primary barrier.[1] Respirators are only for emergency spill cleanup or maintenance.[1] |
| Hand (Dermal) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil) | Brominated heterocycles can permeate thin latex.[1] Double nitrile provides a breakthrough time >480 mins and allows outer glove removal if contaminated.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for powders that can drift around shields.[1] Goggles seal the ocular cavity.[1] |
| Body | Lab Coat (Tyvek or Cotton/Poly) + Closed-toe Shoes | Tyvek sleeves are recommended for scale-up (>10g) to prevent dust accumulation on fabric cuffs.[1] |
Operational Protocols: Step-by-Step
A. Weighing & Transfer (Critical Risk Phase)
The majority of exposure incidents occur during the transfer of solids from the stock container to the reaction vessel.
-
Preparation:
-
The Transfer:
-
Decontamination:
B. Reaction Setup
-
Solvent Choice: Dissolve the solid as quickly as possible. Once in solution (e.g., DCM, THF, or DMF), the inhalation risk drops significantly, and the risk shifts to "splash hazard."
-
Temperature: If heating is required, ensure the system is closed (condenser + nitrogen balloon/line) to prevent vapor phase escape of the brominated intermediate.[1]
Emergency & Disposal Logistics
Spill Management:
-
Solid Spill: Do not sweep. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.[1] Place in a sealed bag.
-
Solution Spill: Absorb with vermiculite or sand.[1]
Disposal (Halogenated Waste):
-
Crucial Distinction: Because this molecule contains Bromine , it must be segregated into the Halogenated Organic Waste stream.[1]
-
Why? Mixing halogenated compounds with non-halogenated waste streams can disrupt incinerator protocols and is often a regulatory violation (EPA/RCRA).[1]
-
Labeling: Clearly mark the waste tag with "Contains Brominated Organics."[1]
Safe Handling Decision Logic (Visualization)
The following diagram outlines the decision-making process for handling this specific compound based on scale and state.
Figure 1: Decision matrix for selecting engineering controls and PPE based on the physical state and quantity of the quinoxaline derivative.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoxaline Derivatives.[1] Retrieved from .[1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[1] Retrieved from .[1]
-
Thermo Fisher Scientific. Safety Data Sheet: Quinoxaline Analogs (Generic Class Hazards). Retrieved from .[1]
-
Cayman Chemical. Safety Data Sheet: Brominated Heterocycles Handling. Retrieved from .[1]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. synerzine.com [synerzine.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
